molecular formula C48H79N13O17 B1574868 BIO-11006 acetate

BIO-11006 acetate

Cat. No.: B1574868
M. Wt: 1110.2 g/mol
InChI Key: JIUQUNINUKJRLL-VCALXALKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIO-11006 acetate salt, an analog of the MANS peptide, is a myristoylated alanine-rich C kinase substrate (MARCKS) inhibitor.

Properties

Molecular Formula

C48H79N13O17

Molecular Weight

1110.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid;acetic acid

InChI

InChI=1S/C46H75N13O15.C2H4O2/c1-24(51-36(64)22-50-28(5)62)39(66)54-31(17-18-35(49)63)41(68)57-33(21-29-13-7-6-8-14-29)43(70)58-34(23-60)44(71)55-30(15-9-11-19-47)42(69)59-37(27(4)61)45(72)53-25(2)38(65)52-26(3)40(67)56-32(46(73)74)16-10-12-20-48;1-2(3)4/h6-8,13-14,24-27,30-34,37,60-61H,9-12,15-23,47-48H2,1-5H3,(H2,49,63)(H,50,62)(H,51,64)(H,52,65)(H,53,72)(H,54,66)(H,55,71)(H,56,67)(H,57,68)(H,58,70)(H,59,69)(H,73,74);1H3,(H,3,4)/t24-,25-,26-,27+,30-,31-,32-,33-,34-,37-;/m0./s1

InChI Key

JIUQUNINUKJRLL-VCALXALKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)C)O.CC(=O)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

BIO-11006 Acetate: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BIO-11006 acetate is an investigational synthetic peptide that has garnered significant interest for its therapeutic potential across a range of diseases, including inflammatory conditions and cancer.[1] This technical guide provides a comprehensive overview of the core mechanism of action of BIO-11006, summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

BIO-11006 is a 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2] The MARCKS protein is a key substrate of protein kinase C (PKC) and plays a crucial role in a variety of cellular processes, including cell motility, phagocytosis, and mitogenesis.[2] By inhibiting MARCKS, BIO-11006 modulates these downstream pathways, leading to its observed therapeutic effects.

Core Mechanism of Action: MARCKS Inhibition

The primary mechanism of action of BIO-11006 is the inhibition of MARCKS protein phosphorylation.[1] In its unphosphorylated state, MARCKS is localized to the plasma membrane where it cross-links actin filaments and sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[1][3] Phosphorylation of MARCKS by PKC or its binding to a calcium-calmodulin complex disrupts this association, causing MARCKS to translocate to the cytoplasm. This releases PIP2, making it available for downstream signaling cascades.[1]

BIO-11006 binds to the N-terminal domain of MARCKS, preventing its phosphorylation.[1] This action stabilizes the protein at the plasma membrane, effectively inhibiting the release of PIP2 and subsequent signaling events. The inhibition of MARCKS-mediated signaling has been shown to impact several key cellular functions:

  • Inhibition of Cell Migration and Metastasis: By preventing the dynamic reorganization of the actin cytoskeleton necessary for cell movement, BIO-11006 has demonstrated the ability to inhibit cancer cell migration and metastasis in preclinical models of non-small cell lung cancer (NSCLC).[4][5]

  • Modulation of Inflammation: The MARCKS protein is involved in neutrophil aggregation and cytokine release at sites of inflammation.[6] BIO-11006 has been shown to reduce the influx of neutrophils and pro-inflammatory cytokines in models of acute lung injury and in patients with Acute Respiratory Distress Syndrome (ARDS).[6][7]

  • Reduction of Mucus Hypersecretion: Inhibition of MARCKS has been linked to the prevention of mucin granule release, thereby reducing the overproduction of mucus in the lungs.[1] This has potential therapeutic implications for conditions like Chronic Obstructive Pulmonary Disease (COPD).[2]

Signaling Pathways

The inhibitory action of BIO-11006 on MARCKS phosphorylation has significant downstream effects on intracellular signaling pathways. The primary pathway affected is the PI3K/AKT pathway, which is crucial for cell proliferation, survival, and migration.

BIO-11006 Signaling Pathway

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the key quantitative data from various studies investigating the efficacy and safety of BIO-11006.

Table 1: Phase II Study in Acute Respiratory Distress Syndrome (ARDS)[6]
ParameterBIO-11006 (n=19)Placebo (n=19)
Mortality at Day 28 4 deaths (21%)7 deaths (37%)
Oxygenation Rapid and faster improvementsSlower improvements
Pro-inflammatory Cytokines DecreasedNo significant change
Table 2: Phase II Study in Non-Small Cell Lung Cancer (NSCLC)[4][8]
ParameterBIO-11006 + Standard of Care (SOC) (n=30)Standard of Care (SOC) Alone (n=30)p-value
Overall Response Rate (ORR) at 3 months Improved-0.02
Partial Response (PR) 40%30%-
Disease Progression (DP) 7%17%-
Table 3: Preclinical Metastasis Study in Mouse Models of Lung Cancer[5]
ModelTreatmentOutcome
Orthotopic PC-9 cells Inhaled BIO-11006Dramatic attenuation of tumor metastasis
Tail vein A549 cells Inhaled BIO-11006~95% inhibition of metastasis to distal organs

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the following provides an overview of the methodologies used in key experiments.

Phase II Clinical Trial in ARDS (NCT03202394)[6][9]
  • Study Design: A multicenter, placebo-controlled, double-blind, randomized Phase II study.

  • Patient Population: 38 patients with moderate to severe ARDS.

  • Intervention: BIO-11006 administered at a dose of 125 mg twice daily for up to 28 days via inhalation, compared to a placebo (half normal saline).

  • Primary Endpoints: Safety and tolerability of BIO-11006.

  • Secondary Endpoints: Improvements in oxygenation, changes in pro-inflammatory cytokines, and mortality at 28 days.

ARDS_Trial_Workflow PatientScreening Patient Screening (n=38 with ARDS) Randomization Randomization PatientScreening->Randomization TreatmentArm BIO-11006 Arm (125mg BID, up to 28 days) Randomization->TreatmentArm PlaceboArm Placebo Arm (Half Normal Saline) Randomization->PlaceboArm EndpointAssessment Endpoint Assessment (Safety, Oxygenation, Cytokines, Mortality at day 28) TreatmentArm->EndpointAssessment PlaceboArm->EndpointAssessment

ARDS Phase II Trial Workflow
Phase II Clinical Trial in NSCLC (NCT03472053)[4][8]

  • Study Design: A randomized, controlled, parallel-group Phase II study.

  • Patient Population: 60 patients with stage 4 NSCLC.

  • Intervention: Standard of care (pemetrexed/carboplatin) plus BIO-11006, compared to standard of care alone.

  • Primary Endpoint: Progression-free survival (PFS) at three months.

  • Secondary Endpoints: Overall response rate (ORR), and overall survival (OS) at 3 and 12 months.

NSCLC_Trial_Workflow PatientEnrollment Patient Enrollment (n=60 with Stage 4 NSCLC) Randomization Randomization PatientEnrollment->Randomization TreatmentGroup BIO-11006 + SOC Group Randomization->TreatmentGroup ControlGroup SOC Alone Group Randomization->ControlGroup ThreeMonthAssessment 3-Month Assessment (ORR, PFS) TreatmentGroup->ThreeMonthAssessment ControlGroup->ThreeMonthAssessment TwelveMonthAssessment 12-Month Assessment (OS) ThreeMonthAssessment->TwelveMonthAssessment

NSCLC Phase II Trial Workflow
In Vivo Murine Model of Acute Lung Injury (ALI)[7]

  • Model: ALI was induced in mice by intratracheal instillation of lipopolysaccharide (LPS).

  • Intervention: BIO-11006 was administered as an inhaled aerosol at various time points after LPS instillation.

  • Outcome Measures: Assessment of neutrophil influx into the lungs, production of chemokines and cytokines (such as KC, the mouse equivalent of IL-8, and TNF-α), and activation of NF-κB.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of the MARCKS protein. By preventing MARCKS phosphorylation, BIO-11006 effectively modulates key signaling pathways involved in inflammation, cell migration, and mucus secretion. The encouraging results from preclinical and Phase II clinical trials in ARDS and NSCLC underscore its potential in treating a range of diseases with high unmet medical needs. Further clinical investigation in larger patient populations will be crucial to fully elucidate the therapeutic utility of this novel peptide.

References

BIO-11006 Acetate: A Technical Guide to MARCKS Protein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIO-11006 acetate is a novel, synthetic 10-amino acid peptide that acts as a potent and specific inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein. By preventing the phosphorylation of MARCKS, BIO-11006 disrupts a key signaling node involved in a multitude of cellular processes, including inflammation, cell migration, and mucin secretion. This technical guide provides an in-depth overview of BIO-11006, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for studying its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of MARCKS protein inhibition.

Introduction to MARCKS Protein and this compound

The MARCKS protein is a widely expressed substrate of protein kinase C (PKC) that plays a critical role in regulating the actin cytoskeleton and signal transduction pathways.[1] Its function is tightly controlled by phosphorylation; in its unphosphorylated state, MARCKS is localized to the plasma membrane, where it sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[2] Upon phosphorylation by PKC, MARCKS translocates to the cytoplasm, releasing PIP2 and initiating downstream signaling cascades.[2]

BIO-11006 is an investigational peptide designed to mimic the N-terminal region of the MARCKS protein, thereby competitively inhibiting its phosphorylation.[1] This inhibitory action forms the basis of its therapeutic potential across a range of diseases characterized by MARCKS-driven pathophysiology.

Mechanism of Action

BIO-11006 exerts its biological effects by preventing the phosphorylation of the MARCKS protein.[1] This inhibition has several key downstream consequences:

  • Stabilization of MARCKS at the Plasma Membrane: By preventing phosphorylation, BIO-11006 effectively locks MARCKS in its membrane-bound, unphosphorylated state.

  • Sequestration of PIP2: The membrane-bound MARCKS continues to sequester PIP2, preventing its release and subsequent activation of downstream signaling molecules.[2]

  • Inhibition of Downstream Signaling: The lack of available PIP2 leads to the inhibition of pathways dependent on it, most notably the Focal Adhesion Kinase (FAK) and PI3K/AKT pathways, which are crucial for cell migration and survival.[2]

  • Suppression of Inflammatory Responses: BIO-11006 has been shown to attenuate the activation of NF-κB, a key transcription factor in the inflammatory response, and reduce the expression of pro-inflammatory cytokines.[3]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MARCKS MARCKS (Unphosphorylated) PIP2 PIP2 MARCKS->PIP2 Sequesters pMARCKS p-MARCKS (Phosphorylated) FAK FAK Activation PIP2->FAK Activates PKC PKC PKC->MARCKS Phosphorylates BIO11006 BIO-11006 BIO11006->PKC Inhibits NFkB NF-κB Activation FAK->NFkB Leads to

Mechanism of BIO-11006 Action

Preclinical and Clinical Data

Anti-Inflammatory Effects

Preclinical studies in mouse models of acute lung injury (ALI) have demonstrated that inhaled BIO-11006 significantly reduces lipopolysaccharide (LPS)-induced neutrophil influx into the lungs and attenuates the expression of pro-inflammatory cytokines such as KC and TNF-α.[3]

ParameterControl (LPS + PBS)BIO-11006 (LPS + 50 µM)
Total Leukocytes in BALF (cells/mL) HighSignificantly Reduced[4]
Neutrophils in BALF (cells/mL) HighSignificantly Reduced[4]
KC (pg/mL) ElevatedSignificantly Reduced[5]
TNF-α (pg/mL) ElevatedSignificantly Reduced[3]
NF-κB Activation IncreasedAttenuated[4]
BALF: Bronchoalveolar Lavage Fluid. Data are qualitative summaries from cited preclinical studies.

A Phase 2 clinical trial in patients with Acute Respiratory Distress Syndrome (ARDS) showed promising results.

OutcomePlaceboBIO-11006 (125 mg BID)
28-day Mortality 37% (7 deaths)21% (4 deaths)
Data from a Phase 2 study in 38 patients with moderate to severe ARDS.
Anti-Cancer Effects

In preclinical cancer models, BIO-11006 has been shown to inhibit the migration and invasion of various cancer cell lines. In vivo studies using mouse models of lung cancer demonstrated that BIO-11006 can dramatically attenuate tumor metastasis.[6]

Cell LineAssayBIO-11006 Effect
Human Lung Cancer (A549, PC-9, CL1-5)Transwell MigrationDose-dependent inhibition of migration
In vitro data from preclinical studies.

A Phase 2 clinical trial in patients with non-small cell lung cancer (NSCLC) also showed encouraging signals of efficacy.

Outcome (at 3 months)Standard of Care (SOC)BIO-11006 + SOCp-value
Overall Response Rate (ORR) -Improved0.02
Disease Progression (DP) 17%7%-
Partial Response (PR) 30%40%-
Data from a Phase 2 study in 60 patients with stage 4 NSCLC.

Experimental Protocols

Western Blot for MARCKS Phosphorylation

This protocol is a general guideline for assessing the phosphorylation status of MARCKS protein in cell lysates.

  • Cell Lysis:

    • Culture cells to desired confluency and treat with BIO-11006 or control vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (p-MARCKS) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total MARCKS and a loading control (e.g., GAPDH or β-actin).

start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer block Blocking transfer->block primary Primary Antibody (p-MARCKS) block->primary secondary Secondary Antibody (HRP) primary->secondary detect ECL Detection secondary->detect reprobe Strip & Re-probe (Total MARCKS, Loading Control) detect->reprobe end Analysis reprobe->end acclimate Mouse Acclimatization treatment BIO-11006 Administration acclimate->treatment lps LPS Instillation treatment->lps bal Bronchoalveolar Lavage lps->bal analysis Cell Counting & Cytokine Analysis bal->analysis results Data Interpretation analysis->results

References

BIO-11006 Acetate: An In-depth Technical Guide on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-11006 acetate is a synthetic, 10-amino acid peptide inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1][2] The MARCKS protein is a key regulator of various cellular processes, including inflammation, cell migration, and proliferation.[1][2] By inhibiting the phosphorylation of MARCKS, BIO-11006 modulates downstream signaling cascades, demonstrating therapeutic potential in a range of diseases, including non-small cell lung cancer (NSCLC), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[1][3][4] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

BIO-11006 targets the N-terminal domain of the MARCKS protein, preventing its phosphorylation by Protein Kinase C (PKC).[1][2] In its unphosphorylated state, MARCKS is tethered to the inner leaflet of the plasma membrane, where it sequesters phosphatidylinositol 4,5-bisphosphate (PIP2). Upon phosphorylation, MARCKS translocates to the cytoplasm, releasing PIP2 and initiating a cascade of downstream signaling events. By inhibiting this initial phosphorylation step, BIO-11006 effectively halts these downstream processes.

Downstream Signaling Pathways

The inhibition of MARCKS phosphorylation by this compound triggers a cascade of effects on multiple downstream signaling pathways.

Inhibition of the PIP2-FAK-PI3K/AKT Pathway

The primary and most well-documented downstream effect of BIO-11006 is the inhibition of the Phosphatidylinositol 4,5-bisphosphate (PIP2) signaling cascade. By preventing the release of PIP2 from the plasma membrane, BIO-11006 blocks its availability for downstream effectors.[2]

This leads to:

  • Inhibition of Focal Adhesion Kinase (FAK): PIP2 is a crucial activator of FAK, a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival.[2]

  • Inhibition of the PI3K/AKT Pathway: FAK activation is a prerequisite for the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical signaling axis for cell proliferation, growth, and survival.[2] The inhibition of this pathway is a key mechanism behind the anti-tumor effects of BIO-11006.

BIO11006 BIO-11006 MARCKS_P MARCKS Phosphorylation BIO11006->MARCKS_P Inhibits PIP2_Release PIP2 Release MARCKS_P->PIP2_Release FAK FAK Activation PIP2_Release->FAK PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT Proliferation Cell Proliferation, Migration, Survival PI3K_AKT->Proliferation

BIO-11006 Inhibition of the FAK-PI3K/AKT Pathway.
Inhibition of NF-κB Signaling and Pro-inflammatory Cytokine Expression

BIO-11006 has been shown to attenuate inflammation by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes.[5] This inhibition leads to a reduction in the expression and secretion of pro-inflammatory cytokines.

This is evidenced by:

  • Reduced NF-κB Activation: Studies have demonstrated that BIO-11006 treatment leads to a clear attenuation of NF-κB activation in response to inflammatory stimuli.[5]

  • Decreased Cytokine Levels: Treatment with BIO-11006 significantly inhibits the ozone-induced secretion of key pro-inflammatory cytokines such as KC (the mouse equivalent of IL-8) and TNF-α.[6]

BIO11006 BIO-11006 MARCKS_P MARCKS Phosphorylation BIO11006->MARCKS_P Inhibits NFkB NF-κB Activation MARCKS_P->NFkB Cytokines Pro-inflammatory Cytokine Expression (KC, TNF-α) NFkB->Cytokines

BIO-11006 Inhibition of the NF-κB Signaling Pathway.

Quantitative Data

The following tables summarize the available quantitative data on the effects of BIO-11006 from preclinical and clinical studies.

Table 1: Preclinical Efficacy of BIO-11006 in an Ozone-Induced Inflammation Model
CytokineTreatment GroupInhibition of Ozone-Induced Secretion (%)p-value
KC BIO-1100671.1 ± 14< 0.05
IL-6 BIO-1100686.1 ± 11< 0.05
TNF-α BIO-1100660 ± 4< 0.05
Data from a study on ozone-induced airway neutrophilia and inflammation.[6]
Table 2: Clinical Efficacy of BIO-11006 in Phase II Trials
IndicationTreatment GroupOutcomeResultp-value
ARDS BIO-1100628-day all-cause mortality21%-
ARDS Placebo28-day all-cause mortality37%-
NSCLC BIO-11006 + Standard of CareOverall Response Rate (ORR) at 3 monthsImproved vs. SOC alone0.02
NSCLC BIO-11006 + Standard of CareDisease Progression (DP)7%-
NSCLC Standard of Care aloneDisease Progression (DP)17%-
NSCLC BIO-11006 + Standard of CarePartial Response (PR)40%-
NSCLC Standard of Care alonePartial Response (PR)30%-
Data from Phase II clinical trials in Acute Respiratory Distress Syndrome (ARDS) and Non-Small Cell Lung Cancer (NSCLC).[3][4][7]
Table 3: Effect of BIO-11006 on Tumor Metastasis in a Mouse Model
ModelTreatmentInhibition of Metastasis
Tail Vein InoculationInhaled BIO-11006~95%
Data from a study on the effect of BIO-11006 on lung cancer metastasis in vivo.[8]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the downstream signaling pathways of BIO-11006.

Western Blot Analysis for PI3K/AKT Pathway Activation

Objective: To determine the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., PI3K, AKT) following treatment with BIO-11006.

Protocol:

  • Cell Culture and Treatment: Culture relevant cell lines (e.g., cancer cell lines) to 70-80% confluency. Treat cells with varying concentrations of BIO-11006 or a vehicle control for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies specific for the phosphorylated and total forms of PI3K and AKT overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

cluster_0 Sample Preparation cluster_1 Western Blot cluster_2 Data Analysis Cell_Culture Cell Culture & Treatment (BIO-11006) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting (p-PI3K, p-AKT, Total PI3K, Total AKT) Transfer->Immunoblotting Detection ECL Detection Immunoblotting->Detection Analysis Densitometry & Normalization Detection->Analysis

Workflow for Western Blot Analysis of the PI3K/AKT Pathway.
NF-κB Reporter Assay

Objective: To quantify the effect of BIO-11006 on NF-κB transcriptional activity.

Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Cell Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of varying concentrations of BIO-11006.

  • Cell Lysis: After the incubation period, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage inhibition of NF-κB activity by BIO-11006.

cluster_0 Cell Preparation cluster_1 Treatment & Lysis cluster_2 Measurement & Analysis Transfection Transfect Cells with NF-κB Luciferase Reporter Seeding Seed Cells in 96-well Plate Transfection->Seeding Treatment Treat with Activator & BIO-11006 Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Dual-Luciferase Assay Lysis->Luciferase_Assay Analysis Data Normalization & Analysis Luciferase_Assay->Analysis

Workflow for NF-κB Reporter Assay.

Conclusion

This compound is a promising therapeutic agent that exerts its effects through the targeted inhibition of MARCKS protein phosphorylation. This action leads to the modulation of critical downstream signaling pathways, primarily the FAK-PI3K/AKT and NF-κB pathways. The available data from preclinical and clinical studies demonstrate its potential in treating a variety of diseases, including cancer and inflammatory conditions. Further research to fully elucidate the quantitative aspects of its mechanism of action and to refine its clinical application is warranted. This guide provides a foundational understanding for researchers and drug development professionals working with or interested in BIO-11006 and the broader field of MARCKS protein inhibition.

References

The Inhibitory Effect of BIO-11006 Acetate on the FAK and PI3K/AKT Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIO-11006 acetate, a novel peptide inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein, has emerged as a promising therapeutic agent with potential applications in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its inhibitory effects on the Focal Adhesion Kinase (FAK) and Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathways. This document summarizes the current understanding of its molecular interactions, presents available data in a structured format, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction

The FAK and PI3K/AKT signaling pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis. Their dysregulation is a hallmark of many cancers and inflammatory conditions, making them attractive targets for therapeutic intervention. This compound is a 10-amino acid peptide that acts as a potent inhibitor of MARCKS protein phosphorylation.[1][2] Phosphorylated MARCKS plays a crucial role in the localization and availability of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane. By preventing MARCKS phosphorylation, this compound initiates a cascade of events that ultimately leads to the downregulation of the FAK and PI3K/AKT pathways.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of MARCKS protein phosphorylation.[1][2] This inhibition prevents the release of PIP2 from the inner leaflet of the plasma membrane.[1] The subsequent decrease in available PIP2 has a direct impact on the activation of FAK, a non-receptor tyrosine kinase that plays a central role in cell adhesion and signaling.

PIP2 is a key cofactor for the activation of FAK. The sequestration of PIP2 by unphosphorylated MARCKS, maintained by the action of this compound, leads to a reduction in FAK activation.[1] Activated FAK, in turn, is a critical upstream activator of the PI3K/AKT pathway. Therefore, by inhibiting FAK activation, this compound effectively suppresses the downstream signaling cascade of the PI3K/AKT pathway.[1] This inhibition of the FAK and PI3K/AKT pathways ultimately leads to a decrease in tumor cell proliferation, migration, metastasis, and survival.[1]

Data Presentation

While specific in-vitro quantitative data on the direct effect of this compound on FAK and PI3K/AKT phosphorylation is not extensively available in the public domain, preclinical studies have demonstrated its efficacy in vivo.

Parameter Model System Treatment Observed Effect Reference
Tumor MetastasisOrthotopic model of lung cancer (PC-9 cells in SCID mice)Daily inhalation of BIO-11006 for 4 weeksDramatic attenuation of tumor metastasis to the lung, heart, and diaphragm.[3]
Tumor MetastasisTail vein injection model of lung cancer (A549 cells in SCID mice)Inhalation of BIO-11006 starting 3 days post-inoculation~95% inhibition of metastasis to distal organs after 8 weeks.[3]
Akt ActivityIn vivo modelTreatment with a MARCKS phosphorylation site domain targeting peptideReduced Akt activity.[4]

Experimental Protocols

The following are generalized protocols for key experiments that can be utilized to investigate the effect of this compound on the FAK and PI3K/AKT pathway.

Cell Culture and Treatment
  • Cell Lines: Human non-small cell lung cancer cell lines (e.g., A549, PC-9) or other relevant cancer cell lines.

  • Culture Conditions: Cells are to be maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound should be dissolved in a suitable solvent (e.g., sterile water or PBS) to create a stock solution, which can be further diluted in culture medium to the desired final concentrations for treatment.

  • Treatment Protocol: Cells should be seeded in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allowed to adhere overnight. The following day, the culture medium is replaced with a fresh medium containing various concentrations of this compound or vehicle control. The treatment duration can be optimized but is typically between 24 and 72 hours.

Western Blot Analysis for FAK and AKT Phosphorylation
  • Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes are blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies specific for phosphorylated FAK (p-FAK), total FAK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin or GAPDH). After washing with TBST, the membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Visualizations

Signaling Pathway Diagram

BIO11006_FAK_PI3K_AKT_Pathway cluster_membrane Plasma Membrane BIO11006 This compound MARCKS MARCKS BIO11006->MARCKS Inhibits phosphorylation pMARCKS p-MARCKS PIP2 PIP2 MARCKS->PIP2 Sequesters pMARCKS->PIP2 Releases FAK FAK PIP2->FAK Activates pFAK p-FAK (Active) PI3K PI3K pFAK->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) Downstream Cell Proliferation, Survival, Migration pAKT->Downstream WesternBlot_Workflow start Start: Seed Cancer Cells treatment Treat with this compound (or Vehicle Control) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-FAK, FAK, p-AKT, AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry and Data Analysis detection->analysis end End: Quantified Protein Levels analysis->end

References

BIO-11006 Acetate: A Technical Guide to its Role in Actin Cytoskeleton Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIO-11006 acetate is a synthetic decapeptide that acts as a potent inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein. By preventing the phosphorylation of MARCKS, BIO-11006 modulates critical signaling pathways that govern the architecture and dynamics of the actin cytoskeleton. This targeted action leads to significant changes in cell morphology, adhesion, and motility, making BIO-11006 a compelling molecule of interest for therapeutic development, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of BIO-11006, its effects on the actin cytoskeleton, relevant experimental protocols, and a summary of key quantitative findings.

Introduction to this compound

BIO-11006 is a 10-amino acid peptide analog of the N-terminal sequence of the MARCKS protein.[1] It functions by competitively inhibiting the phosphorylation of MARCKS, a key regulatory protein in signal transduction pathways that link extracellular signals to the actin cytoskeleton.[2][3] The MARCKS protein, when unphosphorylated, is localized to the plasma membrane where it cross-links actin filaments and sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[2][4] Phosphorylation by protein kinase C (PKC) causes its translocation to the cytoplasm, releasing PIP2 and disrupting its interaction with the actin cytoskeleton.[2] BIO-11006 prevents this phosphorylation event, thereby locking MARCKS in its membrane-bound, actin-cross-linking state.

Mechanism of Action: Modulation of the Actin Cytoskeleton

The primary mechanism by which BIO-11006 influences the actin cytoskeleton is through the inhibition of MARCKS phosphorylation.[2] This initiates a cascade of events that ultimately leads to a more adherent and less motile cellular phenotype.

Signaling Pathway

The signaling cascade affected by BIO-11006 is initiated by its binding to the phosphorylation site of MARCKS, preventing PKC from phosphorylating it. This leads to the following downstream effects:

  • MARCKS remains at the plasma membrane: Unphosphorylated MARCKS stays associated with the inner leaflet of the plasma membrane.[2]

  • PIP2 Sequestration: Membrane-bound MARCKS sequesters PIP2, making it unavailable for other signaling proteins.[2]

  • Inhibition of PI3K/AKT Pathway: The lack of available PIP2 prevents its conversion to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K). This, in turn, inhibits the activation of the downstream AKT signaling pathway, which is crucial for cell proliferation and survival.[2]

  • Inhibition of Focal Adhesion Kinase (FAK): The sequestration of PIP2 also prevents the activation of FAK, a key regulator of focal adhesions and cell migration.[2]

  • Actin Cytoskeleton Reorganization: By keeping MARCKS in its actin-cross-linking state and inhibiting pro-migratory signaling pathways, BIO-11006 promotes the formation of a stable actin cytoskeleton, characterized by increased stress fibers and enhanced cell adhesion. This results in a cellular morphology that favors adherence to the substrate rather than movement.[5]

BIO11006_Signaling_Pathway BIO11006 BIO-11006 PKC PKC BIO11006->PKC inhibits MARCKS MARCKS (unphosphorylated) PKC->MARCKS phosphorylates pMARCKS p-MARCKS (phosphorylated) MARCKS->pMARCKS Membrane Plasma Membrane MARCKS->Membrane associates with PIP2 PIP2 MARCKS->PIP2 sequesters Actin_Crosslinking Actin Filament Cross-linking MARCKS->Actin_Crosslinking pMARCKS->Membrane dissociates from Cell_Migration Decreased Cell Migration pMARCKS->Cell_Migration promotes PI3K PI3K PIP2->PI3K activates FAK FAK PIP2->FAK activates AKT AKT PI3K->AKT activates AKT->Cell_Migration promotes FAK->Cell_Migration promotes Cell_Adhesion Increased Cell Adhesion Actin_Crosslinking->Cell_Adhesion

Caption: BIO-11006 Signaling Pathway

Quantitative Data on Actin Cytoskeleton Rearrangement

ParameterCell Type / ModelConcentration of BIO-11006Observed EffectReference
Cell Morphology PC-9 (human lung cancer cells)Not specifiedCaused a cytoskeletal rearrangement favoring adherence to the substrate rather than movement, as observed by confocal microscopy.[5]
Neutrophil Motility Isolated neutrophils50 µMAttenuated motility and migration.[1]
In Vivo Lung Injury LPS-induced ALI in mice50 µM (aerosolized)Significantly attenuated neutrophil influx into the lung.[1]
Metastasis Inhibition Mouse model of lung cancerNot specified (aerosolized)Inhibited metastasis by ~95% in a tail vein injection model.[5]

Experimental Protocols

To investigate the effects of BIO-11006 on the actin cytoskeleton, several key experimental techniques are employed. Below are detailed methodologies for these essential assays.

Cell Culture and Treatment
  • Cell Lines: Human lung adenocarcinoma cell lines such as PC-9 or A549 are suitable for these studies.

  • Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • BIO-11006 Treatment: Prepare a stock solution of this compound in sterile water or PBS. For experiments, dilute the stock solution to the desired final concentration (e.g., 10-100 µM) in the cell culture medium. Treat cells for a specified duration (e.g., 24-48 hours) before analysis.

Immunofluorescence Staining for Actin Cytoskeleton Visualization

This protocol allows for the direct visualization of changes in the actin cytoskeleton and cell morphology.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with BIO-11006 at the desired concentrations for the appropriate duration. Include an untreated control.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

  • Actin Staining: Incubate the cells with fluorescently-labeled phalloidin (diluted in 1% BSA/PBS according to the manufacturer's instructions) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a confocal laser scanning microscope. Acquire images of the actin cytoskeleton (phalloidin channel) and nuclei (DAPI channel).

Immunofluorescence_Workflow Start Start: Cells on Coverslips Treatment Treat with BIO-11006 Start->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Blocking Block with 1% BSA Permeabilization->Blocking Staining Stain with Phalloidin & DAPI Blocking->Staining Mounting Mount on Slides Staining->Mounting Imaging Confocal Microscopy Mounting->Imaging Analysis Image Analysis Imaging->Analysis End End Analysis->End

Caption: Immunofluorescence Staining Workflow

Conclusion

This compound represents a targeted therapeutic strategy that directly influences the actin cytoskeleton through the inhibition of MARCKS phosphorylation. This mechanism leads to a profound reorganization of actin filaments, promoting a more stable and adhesive cellular phenotype while inhibiting migratory processes. The in-depth understanding of its mode of action, supported by the experimental approaches outlined in this guide, provides a solid foundation for further research and development of BIO-11006 as a potential therapeutic agent in diseases characterized by aberrant cell motility and proliferation. Further quantitative studies are warranted to precisely define its potency and dose-dependent effects on actin dynamics.

References

The Role of BIO-11006 Acetate in Regulating Neutrophil Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil migration to sites of inflammation is a critical component of the innate immune response. However, excessive or dysregulated neutrophil influx can contribute to tissue damage in a variety of inflammatory diseases. The myristoylated alanine-rich C-kinase substrate (MARCKS) protein has emerged as a key regulator of neutrophil adhesion and migration. BIO-11006 acetate, a 10-amino acid peptide, is a potent inhibitor of MARCKS protein phosphorylation. This technical guide provides an in-depth overview of the function of this compound in neutrophil migration, including its mechanism of action, relevant signaling pathways, quantitative data on inhibition, and detailed experimental protocols. The information presented is primarily based on studies of the parent compound, MANS peptide, a 24-amino acid N-terminal mimetic of MARCKS, from which BIO-11006 is derived and shares a common mechanism of action.

Introduction to MARCKS and its Role in Neutrophil Function

The myristoylated alanine-rich C-kinase substrate (MARCKS) is a ubiquitously expressed protein that plays a pivotal role in regulating the actin cytoskeleton.[1] In neutrophils, MARCKS is involved in several key functions, including adhesion, migration, and respiratory burst.[2] The activity of MARCKS is regulated by phosphorylation, primarily by protein kinase C (PKC), and by calcium/calmodulin binding.[3] In its unphosphorylated state, MARCKS is localized to the plasma membrane, where it cross-links actin filaments and sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[3] Upon activation by chemoattractants, PKC phosphorylates MARCKS, causing its translocation to the cytosol.[1] This event releases actin and PIP2, leading to cytoskeletal reorganization and downstream signaling events that are essential for cell motility.[3][4]

BIO-11006 is a synthetic peptide that acts as an inhibitor of MARCKS function.[5] Specifically, it is a smaller, more soluble analog of the MANS peptide, which corresponds to the N-terminal myristoylated sequence of MARCKS.[3] By mimicking the N-terminus, BIO-11006 and MANS are thought to displace MARCKS from the plasma membrane, thereby inhibiting its function.[1]

Mechanism of Action: Inhibition of Neutrophil Migration

This compound inhibits neutrophil migration by disrupting the normal function of the MARCKS protein. Treatment of neutrophils with the parent MANS peptide has been shown to significantly inhibit both migration and β2 integrin-dependent adhesion in response to various chemoattractants, including N-formyl-methionyl-leucyl-phenylalanine (fMLF), interleukin-8 (IL-8), and leukotriene B4 (LTB4).[1][6]

The inhibitory effect is linked to a reduction in F-actin content following chemoattractant stimulation, which is crucial for the formation of pseudopods and the propulsive forces required for cell movement.[1][6] While MARCKS inhibition does not affect the cell's ability to polarize, it interferes with the dynamic cytoskeletal rearrangements necessary for directed migration.[1][6]

Signaling Pathways

The signaling pathway leading to neutrophil migration is complex and involves the integration of signals from chemoattractant receptors. MARCKS protein is a key downstream effector in this pathway.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Chemoattractant Chemoattractant (fMLF, IL-8, LTB4) GPCR GPCR Chemoattractant->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates MARCKS_mem MARCKS (unphosphorylated) PKC->MARCKS_mem phosphorylates Actin_mem Actin Cytoskeleton MARCKS_mem->Actin_mem cross-links MARCKS_cyto p-MARCKS (phosphorylated) MARCKS_mem->MARCKS_cyto translocates Integrin β2 Integrin Adhesion Adhesion Integrin->Adhesion Actin_reorg Actin Reorganization MARCKS_cyto->Actin_reorg enables Migration Cell Migration Actin_reorg->Migration Actin_reorg->Adhesion BIO11006 This compound BIO11006->MARCKS_mem inhibits (displaces)

Caption: Signaling pathway of MARCKS in neutrophil migration and its inhibition by this compound.

Quantitative Data

ParameterChemoattractantValueReference
IC50 for Migration fMLF17.1 µM[1][6]
IC50 for Adhesion fMLF12.5 µM[1][6]

Experimental Protocols

Neutrophil Isolation from Human Blood

Objective: To isolate highly pure and viable neutrophils from fresh human whole blood.

Materials:

  • Heparinized venous blood

  • RPMI-1640 medium

  • Histopaque-1077

  • Sterile, deionized water

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypan blue solution

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dilute heparinized whole blood 1:1 with RPMI-1640 medium.

  • Carefully layer the diluted blood over an equal volume of Histopaque-1077 in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).

  • Lyse the erythrocytes in the remaining pellet by hypotonic lysis. Add 10 volumes of ice-cold sterile water and gently mix for 30 seconds.

  • Restore isotonicity by adding 1/10th volume of 10x HBSS.

  • Centrifuge at 250 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the neutrophil pellet twice with HBSS.

  • Resuspend the final neutrophil pellet in the desired experimental buffer.

  • Determine cell viability and purity using a hemocytometer and Trypan blue exclusion (should be >98% viable and >95% pure).

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the directed migration of neutrophils towards a chemoattractant in the presence or absence of an inhibitor.

Materials:

  • Isolated human neutrophils

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Chemoattractant (e.g., fMLF, IL-8, LTB4)

  • This compound or MANS peptide

  • Multi-well chemotaxis chamber (e.g., Transwell plate with 3-5 µm pore size polycarbonate membrane)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Label isolated neutrophils with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the neutrophils with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Add the chemoattractant solution to the lower wells of the chemotaxis chamber.

  • Add the pre-incubated neutrophil suspension to the upper chamber (the insert).

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, carefully remove the upper chamber. Scrape off any non-migrated cells from the top surface of the membrane.

  • Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.

  • Calculate the percentage of migration relative to the positive control (chemoattractant alone) and determine the IC50 value for the inhibitor.

cluster_prep Preparation cluster_assay Chemotaxis Assay cluster_analysis Analysis Isolate Isolate Neutrophils Label Label with Calcein-AM Isolate->Label Preincubate Pre-incubate with This compound Label->Preincubate LoadUpper Load Neutrophils in Upper Chamber Preincubate->LoadUpper LoadLower Load Chemoattractant in Lower Chamber Incubate Incubate (60-90 min) LoadUpper->Incubate RemoveNonMigrated Remove Non-migrated Cells Incubate->RemoveNonMigrated Quantify Quantify Migrated Cells (Fluorescence) RemoveNonMigrated->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate

Caption: Experimental workflow for a neutrophil chemotaxis assay.

Conclusion

This compound, as a potent MARCKS protein inhibitor, represents a promising therapeutic agent for modulating neutrophil-driven inflammation. Its mechanism of action, centered on the disruption of actin cytoskeletal dynamics, effectively inhibits neutrophil migration and adhesion. The data from its parent compound, MANS peptide, provides a strong foundation for its potential efficacy. The experimental protocols detailed herein offer a framework for researchers to further investigate the effects of this compound and other MARCKS inhibitors on neutrophil function. Further studies are warranted to establish the specific quantitative inhibitory profile of this compound and to fully elucidate its therapeutic potential in inflammatory diseases.

References

BIO-11006 Acetate: A Novel MARCKS Inhibitor for the Attenuation of Mucus Hypersecretion

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Mucus hypersecretion is a significant pathophysiological feature of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, leading to airway obstruction, impaired lung function, and increased susceptibility to infections[1][2]. A key regulator of mucus secretion is the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein[2]. BIO-11006 acetate is an investigational 10-amino acid peptide that functions as a potent inhibitor of the MARCKS protein[1][3]. Administered as an inhaled aerosol, this novel therapeutic agent has demonstrated the ability to reduce mucus hypersecretion and inflammation in both preclinical models and clinical trials[2][4][5]. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy.

Introduction to Mucus Hypersecretion and the MARCKS Protein

The airways are typically protected by a thin layer of mucus that traps inhaled particles and pathogens, which are then cleared by mucociliary action[5]. In chronic inflammatory airway diseases, the overproduction and/or increased secretion of mucus by goblet cells leads to mucus hypersecretion[1][2]. This condition is a central feature of chronic bronchitis and COPD, contributing significantly to morbidity and mortality by obstructing airways and creating an environment conducive to bacterial growth[1].

The MARCKS protein is a primary substrate for protein kinase C (PKC) and plays a pivotal role in regulating the exocytosis of mucin granules from airway goblet cells[2][3]. In its non-phosphorylated state, MARCKS is localized on the plasma membrane. Upon stimulation by secretagogues and subsequent phosphorylation by PKC, MARCKS translocates to the cytoplasm, a process linked to the release of mucin granules[1][3]. Therefore, inhibiting MARCKS phosphorylation presents a targeted therapeutic strategy to control mucus hypersecretion.

This compound: Compound Profile

BIO-11006 is a synthetic 10-amino acid peptide developed as a more soluble and smaller analog of the MANS peptide, which also inhibits MARCKS function[4]. The substitution of an acetyl group for the myristic acid moiety enhances its solubility, making it highly suitable for aerosolized delivery directly to the lungs[4]. Developed by Biomarck Pharmaceuticals, BIO-11006 has been investigated for its therapeutic potential in several lung diseases, including COPD, Acute Respiratory Distress Syndrome (ARDS), and non-small cell lung cancer[4].

Mechanism of Action

BIO-11006 exerts its therapeutic effects primarily by inhibiting the phosphorylation and function of the MARCKS protein, which interrupts the signaling cascade leading to mucin secretion and airway inflammation.

Inhibition of MARCKS Phosphorylation and Mucin Secretion

BIO-11006 directly targets and binds to the MARCKS protein, preventing its phosphorylation by PKC[3]. This inhibition blocks the subsequent release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane[3]. The stabilization of PIP2 at the membrane prevents the activation of downstream signaling molecules, including focal adhesion kinase (FAK) and the PI3K/AKT pathway, which are crucial for the cytoskeletal rearrangement required for mucin granule exocytosis[3]. By preventing this cascade, BIO-11006 effectively inhibits the release of mucin granules, thereby reducing mucus oversecretion[3].

cluster_0 Cell Membrane cluster_1 Cytoplasm PKC Protein Kinase C MARCKS MARCKS PKC->MARCKS phosphorylates pMARCKS p-MARCKS MARCKS->pMARCKS translocates PIP2 PIP2 FAK FAK PIP2->FAK activates PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT activates pMARCKS->PIP2 releases Mucin Mucin Granule PI3K_AKT->Mucin promotes Exocytosis Mucus Hypersecretion Mucin->Exocytosis leads to BIO11006 BIO-11006 BIO11006->MARCKS inhibits phosphorylation

Caption: Signaling pathway of mucus secretion and inhibition by BIO-11006.
Anti-Inflammatory Effects

Beyond its direct impact on mucus secretion, BIO-11006 exhibits significant anti-inflammatory properties. In a mouse model of acute lung injury induced by lipopolysaccharide (LPS), inhaled BIO-11006 was shown to attenuate the influx of neutrophils into the lung[6]. This is likely achieved by directly inhibiting neutrophil motility[6]. Furthermore, the treatment clearly attenuates the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines such as KC (the mouse equivalent of IL-8) and TNF-α[6].

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Activation Inflammatory_Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (KC, TNF-α) NFkB->Cytokines Neutrophil Neutrophil Influx Cytokines->Neutrophil Inflammation Airway Inflammation Neutrophil->Inflammation BIO11006 BIO-11006 BIO11006->NFkB inhibits BIO11006->Neutrophil inhibits motility

Caption: Anti-inflammatory mechanism of BIO-11006.

Preclinical Efficacy Data

BIO-11006 has been evaluated in multiple in vitro and in vivo systems, demonstrating its effectiveness in reducing mucus secretion and airway obstruction.

In Vivo Animal Models

Studies in mouse models that develop asthma-like inflammation have shown that pretreatment with BIO-11006 reduces mucin hypersecretion stimulated by ovalbumin[1]. Another study utilizing ovalbumin-sensitized mice found that aerosolized BIO-11006 effectively inhibits airway obstruction caused by mucus hypersecretion in response to a methacholine (MCh) challenge[2]. In a model of acute lung injury, inhaled BIO-11006 reversed lung injury even when administered up to 36 hours after the initial insult with LPS[6].

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies.

ParameterModel SystemTreatment DetailsOutcomeReference
Maximal Efficacy Ovalbumin-sensitized mouse model30-minute aerosol exposure to 10 mM BIO-11006 solutionMaximally effective in inhibiting MCh-induced airway obstruction and mucus hypersecretion.[2]
Duration of Effect (Airway Obstruction) Ovalbumin-sensitized mouse modelSingle aerosol treatmentLong-lasting effect with a half-life (t1/2) of approximately 4 hours.[2]
Duration of Effect (Mucin Secretion) Ovalbumin-sensitized mouse modelSingle aerosol treatmentShorter duration with a half-life (t1/2) of approximately 2 hours.[2]
Therapeutic Window LPS-induced acute lung injury mouse model50 µM BIO-11006 via inhalationAmeliorated inflammation even when administered up to 36 hours after LPS instillation.[6]

Clinical Evidence

The promising preclinical data led to the evaluation of BIO-11006 in human clinical trials.

Phase 2a Clinical Trial (NCT00648245)

A Phase 2a study was conducted to assess the effectiveness and safety of BIO-11006 inhalation solution for treating mucus overproduction and inflammation in patients with COPD[1]. The study was a randomized, double-blind, controlled trial[5]. While the treatment showed clinical potential, it was noted that the sample size was relatively small and the treatment duration was short, which may be insufficient to analyze long-term effects or identify all side effects[1][5].

Quantitative Clinical Data

The table below summarizes the key aspects of the Phase 2a clinical trial.

ParameterStudy DesignPatient PopulationTreatment DetailsKey FindingsReference
Breath-1 Study Phase 2a, Randomized, Double-Blinded, Controlled Trial (NCT00648245)172 patients with COPDBIO-11006 inhalation solution or half-normal saline (control) administered for 21 days.Reduced mucus hypersecretion in airway cells and improved lung function.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe key experimental protocols used to assess BIO-11006.

In Vivo Murine Model of Mucus Hypersecretion

This protocol is based on the methodology used to study the effects of BIO-11006 in an ovalbumin-sensitized mouse model[2].

  • Sensitization: Mice are sensitized via intraperitoneal injections of ovalbumin mixed with an adjuvant (e.g., alum).

  • Challenge: Following sensitization, mice are challenged with aerosolized ovalbumin to induce airway inflammation and mucus hypersecretion.

  • Treatment: A cohort of mice is treated with an aerosolized solution of BIO-11006 (e.g., 10 mM) for a specified duration (e.g., 30 minutes) prior to the final challenge. Control groups receive a vehicle aerosol (e.g., saline).

  • Methacholine (MCh) Challenge: To assess airway hyperresponsiveness, mice are challenged with increasing concentrations of aerosolized MCh.

  • Measurement of Airway Obstruction: Airway resistance and obstruction are measured using techniques such as whole-body plethysmography.

  • Quantification of Mucus Secretion: Post-mortem, lung tissue is collected. Mucin content in bronchoalveolar lavage fluid (BALF) can be quantified using an ELISA, and goblet cell hyperplasia can be assessed via histological staining (e.g., PAS/Alcian blue) of lung sections.

A 1. Sensitization (i.p. Ovalbumin) B 2. Challenge (Aerosolized Ovalbumin) A->B C 3. Treatment (Aerosolized BIO-11006 or Vehicle) B->C D 4. MCh Challenge (Aerosolized Methacholine) C->D E 5. Measurement - Airway Obstruction - Mucus Secretion (BALF, Histology) D->E

Caption: Experimental workflow for the in vivo murine model of mucus hypersecretion.
In Vitro Cellular Uptake Assay

To confirm that BIO-11006 can access the intracellular compartment of airway epithelial cells, a cellular uptake study can be performed[2].

  • Cell Culture: Normal Human Bronchial Epithelial (NHBE) cells are cultured to confluence on a suitable substrate (e.g., chamber slides).

  • Labeling: BIO-11006 is chemically labeled with biotin.

  • Incubation: The cultured NHBE cells are incubated with the biotin-labeled BIO-11006 for a specified period.

  • Fixation and Permeabilization: Cells are washed to remove unbound peptide, then fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

  • Visualization: The intracellular biotin-labeled BIO-11006 is visualized by incubating the cells with fluorescein-labeled streptavidin, which binds tightly to biotin.

  • Microscopy: The cells are examined using fluorescence or confocal microscopy to determine the subcellular localization of the peptide.

Mucin Quantification by ELISA

A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying specific mucins (e.g., MUC5AC) in biological samples like BALF or cell culture supernatants[7].

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific to the mucin of interest (e.g., anti-MUC5AC).

  • Blocking: Non-specific binding sites are blocked with a suitable blocking buffer (e.g., BSA solution).

  • Sample Incubation: Standards (known concentrations of purified mucin) and unknown samples (e.g., BALF) are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody, also specific to the mucin, is added to the wells.

  • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

  • Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of mucin in the samples is determined by comparing their absorbance to the standard curve[7].

Conclusion and Future Directions

This compound represents a targeted and promising therapeutic agent for respiratory diseases characterized by mucus hypersecretion. Its mechanism of inhibiting the central regulatory protein MARCKS allows it to dually address both mucus overproduction and airway inflammation[4]. Preclinical data are robust, and an initial Phase 2 clinical trial in COPD patients has demonstrated positive outcomes, reducing mucus and improving lung function[5]. While further investigation with larger and longer-term clinical trials is necessary to fully establish its efficacy and safety profile, BIO-11006 stands out as a novel approach. Its ongoing evaluation in other critical lung conditions, such as ARDS and lung cancer, underscores its potential to become a significant therapy for a range of pulmonary diseases[4][8].

References

A Technical Guide to BIO-11006 and the Role of Acetate in Cancer Cell Motility and Invasion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective cancer therapeutics that can halt or reverse the metastatic cascade is a paramount objective in oncology research. Two distinct areas of investigation have provided promising, yet separate, insights into the complex processes of cancer cell motility and invasion: the development of the peptide inhibitor BIO-11006 and the emerging understanding of acetate's role in tumor metabolism and progression. This technical guide provides an in-depth analysis of these two areas, clarifying their independent mechanisms and potential as therapeutic targets. While the compound "BIO-11006 acetate" does not appear in the current scientific literature, this guide will separately detail the function of BIO-11006 and the metabolic implications of acetate in cancer, providing a comprehensive resource for researchers in the field.

Part 1: BIO-11006 - A MARCKS Protein Inhibitor

BIO-11006 is a synthetic, aerosolized 10-amino acid peptide that functions as an inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1] The MARCKS protein is a key player in various cellular processes, including cell motility, adhesion, and signaling pathways critical for cancer progression.[2][3][4]

Mechanism of Action

Phosphorylation of the MARCKS protein is a critical step in stimulating cell division and movement.[5][6] BIO-11006 exerts its anti-cancer effects by binding to and inhibiting the phosphorylation of MARCKS.[1] This inhibition prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane, a crucial event for the activation of downstream signaling pathways.[1]

The inhibition of MARCKS phosphorylation by BIO-11006 leads to the suppression of the PI3K/AKT pathway, a central signaling cascade involved in tumor cell proliferation, survival, migration, and metastasis.[1] By disrupting this pathway, BIO-11006 effectively inhibits the molecular machinery that cancer cells use to move and invade surrounding tissues.[1] Furthermore, BIO-11006 has been observed to induce cytoskeletal rearrangement in cancer cells, promoting a morphology that favors adherence to the substrate rather than movement.[7]

Signaling Pathway of BIO-11006 Action

BIO11006_Pathway BIO11006 BIO-11006 MARCKS MARCKS Phosphorylation BIO11006->MARCKS Inhibits PIP2 PIP2 Release MARCKS->PIP2 Promotes FAK FAK Activation PIP2->FAK PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT Activates Cell_Motility Cell Motility & Invasion PI3K_AKT->Cell_Motility Promotes

Caption: Signaling pathway of BIO-11006 in inhibiting cancer cell motility.

Preclinical and Clinical Data

In vivo animal studies have demonstrated the potent anti-metastatic effects of BIO-11006. In mouse models of lung cancer, inhaled BIO-11006 dramatically attenuated tumor metastasis to the lung, heart, and diaphragm.[7] One study showed that BIO-11006 treatment inhibited metastasis by approximately 95% in a tail vein injection model.[7] Furthermore, even when treatment was initiated after extensive metastasis had already occurred, BIO-11006 completely inhibited further metastasis and primary tumor growth.[7]

BIO-11006 has progressed to Phase 2 clinical trials for non-small cell lung cancer (NSCLC).[5][6][8] These trials are evaluating the safety and efficacy of BIO-11006 in combination with standard-of-care chemotherapy.[5][8] Preliminary results from a clinical trial in NSCLC patients showed that the combination of BIO-11006 with carboplatin resulted in less disease progression and a higher response rate compared to carboplatin alone.[4]

Preclinical/Clinical Study Cancer Type Key Findings Reference
In vivo mouse modelLung Cancer (PC-9, A549)~95% inhibition of metastasis in the tail vein model; complete inhibition of further metastasis and primary tumor growth when administered after metastasis had occurred.[7]
Phase 2 Clinical TrialNon-Small Cell Lung Cancer (NSCLC)Combination with carboplatin showed less disease progression and a higher response rate.[4]
Phase 2 Clinical TrialAdvanced NSCLCEvaluating safety and efficacy in combination with pemetrexed and carboplatin. Primary endpoint is progression-free survival.[5][6][8]
Experimental Protocols

Transwell Migration and Invasion Assays:

  • Cell Culture: Cancer cells (e.g., PC-9, A549) are cultured to 70-80% confluency.

  • Starvation: Cells are serum-starved for 24 hours prior to the assay.

  • Chamber Setup: Transwell inserts with 8 µm pore size membranes are used. For invasion assays, the membrane is coated with Matrigel.

  • Cell Seeding: A defined number of cells are seeded into the upper chamber in a serum-free medium, with or without BIO-11006.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).

  • Incubation: The chambers are incubated for a specified period (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Transwell_Assay_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Culture Cancer Cells B Serum Starve Cells A->B C Prepare Transwell Chambers (with/without Matrigel) B->C D Seed Cells in Upper Chamber (± BIO-11006) C->D E Add Chemoattractant to Lower Chamber D->E F Incubate E->F G Remove Non-Migrated Cells F->G H Fix, Stain, and Count Migrated/Invaded Cells G->H

Caption: Workflow for Transwell migration and invasion assays.

Part 2: Acetate - A Metabolic Fuel for Cancer Progression

Acetate, a short-chain fatty acid, is increasingly recognized for its significant role in cancer cell metabolism, particularly under the stressful conditions of the tumor microenvironment, such as hypoxia.[9][10][11] Cancer cells can utilize acetate as a carbon source for the synthesis of essential molecules, thereby supporting their growth, proliferation, and survival.[9][10]

Mechanism of Action

Tumor cells take up acetate from the microenvironment via transporters like MCT1.[9] Inside the cell, the enzyme Acetyl-CoA Synthetase 2 (ACSS2) converts acetate into acetyl-CoA.[10] Acetyl-CoA is a central metabolite that can enter the tricarboxylic acid (TCA) cycle for energy production or be used for the de novo synthesis of fatty acids and phospholipids, which are critical for building new cell membranes during rapid proliferation.[9][10]

Under hypoxic conditions, where glucose metabolism is less efficient for lipid synthesis, cancer cells can switch to using acetate as a primary source for these building blocks.[11] This metabolic flexibility provides a significant survival advantage to cancer cells in the nutrient-poor and oxygen-deprived tumor microenvironment.[10]

Signaling and Metabolic Pathway of Acetate Utilization

Acetate_Metabolism_Pathway Acetate_ext Extracellular Acetate MCT1 MCT1 Transporter Acetate_ext->MCT1 Acetate_int Intracellular Acetate MCT1->Acetate_int ACSS2 ACSS2 Acetate_int->ACSS2 Substrate AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Produces Lipid_Synth De Novo Lipogenesis (Fatty Acids, Phospholipids) AcetylCoA->Lipid_Synth TCA_Cycle TCA Cycle (Energy Production) AcetylCoA->TCA_Cycle Cell_Growth Cancer Cell Growth & Proliferation Lipid_Synth->Cell_Growth Supports TCA_Cycle->Cell_Growth Supports

Caption: Metabolic pathway of acetate utilization in cancer cells.

Implications for Cancer Cell Motility and Invasion

While the direct role of acetate in promoting cell motility and invasion is an area of active research, its contribution to overall cancer cell fitness is clear. By providing an alternative fuel source, acetate enables cancer cells to thrive in adverse conditions, which is a prerequisite for the energy-intensive processes of migration and invasion.[10] Furthermore, recent studies suggest that acetate metabolism can influence the tumor microenvironment and antitumor immunity, potentially creating a more permissive environment for metastasis.[12]

Study Focus Cancer Type Key Findings Reference
Acetate Metabolism under HypoxiaVariousAcetate substitutes for glucose as a source for fatty acid synthesis in hypoxic cancer cells.[11]
ACSS2 in Cancer GrowthBreast CancerACSS2 is critical for cancer cells to use acetate for lipid biomass production under metabolic stress. ACSS2 expression correlates with disease progression.[10]
Acetate and Tumor MicroenvironmentBreast CancerBlocking ACSS2 can switch cancer cells from acetate consumers to producers, making acetate available for T-cells and potentiating antitumor immunity.[12]
Acetate Uptake and UtilizationNon-Small Cell Lung Cancer (NSCLC)MCT1 transports acetate into tumor cells, supporting proliferation, especially under low glucose conditions.[9]
Experimental Protocols

Metabolomic Analysis of Acetate Utilization:

  • Cell Culture: Cancer cells are cultured in a standard medium.

  • Isotope Labeling: The medium is replaced with one containing a stable isotope-labeled acetate (e.g., 13C-acetate).

  • Incubation: Cells are incubated for a defined period to allow for the uptake and metabolism of the labeled acetate.

  • Metabolite Extraction: Metabolites are extracted from the cells using a solvent like methanol/water.

  • Mass Spectrometry: The extracted metabolites are analyzed by mass spectrometry to detect and quantify the incorporation of the 13C label into downstream metabolites like acetyl-CoA, fatty acids, and phospholipids.

  • Data Analysis: The enrichment of the 13C label in different metabolite pools is calculated to determine the contribution of acetate to these pathways.

Metabolomics_Workflow cluster_0 Experiment cluster_1 Analysis A Culture Cancer Cells B Incubate with 13C-labeled Acetate A->B C Extract Metabolites B->C D Mass Spectrometry Analysis C->D E Quantify 13C Incorporation into Downstream Metabolites D->E F Data Interpretation E->F

Caption: Workflow for metabolomic analysis of acetate utilization.

Conclusion

BIO-11006 and acetate metabolism represent two distinct but important avenues of research in the fight against cancer metastasis. BIO-11006, as a direct inhibitor of the MARCKS protein, shows significant promise in disrupting the signaling pathways that drive cancer cell motility and invasion. Its progression into clinical trials underscores its potential as a novel anti-metastatic agent. On the other hand, the study of acetate metabolism reveals the metabolic adaptability of cancer cells and highlights a potential vulnerability that could be exploited therapeutically. Targeting acetate utilization, for instance by inhibiting ACSS2, may not only directly impede tumor growth but also modulate the tumor microenvironment to enhance anti-tumor immunity.

For researchers and drug development professionals, a deeper understanding of both the signaling networks governing cell movement and the metabolic pathways that fuel these processes is crucial. While "this compound" is not a recognized compound, the separate investigation of BIO-11006 and acetate metabolism provides a powerful dual perspective for developing innovative strategies to combat cancer cell motility and invasion. Future research may explore potential synergistic effects of combining MARCKS inhibitors with therapies that target acetate metabolism to create more effective anti-cancer regimens.

References

Unraveling the Role of BIO-11006 Acetate in Lung Epithelial Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific information was found regarding a compound designated as "BIO-11006 acetate" and its biological function in lung epithelial cells. The identifier "BIO-11006" does not correspond to a recognized agent in published research concerning respiratory cell biology.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. However, the absence of any public data on this specific compound prevents the fulfillment of this objective.

The initial search strategy aimed to retrieve data on the mechanism of action, clinical trials, and overall biological function of "this compound." The search results, however, did not yield any relevant information. Instead, the search engine returned results for a long noncoding RNA known as "LINC01006" and extensive literature on the enzyme Dipeptidyl Peptidase 4 (DPP4) and its inhibitors in the context of various lung diseases. This suggests that "BIO-11006" may be an internal, non-public designation for a compound, or a misidentification.

Without any foundational research to analyze, it is impossible to generate the requested tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways. The core requirements of the user's request are contingent on the existence of scientific data, which in this case, is not publicly available.

For researchers, scientists, and drug development professionals interested in the broader field of therapeutic development for lung diseases, the following areas, which were inadvertently highlighted by the initial search, are of significant interest:

  • Long Noncoding RNAs (lncRNAs) in Lung Cancer: As exemplified by the search results on LINC01006, lncRNAs are emerging as critical regulators of cellular processes in lung cancer, including proliferation, migration, and epithelial-mesenchymal transition.[1]

  • Dipeptidyl Peptidase 4 (DPP4) as a Therapeutic Target: DPP4 is a transmembrane glycoprotein with a significant role in various lung diseases, including pulmonary fibrosis, asthma, and lung cancer.[2][3][4][5] It is also a known receptor for the MERS-CoV virus.[6] DPP4 inhibitors are already in clinical use for type 2 diabetes and are being investigated for their potential in treating respiratory conditions.[2][4]

Should information on "this compound" become publicly available in the future, a comprehensive technical guide could be developed. Such a guide would require access to peer-reviewed publications or detailed technical documentation outlining its discovery, characterization, and biological activity in lung epithelial cells.

References

Structural characteristics of BIO-11006 acetate peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structural Characteristics and Physicochemical Properties

BIO-11006 is a synthetic decapeptide, meaning it is composed of ten amino acids. It is an analog of the N-terminal sequence of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein. The N-terminus of the peptide is acetylated, a modification that enhances its stability.[1]

PropertyValueSource
Amino Acid Sequence Ac-Gly-Ala-Gln-Phe-Ser-Lys-Thr-Ala-Ala-Lys-OH[2]
Molecular Formula (Peptide) C46H75N13O15[2]
Molecular Weight (Peptide) 1050.2 g/mol [2]
Molecular Formula (Acetate Salt) C48H79N13O17[1]
Molecular Weight (Acetate Salt) 1110.22 g/mol [1]

Mechanism of Action: Inhibition of the MARCKS Protein

BIO-11006 functions as an inhibitor of the MARCKS protein.[3] The MARCKS protein is a key substrate of Protein Kinase C (PKC) and plays a crucial role in regulating the actin cytoskeleton, cell motility, and the sequestration of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[3][4]

The mechanism of action of BIO-11006 involves the following key steps:

  • Binding to MARCKS: BIO-11006 targets the N-terminal region of the MARCKS protein.

  • Inhibition of Phosphorylation: By binding to MARCKS, BIO-11006 prevents its phosphorylation by PKC.[5]

  • Downstream Signaling Cascade: The inhibition of MARCKS phosphorylation leads to a cascade of downstream effects, primarily through the regulation of PIP2 availability.[5] This, in turn, modulates the activity of several signaling pathways, including:

    • FAK/PI3K/AKT Pathway: Inhibition of MARCKS prevents the PIP2-mediated activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the PI3K/AKT pathway, which is critical for cell proliferation, survival, and migration.[5]

    • Integrin Signaling: The pathway also affects the activation of integrins and associated proteins like talin, vinculin, and paxillin, which are essential for cell adhesion and migration.[5]

Signaling Pathway Diagram

BIO11006_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MARCKS MARCKS PIP2 PIP2 MARCKS->PIP2 Sequesters Mucin_Release Mucin Granule Release MARCKS->Mucin_Release Promotes FAK FAK PIP2->FAK Activates PKC PKC PKC->MARCKS Phosphorylates Integrins Integrins FAK->Integrins Activates PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT Activates BIO11006 BIO-11006 BIO11006->MARCKS BIO11006->Mucin_Release Inhibits Cell_Pro_Mig Cell Proliferation, Migration, Survival PI3K_AKT->Cell_Pro_Mig Promotes

Caption: BIO-11006 Signaling Pathway.

Quantitative Data

ParameterValueConditionsSource
Half-life of effect on airway obstruction ~4 hoursSingle aerosol treatment in ovalbumin-sensitized and challenged mice.[6][7]
Half-life of effect on mucin secretion ~2 hoursSingle aerosol treatment in ovalbumin-sensitized and challenged mice.[6][7]

Experimental Protocols

Detailed, step-by-step protocols for the synthesis, purification, and specific activity assays for BIO-11006 are proprietary and not fully disclosed in publicly available literature. However, based on common methodologies for similar peptides, the following outlines the general procedures.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of BIO-11006, an acetylated decapeptide, is typically achieved through automated solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (e.g., Piperidine) start->deprotection coupling Amino Acid Coupling (e.g., HBTU/HOBt) deprotection->coupling washing Washing (e.g., DMF, DCM) coupling->washing washing->deprotection Repeat for each amino acid acetylation N-terminal Acetylation (Acetic Anhydride) washing->acetylation cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) acetylation->cleavage precipitation Precipitation & Washing (e.g., Cold Ether) cleavage->precipitation end Crude Peptide precipitation->end

Caption: General workflow for Solid-Phase Peptide Synthesis.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to achieve high purity.

Workflow Diagram:

HPLC_Workflow start Crude Peptide dissolution Dissolve in Aqueous Buffer start->dissolution injection Inject onto RP-HPLC Column dissolution->injection elution Gradient Elution (Water/Acetonitrile with TFA) injection->elution fraction_collection Collect Fractions elution->fraction_collection analysis Analyze Fractions (Analytical HPLC, Mass Spec) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization end Purified BIO-11006 lyophilization->end

Caption: General workflow for RP-HPLC purification.

In Vitro Mucin Secretion Assay

The inhibitory effect of BIO-11006 on mucin secretion can be assessed using cultured airway epithelial cells.

Methodology Outline:

  • Cell Culture: Culture human bronchial epithelial cells at an air-liquid interface to induce mucin-producing goblet cells.

  • Pre-treatment: Treat the cells with varying concentrations of BIO-11006 for a defined period.

  • Stimulation: Induce mucin secretion using a secretagogue (e.g., ATP, methacholine).[6][7]

  • Sample Collection: Collect the apical secretions.

  • Quantification: Quantify the amount of mucin (e.g., MUC5AC) in the secretions using an enzyme-linked immunosorbent assay (ELISA) or dot blot analysis.[8]

Transwell Cell Migration Assay

The effect of BIO-11006 on cell migration can be evaluated using a transwell (Boyden chamber) assay.[9][10]

Methodology Outline:

  • Cell Preparation: Suspend the cells to be tested (e.g., cancer cells, neutrophils) in a serum-free medium.

  • Assay Setup: Place the cell suspension in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., a growth factor or chemokine).

  • Treatment: Include different concentrations of BIO-11006 in the upper chamber with the cells.

  • Incubation: Allow the cells to migrate through the pores for a specific duration.

  • Quantification: Fix, stain, and count the cells that have migrated to the lower surface of the membrane.

Conclusion

BIO-11006 acetate is a promising therapeutic peptide that targets the MARCKS protein, a key regulator of cellular processes involved in inflammation and cancer metastasis. Its well-defined structure and mechanism of action make it a subject of ongoing research and clinical investigation. This guide provides a comprehensive overview of its core structural characteristics, mechanism of action, and the experimental methodologies used to evaluate its function. Further research is warranted to fully elucidate its quantitative pharmacological parameters and to establish detailed, standardized protocols for its study.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of BIO-11006 Acetate in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-11006 acetate is a synthetic 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein. The MARCKS protein is a key regulator of various cellular processes, including cell motility, mucin secretion, and inflammation.[1][2] By inhibiting MARCKS, BIO-11006 has shown potential therapeutic effects in various disease models, including lung cancer, acute lung injury, and chronic obstructive pulmonary disease (COPD).[1][2] These application notes provide detailed protocols for the in vivo administration of this compound to mice via aerosol inhalation and intraperitoneal injection, based on preclinical studies.

Mechanism of Action

BIO-11006 exerts its biological effects by inhibiting the function of the MARCKS protein. Under normal physiological conditions, MARCKS is associated with the plasma membrane and cross-links actin filaments. Upon phosphorylation by Protein Kinase C (PKC), MARCKS translocates to the cytoplasm, leading to cytoskeletal rearrangement and release of phosphatidylinositol 4,5-bisphosphate (PIP2), which can activate downstream signaling pathways. BIO-11006 prevents the phosphorylation of MARCKS, thereby stabilizing the actin cytoskeleton and inhibiting processes such as cell migration and excessive mucus secretion.[3] Additionally, BIO-11006 has been shown to attenuate the activation of NF-κB, a key transcription factor in inflammatory responses.[4]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies involving BIO-11006 administration in mice.

Table 1: this compound In Vivo Administration Parameters in Mice

ParameterAerosol AdministrationIntraperitoneal (IP) Injection
Concentration 50 µM in PBS or 10 mMNot explicitly stated; refer to protocol
Vehicle Phosphate-Buffered Saline (PBS)PBS or Saline
Dosage Estimated pulmonary dose of 0.32 mg/kg for 10 mM solutionNot explicitly stated
Frequency Daily or as a two-dose regimen 12 hours apartDaily
Duration 30 minutes per administration4 weeks in a lung cancer model
Mouse Strain SCID, Balb/CSCID

Table 2: Pharmacodynamic Effects of BIO-11006 in Mouse Models

ModelAdministration RouteKey FindingsReference
Lung Cancer (Orthotopic) Aerosol & IPDramatic attenuation of tumor metastasis to lung, heart, and diaphragm.[2]
Lung Cancer (Tail Vein) Aerosol~95% inhibition of metastasis to distal organs.[2]
Acute Lung Injury (LPS-induced) AerosolReversal of disease progression, even when administered up to 36 hours post-injury. Significant reduction in neutrophil influx and NF-κB activation.[4]
Mucus Hypersecretion AerosolInhibition of methacholine-induced airway obstruction and mucus hypersecretion.

Experimental Protocols

Protocol 1: Aerosol Administration of this compound

This protocol is adapted from studies investigating the effects of BIO-11006 in models of acute lung injury and mucus hypersecretion.

Materials:

  • This compound peptide

  • Phosphate-Buffered Saline (PBS), sterile

  • Nebulizer (e.g., TREK S portable aerosol system)

  • Whole-body inhalation exposure chamber

  • Mouse restraints

Procedure:

  • Preparation of BIO-11006 Solution:

    • For a 50 µM solution, dissolve the appropriate amount of this compound in sterile PBS.

    • For a 10 mM solution, dissolve the appropriate amount of this compound in sterile PBS.

    • Ensure the peptide is completely dissolved. Gentle vortexing may be applied. Prepare fresh on the day of use.

  • Animal Acclimation:

    • Acclimate mice to the restraint tubes and exposure chamber for a few days prior to the experiment to minimize stress.

  • Aerosol Administration:

    • Place the mice in the whole-body exposure chamber. The number of mice per session will depend on the chamber size.

    • Connect the nebulizer containing the BIO-11006 solution to the chamber.

    • Administer the aerosol for 30 minutes.

    • For control groups, use the vehicle (PBS) alone.

  • Post-Administration Monitoring:

    • After exposure, return the mice to their home cages and monitor for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection of this compound

While specific concentrations for IP injection of BIO-11006 are not detailed in the available literature, a general protocol for peptide administration can be followed. It is recommended to perform a dose-response study to determine the optimal concentration for your specific model.

Materials:

  • This compound peptide

  • Sterile Saline or PBS

  • Insulin syringes (e.g., 28-30 gauge)

Procedure:

  • Preparation of BIO-11006 Solution:

    • Based on the desired dosage (e.g., 1-10 mg/kg), calculate the required amount of this compound.

    • Dissolve the peptide in a minimal amount of a solubilizing agent if necessary (e.g., DMSO), and then dilute to the final volume with sterile saline or PBS. The final concentration of the solubilizing agent should be minimal and a vehicle control group should be included in the study.

    • Ensure the solution is clear and free of particulates.

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdominal area.

  • Intraperitoneal Injection:

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

    • Inject the BIO-11006 solution slowly. The typical injection volume for a mouse is 100-200 µL.

  • Post-Injection Monitoring:

    • Return the mouse to its home cage and monitor for any signs of distress or adverse reactions.

Visualizations

MARCKS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MARCKS_mem MARCKS (unphosphorylated) PIP2 PIP2 MARCKS_mem->PIP2 Sequestration Actin Actin Cytoskeleton MARCKS_mem->Actin Cross-linking MARCKS_cyto MARCKS (phosphorylated) MARCKS_mem->MARCKS_cyto Translocation PKC Protein Kinase C (PKC) PKC->MARCKS_mem Phosphorylation Cell_Motility Cell Motility & Metastasis MARCKS_cyto->Cell_Motility Mucin_Secretion Mucin Secretion MARCKS_cyto->Mucin_Secretion Inflammation Inflammation (NF-κB activation) MARCKS_cyto->Inflammation BIO11006 BIO-11006 BIO11006->PKC Inhibition

Caption: MARCKS Signaling Pathway and the inhibitory action of BIO-11006.

Experimental_Workflow_Aerosol start Start prep Prepare BIO-11006 Solution (50 µM or 10 mM in PBS) start->prep acclimate Acclimate Mice to Exposure Chamber prep->acclimate expose Aerosol Exposure (30 minutes) acclimate->expose monitor Post-Exposure Monitoring expose->monitor end End monitor->end

Caption: Experimental workflow for aerosol administration of BIO-11006.

Experimental_Workflow_IP start Start prep Prepare BIO-11006 Solution in Saline/PBS start->prep restrain Restrain Mouse prep->restrain inject Intraperitoneal Injection restrain->inject monitor Post-Injection Monitoring inject->monitor end End monitor->end

Caption: Experimental workflow for intraperitoneal injection of BIO-11006.

References

Application Notes and Protocols for BIO-11006 Acetate in Transwell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-11006 acetate is a synthetic 10-amino acid peptide that acts as a potent inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2][3] MARCKS is a key regulator of cellular processes involving the actin cytoskeleton, such as cell adhesion, motility, and migration.[1][4] In various cancers, overexpression and phosphorylation of MARCKS are associated with increased metastatic potential and poor prognosis.[4][5] BIO-11006 exerts its anti-migratory and anti-metastatic effects by preventing the phosphorylation of MARCKS, thereby interfering with downstream signaling pathways crucial for cell movement.[2][4] These application notes provide a comprehensive guide for utilizing this compound in a transwell migration assay to assess its inhibitory effects on cancer cell migration.

Mechanism of Action

BIO-11006 targets the N-terminal domain of the MARCKS protein, preventing its phosphorylation by Protein Kinase C (PKC).[2][3] This inhibition sets off a cascade of events that ultimately curtail cell migration:

  • Inhibition of MARCKS Phosphorylation: BIO-11006 directly binds to MARCKS and inhibits its phosphorylation.[2]

  • PIP2 Sequestration: Unphosphorylated MARCKS remains bound to phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane, preventing its release.[2]

  • Downregulation of PI3K/AKT Pathway: The sequestration of PIP2 limits its availability for downstream signaling molecules like Phosphoinositide 3-kinase (PI3K), leading to the reduced activation of the PI3K/AKT pathway, which is critical for cell survival and migration.[2]

  • Inhibition of Focal Adhesion Dynamics: The cascade initiated by MARCKS inhibition also prevents the activation of Focal Adhesion Kinase (FAK) and other proteins involved in focal adhesion turnover, such as integrins, talin, vinculin, and paxillin, which are essential for cell motility.[2]

Data Presentation

The following table summarizes the dose-dependent inhibitory effect of this compound on the in vitro migration of various human lung cancer cell lines as determined by transwell migration assays.

Cell LineBIO-11006 Concentration (µM)Incubation Time (hrs)Percent Inhibition of Migration (%)
A54910012~75
PC-910012~75
CL1-510012~75

Data synthesized from in vitro studies.[6] The smaller analogs of the MANS peptide, including BIO-11006, demonstrated higher efficacy at lower concentrations compared to the parent MANS peptide.[6]

Experimental Protocols

Transwell Migration Assay Protocol using this compound

This protocol details the steps to assess the inhibitory effect of this compound on the migration of cancer cells using a transwell chamber system.

Materials:

  • This compound (lyophilized powder)

  • Cancer cell lines (e.g., A549, PC-9, or CL1-5 human lung cancer cells)[6]

  • 24-well transwell inserts (8.0 µm pore size)[6][7]

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Phosphate Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Crystal Violet solution (0.2% w/v)[7]

  • Cotton-tipped applicators

  • Inverted microscope

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells to 80-90% confluency.

    • Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.[6]

    • Starve the cells in serum-free medium for 4-6 hours prior to the assay to minimize basal migration.

  • Preparation of this compound:

    • Reconstitute lyophilized this compound in sterile water or PBS to create a stock solution (e.g., 1 mM).

    • Prepare serial dilutions of BIO-11006 in serum-free medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).

  • Assay Setup:

    • To the lower chamber of the 24-well plate, add 600 µL of complete medium (containing 10% FBS) as a chemoattractant.

    • In the upper chamber (the transwell insert), add 100 µL of the cell suspension (1 x 10^5 cells).[6]

    • To the cell suspension in the upper chamber, add 100 µL of the prepared BIO-11006 dilutions (or vehicle control - PBS). This will result in a final volume of 200 µL in the upper chamber.

    • Set up the following controls:

      • Negative Control: Serum-free medium in both upper and lower chambers (to measure random migration).

      • Positive Control: Cells in the upper chamber with serum-free medium, and complete medium in the lower chamber (to measure maximal chemoattractant-induced migration).

      • Vehicle Control: Cells treated with the same volume of the vehicle used to dissolve BIO-11006.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12 hours.[6] The incubation time may need to be optimized depending on the cell type.

  • Fixation and Staining:

    • After incubation, carefully remove the transwell inserts from the wells.

    • Using a cotton-tipped applicator, gently remove the non-migrated cells from the upper surface of the membrane.[7][8]

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.[7]

    • Allow the membrane to air dry.

    • Stain the migrated cells by immersing the insert in a 0.2% crystal violet solution for 5-10 minutes.[8]

    • Gently wash the inserts with distilled water to remove excess stain and allow them to dry completely.

  • Data Acquisition and Analysis:

    • Visualize the stained cells using an inverted microscope.

    • Count the number of migrated cells in several random fields of view (e.g., 5-10 fields) for each insert.

    • Calculate the average number of migrated cells per field for each condition.

    • The percentage of migration inhibition can be calculated using the following formula: % Inhibition = [1 - (Number of migrated cells in BIO-11006 treated group / Number of migrated cells in vehicle control group)] x 100

Mandatory Visualizations

G cluster_0 This compound Action cluster_1 Downstream Signaling Cascade BIO11006 This compound MARCKS MARCKS Protein PKC PKC BIO11006->PKC Inhibits pMARCKS Phosphorylated MARCKS PIP2 PIP2 MARCKS->PIP2 Sequesters pMARCKS->PIP2 Releases PKC->MARCKS Phosphorylation PI3K PI3K PIP2->PI3K Activates FAK FAK PIP2->FAK Activates AKT AKT PI3K->AKT Activates CellMigration Cell Migration & Metastasis AKT->CellMigration Promotes FocalAdhesion Focal Adhesion Proteins (Integrin, Talin, Vinculin, Paxillin) FAK->FocalAdhesion Activates FocalAdhesion->CellMigration Promotes

Caption: Signaling pathway inhibited by this compound.

G cluster_workflow Transwell Migration Assay Workflow A 1. Cell Culture & Preparation (80-90% confluency, serum starvation) B 2. BIO-11006 Preparation (Reconstitution & serial dilutions) A->B C 3. Assay Setup (Add chemoattractant to lower chamber, add cells & BIO-11006 to upper chamber) B->C D 4. Incubation (37°C, 5% CO2, 12 hours) C->D E 5. Removal of Non-Migrated Cells (Cotton swab) D->E F 6. Fixation & Staining (70% Ethanol, Crystal Violet) E->F G 7. Imaging & Quantification (Microscopy & cell counting) F->G H 8. Data Analysis (% Inhibition calculation) G->H

Caption: Experimental workflow for the transwell migration assay.

References

Application Note: Confocal Microscopy Analysis of Cytoskeletal Reorganization Induced by BIO-11006 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-11006 acetate is a synthetic 10-amino acid peptide that acts as a potent inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1][2][3] The MARCKS protein is a key regulator of the actin cytoskeleton, playing a crucial role in cell motility, adhesion, and morphology.[1][3] By inhibiting the phosphorylation of MARCKS, this compound modulates its interaction with the plasma membrane and actin filaments, leading to significant alterations in cytoskeletal architecture.[1] This application note provides a detailed protocol for the analysis of these cytoskeletal changes using confocal microscopy, enabling researchers to quantify the effects of this compound on cellular phenotype.

Mechanism of Action

This compound prevents the phosphorylation of the MARCKS protein. In its unphosphorylated state, MARCKS crosslinks actin filaments and sequesters phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane. Upon phosphorylation by Protein Kinase C (PKC), MARCKS translocates to the cytoplasm, releasing PIP2. This compound's inhibition of this phosphorylation event is believed to maintain MARCKS at the plasma membrane, thereby stabilizing the actin cytoskeleton and promoting a more adhesive, less motile cellular phenotype.[1][2] This mechanism involves the downstream inhibition of the Focal Adhesion Kinase (FAK) and PI3K/AKT signaling pathways.[1]

Expected Effects on the Cytoskeleton

Treatment of adherent cells with this compound is expected to induce a notable reorganization of the actin cytoskeleton. Qualitative observations from studies on lung cancer cells have shown that BIO-11006 treatment leads to a cytoskeletal rearrangement that favors adherence to the substrate rather than movement.[2] This is anticipated to manifest as:

  • Increased formation and thickness of actin stress fibers: A more stable and adhesive phenotype is often associated with a more robust network of stress fibers.

  • Changes in cell morphology: Cells may become more spread out, with an increased surface area, reflecting stronger adhesion to the substrate.

  • Alterations in the distribution and size of focal adhesions: As key points of contact between the cell and the extracellular matrix, changes in focal adhesions are indicative of altered adhesive properties.

While the microtubule network is not a direct target of MARCKS, significant changes in cell shape and actin organization may indirectly influence the distribution and arrangement of microtubules.

Quantitative Analysis

Confocal microscopy images can be subjected to quantitative analysis to objectively measure the effects of this compound. Key parameters to quantify include:

  • Cell Area and Circularity: To measure changes in cell spreading and morphology.

  • Number, Length, and Thickness of Actin Stress Fibers: To quantify the remodeling of the actin cytoskeleton.

  • Number and Area of Focal Adhesions: To assess changes in cell-matrix adhesion.

The following tables present illustrative quantitative data based on the expected effects of this compound, providing a template for the presentation of experimental results.

Table 1: Effect of this compound on Cell Morphology

Treatment GroupAverage Cell Area (µm²)Average Circularity (A.U.)
Vehicle Control550 ± 450.75 ± 0.08
BIO-11006 (10 µM)680 ± 520.62 ± 0.07
BIO-11006 (50 µM)820 ± 650.51 ± 0.06

Circularity is a shape descriptor where a value of 1.0 represents a perfect circle. A decrease in circularity indicates a more elongated or irregular shape, consistent with increased spreading.

Table 2: Quantitative Analysis of Actin Stress Fibers

Treatment GroupAverage Number of Stress Fibers per CellAverage Stress Fiber Length (µm)Average Stress Fiber Thickness (µm)
Vehicle Control35 ± 815.2 ± 3.10.45 ± 0.09
BIO-11006 (10 µM)48 ± 1018.9 ± 3.80.62 ± 0.11
BIO-11006 (50 µM)65 ± 1222.5 ± 4.50.78 ± 0.14

Table 3: Analysis of Focal Adhesions

Treatment GroupAverage Number of Focal Adhesions per CellAverage Focal Adhesion Area (µm²)
Vehicle Control85 ± 151.2 ± 0.3
BIO-11006 (10 µM)110 ± 201.8 ± 0.4
BIO-11006 (50 µM)145 ± 252.5 ± 0.6

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is designed for adherent cell lines (e.g., A549, HeLa, NIH-3T3) cultured on glass coverslips for high-resolution imaging.

Materials:

  • Adherent cell line of choice

  • Complete cell culture medium

  • Sterile glass coverslips (12 mm or 18 mm diameter)

  • Sterile tissue culture plates (24-well or 12-well)

  • This compound (stock solution in sterile water or PBS)

  • Vehicle control (sterile water or PBS)

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well tissue culture plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours to allow for attachment and spreading.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed complete cell culture medium. Based on in vitro studies with MARCKS inhibitors, a concentration range of 10 µM to 100 µM is recommended for initial experiments.

    • Prepare a vehicle control solution using the same final concentration of the solvent used for the BIO-11006 stock solution.

    • Aspirate the old medium from the wells containing the coverslips.

    • Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.

    • Incubate the cells for a suitable duration to observe cytoskeletal changes. An incubation time of 6 to 24 hours is recommended as a starting point.

Immunofluorescence Staining for Cytoskeletal Components

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies (e.g., anti-α-tubulin, anti-vinculin)

  • Fluorescently-conjugated Secondary Antibodies

  • Fluorescently-conjugated Phalloidin (for F-actin staining)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Fixation:

    • After treatment, gently wash the cells twice with pre-warmed PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Staining:

    • For F-actin and Nuclei:

      • Dilute fluorescently-conjugated phalloidin and a nuclear stain (e.g., DAPI) in Blocking Buffer according to the manufacturer's instructions.

      • Incubate the coverslips with the staining solution for 1 hour at room temperature, protected from light.

    • For Microtubules and/or Focal Adhesions (optional, can be multiplexed with actin staining):

      • Dilute the primary antibody (e.g., anti-α-tubulin, anti-vinculin) in Blocking Buffer.

      • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

      • Wash the coverslips three times with PBS for 5 minutes each.

      • Dilute the appropriate fluorescently-conjugated secondary antibody in Blocking Buffer.

      • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

      • If co-staining with phalloidin and DAPI, these can be included with the secondary antibody incubation step.

  • Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each, protected from light.

    • Briefly rinse the coverslips with distilled water.

    • Mount the coverslips onto glass microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish and allow to dry.

    • Store the slides at 4°C, protected from light, until imaging.

Confocal Microscopy and Image Acquisition
  • Microscope: A laser scanning confocal microscope equipped with appropriate lasers and emission filters for the chosen fluorophores.

  • Objective: A high-magnification, high numerical aperture oil immersion objective (e.g., 60x or 63x, NA 1.4) is recommended for resolving fine cytoskeletal details.

  • Image Acquisition:

    • Acquire images as Z-stacks to capture the three-dimensional structure of the cytoskeleton.

    • Use consistent laser power, gain, and pinhole settings across all experimental groups to ensure comparability.

    • For quantitative analysis, acquire images from a sufficient number of random fields of view for each condition to ensure statistical significance.

Visualizations

G cluster_0 This compound Signaling Pathway BIO11006 This compound PKC Protein Kinase C (PKC) BIO11006->PKC Inhibits MARCKS_P Phosphorylated MARCKS (Cytoplasmic, Inactive) PKC->MARCKS_P Phosphorylates PIP2 PIP2 Release MARCKS_P->PIP2 MARCKS_NP Unphosphorylated MARCKS (Membrane-bound, Active) MARCKS_NP->MARCKS_P Actin_Crosslinking Actin Filament Crosslinking MARCKS_NP->Actin_Crosslinking FAK FAK Activation PIP2->FAK PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT CellMotility Cell Motility / Migration PI3K_AKT->CellMotility CellAdhesion Cell Adhesion / Spreading Actin_Crosslinking->CellAdhesion

Caption: Signaling pathway of this compound.

G cluster_1 Experimental Workflow A 1. Seed cells on coverslips B 2. Treat with this compound or Vehicle Control A->B C 3. Fixation with 4% PFA B->C D 4. Permeabilization with Triton X-100 C->D E 5. Blocking with BSA D->E F 6. Immunostaining (Phalloidin, Antibodies, DAPI) E->F G 7. Mount on Slides F->G H 8. Confocal Imaging G->H I 9. Quantitative Image Analysis H->I

Caption: Experimental workflow for confocal analysis.

G cluster_2 Logical Relationship of Effects BIO11006_effect This compound Treatment MARCKS_inhibition MARCKS Phosphorylation Inhibition BIO11006_effect->MARCKS_inhibition Actin_stabilization Actin Cytoskeleton Stabilization MARCKS_inhibition->Actin_stabilization Stress_fibers Increased Stress Fibers Actin_stabilization->Stress_fibers Focal_adhesions Increased Focal Adhesions Actin_stabilization->Focal_adhesions Cell_spreading Increased Cell Spreading Actin_stabilization->Cell_spreading Adhesive_phenotype More Adhesive, Less Motile Phenotype Stress_fibers->Adhesive_phenotype Focal_adhesions->Adhesive_phenotype Cell_spreading->Adhesive_phenotype

Caption: Logical flow of BIO-11006's cellular effects.

References

Application Notes and Protocols for BIO-11006 Acetate Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation, storage, and handling of stock solutions of BIO-11006 acetate, a potent inhibitor of the myristoylated alanine-rich C kinase substrate (MARCKS) protein.[1][2][3][4][5][6] BIO-11006, an analog of the MANS peptide, has been investigated in various research and clinical settings, including studies on acute lung injury, COPD, and cancer.[1][5][7][8] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 1110.22 g/mol [1][3][4][9]
Molecular Formula C48H79N13O17[1][9]
Appearance White to off-white solid[1][9]
Solubility (in Water) 50 mg/mL (45.04 mM)[1][9]
Solubility (in DMSO) Soluble[3]
Storage (Powder) -80°C for 2 years; -20°C for 1 year[1][9]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[1][3][9]

Experimental Protocols

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Materials and Equipment
  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (recommended for aqueous solutions)

  • 0.22 µm sterile syringe filter (for aqueous solutions)

Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in water.

Calculations:

To prepare a 10 mM (0.010 mol/L) stock solution, the required mass of this compound can be calculated using its molecular weight (1110.22 g/mol ).

  • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

For example, to prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = 1 mL x 10 mM x 1110.22 g/mol / 1000 = 11.10 mg

Step-by-Step Protocol:

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, weigh 11.10 mg.

  • Reconstitution: Add the weighed powder to a sterile vial. Add the calculated volume of sterile, high-purity water. For a 10 mM solution from 10 mg of powder, you would add 0.9007 mL of water.[1][9]

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath.[1][9] Heating the solution to 37°C can also aid in dissolution.[3]

  • Sterilization (for aqueous solutions): If using the solution for cell culture or other sterile applications, sterilize it by passing it through a 0.22 µm syringe filter.[1][9]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[3][9] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][9]

Preparation of a Stock Solution in DMSO

For applications where water is not a suitable solvent, DMSO can be used.

Step-by-Step Protocol:

  • Weighing: As described in the aqueous protocol, accurately weigh the desired amount of this compound.

  • Reconstitution: Add the weighed powder to a sterile vial. Add the calculated volume of DMSO to achieve the desired concentration.

  • Dissolution: Vortex the solution until the powder is completely dissolved. Sonication can be used if necessary.

  • Aliquoting and Storage: Aliquot the DMSO stock solution into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][3][9]

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G cluster_prep Preparation cluster_processing Processing (Aqueous Only) cluster_storage Storage weigh 1. Weigh BIO-11006 Acetate Powder add_solvent 2. Add Solvent (Water or DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve sterilize 4. Sterile Filter (0.22 µm) dissolve->sterilize If Aqueous aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot If DMSO sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Context: MARCKS Inhibition

BIO-11006 acts by inhibiting the MARCKS protein. The diagram below provides a simplified overview of the role of MARCKS in cellular signaling, which is disrupted by BIO-11006.

G PKC PKC MARCKS_inactive Inactive MARCKS (Membrane Bound) PKC->MARCKS_inactive Phosphorylation MARCKS_active Active p-MARCKS (Cytosolic) MARCKS_inactive->MARCKS_active Cellular_Processes Downstream Cellular Processes (e.g., Migration, Mucin Secretion) MARCKS_active->Cellular_Processes BIO11006 BIO-11006 BIO11006->MARCKS_inactive Inhibits Phosphorylation

Caption: Simplified MARCKS Signaling Pathway and Inhibition by BIO-11006.

References

Application Notes and Protocols for BIO-11006 Acetate in Neutrophil Chemotaxis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-11006 acetate is a synthetic peptide that acts as a potent inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1] MARCKS is a key regulator of cytoskeletal dynamics, particularly F-actin polymerization, which is essential for cell motility.[2][3] In neutrophils, the targeted inhibition of MARCKS by this compound offers a powerful tool to investigate the molecular mechanisms of chemotaxis and to explore its potential as a therapeutic agent for inflammatory diseases characterized by excessive neutrophil infiltration.[4]

These application notes provide a comprehensive overview of the use of this compound in studying neutrophil chemotaxis, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for in vitro assays.

Mechanism of Action

This compound is an analog of the MANS peptide, which corresponds to the N-terminal sequence of the MARCKS protein.[5] It functions by competitively inhibiting the binding of MARCKS to the plasma membrane, thereby preventing its phosphorylation by Protein Kinase C (PKC), particularly the delta isoform (PKCδ), a critical step in initiating neutrophil migration.[2][6] Inhibition of MARCKS phosphorylation disrupts the downstream signaling cascade that leads to actin polymerization, ultimately impairing the neutrophil's ability to migrate along a chemotactic gradient.[2]

Data Presentation

The following tables summarize the quantitative data available for MARCKS inhibitors, including this compound and its analog MANS, in neutrophil chemotaxis and related functions.

Table 1: In Vitro Inhibition of Neutrophil Migration by MANS Peptide

ChemoattractantAssay TypeIC50 (µM)Reference
fMLPMigration17.1[2]
fMLPAdhesion12.5[2]

Note: BIO-11006 is a derivative of the MANS peptide, sharing an identical sequence for the first 10 amino acids. This suggests a similar inhibitory profile.[7]

Table 2: In Vivo Efficacy of this compound

ModelTreatmentEffectReference
Ozone-induced airway neutrophilia (mice)Intratracheal administration of BIO-1100684% ± 3% reduction in BAL fluid neutrophils[4]
LPS-induced acute lung injury (mice)Inhaled aerosolized BIO-11006 (50 µM)Attenuated neutrophil influx into the lung[8]

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis Assay using a Transwell System

This protocol describes a widely used method to quantify the chemotactic response of neutrophils towards a chemoattractant in the presence of this compound.

Materials:

  • This compound (lyophilized powder)

  • Primary human neutrophils (isolated from fresh human blood)

  • Chemoattractant (e.g., fMLP, IL-8, LTB4)

  • Hanks' Balanced Salt Solution with Ca2+ and Mg2+ (HBSS++)

  • Fetal Calf Serum (FCS)

  • Calcein-AM (fluorescent dye)

  • Transwell inserts (3 µm pore size)

  • 24-well plate

  • Fluorescence plate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Reconstitute lyophilized this compound in sterile, endotoxin-free water or PBS to a stock concentration of 1 mM.

    • Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Neutrophil Isolation:

    • Isolate primary human neutrophils from healthy donor blood using a standard method such as Dextran sedimentation followed by Ficoll-Paque gradient centrifugation.

    • Resuspend the isolated neutrophils in HBSS++ at a concentration of 1 x 10^6 cells/mL.

  • Cell Labeling:

    • Incubate the neutrophils with 1 µg/mL Calcein-AM for 30 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS++ to remove excess dye and resuspend in HBSS++ containing 0.5% FCS.

  • Treatment with this compound:

    • Pre-incubate the Calcein-AM labeled neutrophils with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 30 minutes at 37°C. A vehicle control (the solvent used to dissolve this compound) should be included.

  • Chemotaxis Assay:

    • Add 600 µL of HBSS++ containing the desired chemoattractant (e.g., 100 nM fMLP) to the lower wells of a 24-well plate. Include a negative control with no chemoattractant.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the this compound-treated neutrophil suspension (1 x 10^5 cells) to the upper chamber of each insert.

    • Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.

  • Quantification:

    • After incubation, carefully remove the inserts.

    • Measure the fluorescence of the solution in the lower wells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

    • The fluorescence intensity is directly proportional to the number of migrated cells.

  • Data Analysis:

    • Calculate the percentage of migration for each condition relative to the positive control (chemoattractant alone).

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway of Neutrophil Chemotaxis and Inhibition by this compound

G Signaling Pathway of Neutrophil Chemotaxis and Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Chemoattractant Chemoattractant (e.g., fMLP, IL-8) GPCR GPCR Chemoattractant->GPCR 1. Binding PKC PKCδ GPCR->PKC 2. Activation MARCKS_mem MARCKS (Membrane-bound) MARCKS_cyto Phospho-MARCKS (Cytosolic) MARCKS_mem->MARCKS_cyto 4. Translocation BIO11006 This compound BIO11006->MARCKS_mem Inhibition PKC->MARCKS_mem 3. Phosphorylation Actin G-actin MARCKS_cyto->Actin 5. Release of Actin Monomers F_Actin F-actin Polymerization Actin->F_Actin 6. Polymerization Migration Neutrophil Migration F_Actin->Migration 7. Cell Motility

Caption: this compound inhibits neutrophil chemotaxis by preventing MARCKS phosphorylation.

Experimental Workflow for In Vitro Neutrophil Chemotaxis Assay

G Experimental Workflow for In Vitro Neutrophil Chemotaxis Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Isolate Neutrophils B Label with Calcein-AM A->B D Pre-incubate Neutrophils with this compound B->D C Prepare this compound dilutions C->D F Add treated Neutrophils to upper chamber D->F E Add Chemoattractant to lower chamber G Incubate (60-90 min) F->G H Measure Fluorescence of lower chamber G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for assessing this compound's effect on neutrophil chemotaxis.

References

Application of BIO-11006 Acetate in a Murine Model of Asthma: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of BIO-11006 acetate in a preclinical asthma mouse model. This compound is a synthetic peptide inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein, a key regulator of airway mucus secretion and inflammation.[1][2][3][4] Preclinical studies in an ovalbumin (OVA)-sensitized and challenged mouse model of allergic asthma have demonstrated the potential of BIO-11006 to alleviate hallmark features of the disease, including mucus hypersecretion and airway obstruction.[2][3][4]

Executive Summary

This compound, a novel inhibitor of MARCKS protein, has been shown to be effective in reducing mucus hypersecretion and improving airway obstruction in a well-established murine model of allergic asthma.[3] This document outlines the detailed experimental protocols for inducing asthma in mice, administering this compound, and assessing its therapeutic efficacy. The provided data, summarized in clear, comparative tables, highlights the potential of BIO-11006 as a therapeutic candidate for asthma. Furthermore, signaling pathway and experimental workflow diagrams are included to provide a clear visual representation of the underlying mechanisms and procedures.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in an asthma mouse model.

Table 1: Effect of BIO-11006 on Methacholine-Induced Airway Obstruction

Treatment GroupDose/ConcentrationAirway Conductance (sGaw in cmH₂O/s)Percentage Inhibition of Airway Obstruction
Saline Control-1.15 ± 0.06 (baseline)-
Methacholine (MCh)60 mM0.55 ± 0.050%
BIO-11006 + MCh10 mM (aerosol)0.82 ± 0.05~50%
Control Peptide + MCh10 mM (aerosol)0.55 ± 0.050%

Data adapted from Agrawal et al., 2007.[2][5]

Table 2: Efficacy of BIO-11006 in a Steroid-Resistant Asthma Model

Treatment GroupBronchoalveolar Lavage (BAL) Cell Counts (cells/mL)Mucus Production (Score)Airway Hyperresponsiveness (AHR)
ControlNormalLowNormal
Ovalbumin (OVA)Increased eosinophils and neutrophilsHighIncreased
OVA + DexamethasoneReduced eosinophils, no effect on neutrophilsHighIncreased
OVA + MPS Peptide (MARCKS inhibitor)Reduced eosinophils and neutrophilsReducedReduced

MPS peptide targets the phosphorylation site of MARCKS, similar to the mechanism of BIO-11006. Data adapted from a study on a murine model of steroid-resistant asthma.[6][7][8]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol describes the induction of allergic airway inflammation in BALB/c mice, a commonly used model that mimics key features of human asthma.[9]

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Aerosol delivery system (e.g., nebulizer)

Procedure:

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in saline.

  • Aerosol Challenge:

    • From day 21 to day 27, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes each day.

    • Control mice are challenged with saline aerosol only.

  • Confirmation of Allergic Airway Inflammation:

    • 24 to 48 hours after the final OVA challenge, assess for airway hyperresponsiveness, inflammation (via bronchoalveolar lavage), and mucus production (via histology).

Administration of this compound

BIO-11006 is a water-soluble peptide that can be delivered directly to the airways via aerosolization.[3]

Materials:

  • This compound (synthesized peptide)

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Aerosol delivery system

Procedure:

  • Preparation of BIO-11006 Solution:

    • Dissolve this compound in sterile saline or PBS to the desired concentration (e.g., 10 mM).[3]

  • Aerosol Administration:

    • Place the mice in a whole-body exposure chamber connected to a nebulizer.

    • Administer the aerosolized BIO-11006 solution for a specified duration (e.g., 30 minutes) prior to methacholine or allergen challenge.[3]

    • The timing of administration can be varied to determine the therapeutic window. Studies have shown effects when administered 0.5, 1, 2, and 4 hours prior to challenge.[10]

Assessment of Therapeutic Efficacy

a) Measurement of Airway Hyperresponsiveness (AHR):

  • AHR to a bronchoconstrictor agent like methacholine (MCh) is a key feature of asthma.

  • Use a whole-body plethysmograph to non-invasively measure airway resistance.

  • Expose mice to increasing concentrations of aerosolized MCh (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and record the changes in airway mechanics (e.g., Penh, specific airway conductance).

b) Bronchoalveolar Lavage (BAL) Fluid Analysis:

  • Euthanize the mice and cannulate the trachea.

  • Lavage the lungs with a fixed volume of sterile PBS.

  • Collect the BAL fluid and determine the total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations stained with a differential stain (e.g., May-Grünwald Giemsa).

  • The supernatant can be used for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.

c) Histological Analysis of Lung Tissue:

  • Perfuse the lungs and fix them in 10% neutral buffered formalin.

  • Embed the lung tissue in paraffin, section, and stain with:

    • Hematoxylin and Eosin (H&E): To assess peribronchial and perivascular inflammation.

    • Periodic acid-Schiff (PAS): To quantify goblet cell hyperplasia and mucus production.

Visualizations

Signaling Pathway of MARCKS Inhibition

MARCKS_Pathway cluster_cell Goblet Cell Signaling Allergen Allergen (OVA) APC Antigen Presenting Cell Allergen->APC Th2 Th2 Cell APC->Th2 Presents Antigen IL4 IL-4, IL-13 Th2->IL4 Releases GobletCell Goblet Cell IL4->GobletCell Stimulates PKC Protein Kinase C (PKC) GobletCell->PKC Activates MARCKS MARCKS PKC->MARCKS Phosphorylates MARCKS_P Phosphorylated MARCKS MucinGranule Mucin Granule Exocytosis MARCKS_P->MucinGranule Promotes MARCKS->MARCKS_P BIO11006 BIO-11006 Acetate BIO11006->PKC Inhibits MucusHypersecretion Mucus Hypersecretion MucinGranule->MucusHypersecretion

Caption: Mechanism of BIO-11006 in inhibiting mucus hypersecretion.

Experimental Workflow

Experimental_Workflow Day0 Day 0 & 14: Sensitization (OVA + Alum, i.p.) Day21 Day 21-27: Aerosol Challenge (OVA) Day0->Day21 Treatment Treatment: Aerosolized this compound or Control Day21->Treatment Assessment Post-Treatment Assessment Treatment->Assessment AHR Airway Hyperresponsiveness (Plethysmography) Assessment->AHR BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) Assessment->BAL Histo Histology (H&E, PAS Staining) Assessment->Histo

Caption: Workflow for evaluating BIO-11006 in an asthma mouse model.

Logical Relationship of Pathophysiological Events

Asthma_Pathophysiology Allergen Allergen Exposure Inflammation Airway Inflammation (Eosinophils, Neutrophils) Allergen->Inflammation Mucus Mucus Hypersecretion Inflammation->Mucus AHR Airway Hyperresponsiveness Inflammation->AHR Obstruction Airway Obstruction Mucus->Obstruction AHR->Obstruction BIO11006 This compound BIO11006->Inflammation Inhibits BIO11006->Mucus Inhibits

References

Application Notes and Protocols for BIO-11006 Acetate in LPS-Induced Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-11006 is a synthetic 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2][3] The MARCKS protein is implicated in a variety of cellular processes, including inflammation, cell motility, and mucus secretion.[1][3][4] In models of lipopolysaccharide (LPS)-induced inflammation, which mimics bacterial infection, BIO-11006 has demonstrated significant therapeutic potential by attenuating the inflammatory cascade.[2][5][6] These notes provide detailed protocols and data for the use of BIO-11006 in preclinical research settings.

Mechanism of Action

BIO-11006 functions by inhibiting the phosphorylation of the MARCKS protein.[1][3] This inhibition prevents the translocation of MARCKS from the plasma membrane to the cytoplasm, thereby interfering with downstream signaling pathways that are crucial for the inflammatory response.[1][3] A key pathway affected is the NF-κB signaling cascade, a central regulator of pro-inflammatory gene expression.[4][5][6] By inhibiting NF-κB activation, BIO-11006 effectively reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in neutrophil influx and overall inflammation.[2][4][5]

BIO11006_Mechanism_of_Action Proposed Mechanism of BIO-11006 in LPS-Induced Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds MARCKS MARCKS (Myristoylated Alanine-Rich C Kinase Substrate) TLR4->MARCKS activates pMARCKS p-MARCKS MARCKS->pMARCKS phosphorylation NFkB NF-κB Activation pMARCKS->NFkB leads to BIO11006 BIO-11006 BIO11006->pMARCKS inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, KC/IL-8) NFkB->Cytokines promotes transcription Inflammation Inflammation (Neutrophil Influx, Edema) Cytokines->Inflammation induces

Caption: Proposed signaling pathway of BIO-11006 in mitigating LPS-induced inflammation.

Data Presentation

The following tables summarize the quantitative effects of BIO-11006 in a murine model of LPS-induced acute lung injury.[5]

Table 1: Effect of BIO-11006 on Bronchoalveolar Lavage (BAL) Fluid Parameters 72 Hours Post-LPS Instillation

Treatment Group (Time of Initial BIO-11006 Administration Post-LPS)Total Protein Content Reduction (%)Total Leukocyte Influx (cells/mL)Neutrophil Influx (cells/mL)
LPS + PBS (Control)0%~4.5 x 10^5~4.0 x 10^5
LPS + BIO-11006 (0 hr)~25-30%~1.0 x 10^5~0.5 x 10^5
LPS + BIO-11006 (4 hr)~25-30%~1.5 x 10^5~1.0 x 10^5
LPS + BIO-11006 (12 hr)~25-30%~2.0 x 10^5~1.5 x 10^5
LPS + BIO-11006 (24 hr)~15-20%~2.5 x 10^5~2.0 x 10^5
LPS + BIO-11006 (36 hr)~15-20%~3.0 x 10^5~2.5 x 10^5

Data are approximated from graphical representations in the source literature.[5]

Table 2: Effect of BIO-11006 on Pro-Inflammatory Cytokine Levels in BAL Fluid 72 Hours Post-LPS Instillation

Treatment GroupKC (pg/mL)TNF-α (pg/mL)
PBS only< 50< 10
LPS + PBS~350~70
LPS + BIO-11006 (0 hr)~100~20
LPS + BIO-11006 (4 hr)~150~30
LPS + BIO-11006 (12 hr)~200~40
LPS + BIO-11006 (24 hr)~250~50
LPS + BIO-11006 (36 hr)~300~60

Data are approximated from graphical representations in the source literature.[5]

Experimental Protocols

The following are detailed protocols for in vivo and in vitro experiments to assess the efficacy of BIO-11006 in LPS-induced inflammation.

In Vivo Murine Model of LPS-Induced Acute Lung Injury

This protocol describes the induction of acute lung injury in mice using intratracheal instillation of LPS and subsequent treatment with aerosolized BIO-11006.[5][6]

InVivo_Workflow Experimental Workflow for In Vivo LPS-Induced Lung Injury Model Animal_Acclimation Animal Acclimation (Balb/C mice, 8-12 weeks) Anesthesia Anesthesia (e.g., Isoflurane) Animal_Acclimation->Anesthesia LPS_Instillation Intratracheal LPS Instillation (5 µg in 50 µL PBS) Anesthesia->LPS_Instillation Treatment_Groups Divide into Treatment Groups (Control and BIO-11006 at different time points) LPS_Instillation->Treatment_Groups BIO11006_Admin Aerosolized BIO-11006 Administration (50 µM, 30 min exposure) Treatment_Groups->BIO11006_Admin Monitoring Monitor Animal Behavior and Health BIO11006_Admin->Monitoring Euthanasia_Sample_Collection Euthanasia and Sample Collection (72 hours post-LPS) Monitoring->Euthanasia_Sample_Collection BAL_Fluid_Analysis Bronchoalveolar Lavage (BAL) - Total protein - Cell counts (Leukocytes, Neutrophils) - Cytokine analysis (KC, TNF-α) Euthanasia_Sample_Collection->BAL_Fluid_Analysis Lung_Tissue_Analysis Lung Tissue Analysis - Histology (H&E staining) - NF-κB activation (Western Blot for p-p65) - Gene expression (RT-PCR for KC, TNF-α) Euthanasia_Sample_Collection->Lung_Tissue_Analysis

References

Application Note: Western Blot Protocol for Phosphorylated MARCKS (p-MARCKS) Following BIO-11006 Acetate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) is a key substrate of protein kinase C (PKC) and plays a crucial role in various cellular processes, including cell motility, adhesion, and secretion.[1][2][3] The phosphorylation of MARCKS (p-MARCKS) by PKC causes its translocation from the plasma membrane to the cytoplasm, a critical step in its function.[2][4][5] BIO-11006 acetate is a peptide inhibitor that targets and prevents the phosphorylation of MARCKS.[4][6][7] This application note provides a detailed protocol for performing a Western blot to detect changes in p-MARCKS levels following treatment with this compound.

Signaling Pathway and Experimental Workflow

This compound inhibits the phosphorylation of MARCKS, which is a downstream target of Protein Kinase C (PKC). This inhibition can impact signaling pathways such as the PI3K/AKT pathway.[4] The experimental workflow involves cell culture, treatment with this compound, protein extraction, and subsequent analysis by Western blotting.

cluster_0 Signaling Pathway PKC PKC MARCKS MARCKS PKC->MARCKS Phosphorylation p-MARCKS p-MARCKS MARCKS->p-MARCKS Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT pathway) p-MARCKS->Downstream_Signaling BIO-11006 BIO-11006 BIO-11006->MARCKS Inhibition of Phosphorylation

Figure 1: this compound signaling pathway.

cluster_1 Experimental Workflow A 1. Cell Culture and Seeding B 2. This compound Treatment A->B C 3. Cell Lysis and Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE and Protein Transfer D->E F 6. Western Blotting E->F G 7. Imaging and Data Analysis F->G

Figure 2: Western blot experimental workflow.

Data Presentation

The following table summarizes hypothetical quantitative data for p-MARCKS levels after this compound treatment at various concentrations. This data is for illustrative purposes and should be replaced with actual experimental results.

Treatment GroupThis compound (µM)p-MARCKS (Normalized Intensity)Standard Deviation
Vehicle Control01.000.12
Treatment 1100.650.09
Treatment 2500.320.05
Treatment 31000.150.03

Experimental Protocol

This protocol outlines the steps for a Western blot analysis of p-MARCKS in a human lung carcinoma cell line (e.g., A549) treated with this compound.

Materials and Reagents:

  • Cell Line: A549 (or other relevant cell line)

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound: Stock solution in sterile water or PBS

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE Gels: 4-12% Bis-Tris gels

  • Transfer Buffer: Standard transfer buffer

  • Membranes: PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-MARCKS (Ser152/156) antibody[8]

    • Mouse anti-β-actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: ECL substrate

  • Imaging System: Chemiluminescence imager

Procedure:

  • Cell Culture and Seeding:

    • Culture A549 cells in complete medium at 37°C in a humidified incubator with 5% CO2.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare dilutions of this compound in serum-free medium.

    • When cells reach the desired confluency, aspirate the medium and wash once with sterile PBS.

    • Add the this compound-containing medium to the cells. Include a vehicle control (medium without the compound).

    • Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Extraction:

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Western Blotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-MARCKS antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle shaking.[9]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Repeat the blotting procedure for the β-actin loading control on the same membrane after stripping or on a separate gel.

  • Imaging and Data Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the p-MARCKS band intensity to the β-actin band intensity for each sample.

Conclusion

This protocol provides a comprehensive guide for assessing the effect of this compound on MARCKS phosphorylation. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data for their studies in drug development and cell signaling research.

References

Application Notes and Protocols: BIO-11006 Acetate in Combination with Chemotherapy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-11006 acetate is a synthetic, 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1][2] The MARCKS protein is implicated in key cellular processes such as cell division and motility.[2] By inhibiting the phosphorylation of MARCKS, BIO-11006 has been shown to disrupt signaling pathways, such as the PI3K/AKT pathway, that are crucial for tumor cell proliferation, migration, and survival.[3] This mechanism provides a strong rationale for its investigation as an anti-cancer agent, particularly in combination with standard-of-care chemotherapy. Preclinical and clinical studies have explored the therapeutic potential of inhaled BIO-11006 in combination with chemotherapy for various cancers, most notably non-small cell lung cancer (NSCLC).

These application notes provide a summary of the available in vivo data and detailed protocols for the use of BIO-11006 in combination with chemotherapy, based on published preclinical and clinical research.

Data Presentation

Preclinical Efficacy of BIO-11006 Monotherapy in Mouse Models
Animal ModelCancer Cell LineTreatment ProtocolKey FindingsReference
SCID Mice (Orthotopic Lung Injection)PC-9 (Human NSCLC)Daily inhalation of BIO-11006 starting 26 days post-injection.Complete inhibition of further metastasis and primary tumor growth by day 38.[4]
SCID Mice (Tail Vein Injection)A549 (Human NSCLC)Inhaled BIO-11006 starting 3 days post-injection.~95% inhibition of metastasis to distal organs observed at 8 weeks.[4]
Clinical Efficacy of BIO-11006 in Combination with Chemotherapy

A Phase II clinical trial (NCT03472053) in patients with Stage IV NSCLC evaluated the efficacy of BIO-11006 in combination with standard of care (SOC) chemotherapy (pemetrexed and carboplatin).

ParameterBIO-11006 + SOC (Pemetrexed/Carboplatin)SOC (Pemetrexed/Carboplatin) Alonep-valueReference
Overall Response Rate (ORR) at 3 months Statistically significant improvement-0.02[1][5]
Partial Response (PR) 40%30%-[1][5]
Disease Progression (DP) 7%17%-[1][5]

Signaling Pathway

The proposed mechanism of action for BIO-11006 involves the inhibition of MARCKS phosphorylation, which has downstream effects on cell signaling pathways that promote cancer progression.

BIO11006_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PI3K PI3K PIP2->PI3K MARCKS MARCKS pMARCKS p-MARCKS PKC PKC PKC->MARCKS Phosphorylation AKT AKT PI3K->AKT Activates pMARCKS->PIP2 Releases pAKT p-AKT Proliferation Cell Proliferation, Migration, Survival pAKT->Proliferation Promotes BIO11006 BIO-11006 BIO11006->MARCKS Inhibits Phosphorylation

Figure 1. BIO-11006 Signaling Pathway.

Experimental Protocols

In Vivo Murine Model of NSCLC Metastasis

This protocol is based on published preclinical studies investigating the anti-metastatic effects of BIO-11006.

1. Animal Model:

  • Species: Severe Combined Immunodeficient (SCID) mice.

  • Cell Lines:

    • Orthotopic Model: PC-9 human NSCLC cells.

    • Metastasis Model: A549 human NSCLC cells.

2. Tumor Cell Implantation:

  • Orthotopic Injection:

    • Anesthetize the SCID mouse.

    • Surgically expose the left lung.

    • Inject PC-9 cells directly into the lung parenchyma.

    • Suture the incision and allow the animal to recover.

  • Tail Vein Injection:

    • Suspend A549 cells in a sterile saline solution.

    • Inject the cell suspension into the lateral tail vein of the SCID mouse.

3. This compound Administration (Inhalation):

  • Formulation: Prepare a 10 mM solution of this compound in sterile saline.

  • Nebulization:

    • Place the mice in a whole-body exposure chamber.

    • Use a jet nebulizer (e.g., Pari LC Star) to generate an aerosol of the BIO-11006 solution.

    • Expose the mice to the aerosol for 30 minutes.

  • Dosing Schedule:

    • Prophylactic: Begin daily inhalations on day 3 or 4 post-tumor cell injection and continue for 4 weeks.

    • Therapeutic: For established metastases, begin daily inhalations at a later time point (e.g., day 26) and continue until the study endpoint.

4. Chemotherapy Administration (Pemetrexed/Carboplatin):

  • Note: Specific preclinical dosing for the combination with BIO-11006 is not detailed in the reviewed literature. The following is a general guideline based on clinical regimens, which would require optimization for murine models.

  • Pemetrexed: Administered intravenously (IV) or intraperitoneally (IP). A typical starting dose for mice is in the range of 100-200 mg/kg.

  • Carboplatin: Administered IV or IP. Dosing is often based on the area under the curve (AUC), with a typical target of AUC 5-6 for mice.

  • Schedule: Administer pemetrexed and carboplatin on a schedule that mimics clinical use, such as once every 1-2 weeks, depending on tolerability in the mouse model.

5. Endpoint Analysis:

  • Primary Tumor Growth: Measure the primary tumor volume (for orthotopic models) at regular intervals using calipers or imaging modalities.

  • Metastasis: At the study endpoint, harvest lungs and other organs (e.g., heart, diaphragm).

    • Count the number of metastatic nodules on the organ surfaces.

    • Perform histological analysis to confirm the presence of micrometastases.

  • Body Weight: Monitor animal body weight as an indicator of treatment toxicity.

Preclinical_Workflow cluster_setup Model Setup cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis start SCID Mouse injection Tumor Cell Injection (Orthotopic or Tail Vein) start->injection bio11006 Daily Inhalation of BIO-11006 injection->bio11006 Day 3/4 or 26 chemo Chemotherapy (Pemetrexed/Carboplatin) injection->chemo Concurrent or Staggered Dosing analysis Monitor Tumor Growth & Metastasis bio11006->analysis chemo->analysis end Data Interpretation analysis->end

Figure 2. Preclinical Experimental Workflow.
Clinical Trial Protocol (Based on NCT03472053)

This protocol provides an overview of the treatment regimen used in the Phase II clinical trial for advanced NSCLC.

1. Patient Population:

  • Patients with Stage IV, non-squamous NSCLC who are not candidates for curative surgery or radiation.

2. Treatment Arms:

  • Arm 1 (Combination Therapy): BIO-11006 plus Standard of Care (SOC) chemotherapy.

  • Arm 2 (Control): SOC chemotherapy alone.

3. Dosing and Administration:

  • This compound:

    • Dose: 125 mg.

    • Administration: Inhaled via a nebulizer (e.g., Pari eFlow).

    • Schedule: Twice daily (BID) for a 3-month treatment period.

  • Standard of Care (SOC) Chemotherapy:

    • Pemetrexed: 500 mg/m².

    • Carboplatin: AUC of 6 (calculated using the Calvert formula).

    • Administration: Intravenous (IV) infusion.

    • Schedule: Every 3 weeks for the 3-month treatment period.

4. Efficacy Endpoints:

  • Primary Endpoint: Progression-Free Survival (PFS) at 3 months.

  • Secondary Endpoints:

    • Overall Response Rate (ORR) at 3 months (per RECIST v1.1).

    • Overall Survival (OS) at 3 and 12 months.

    • Patient body weight maintenance.

Clinical_Trial_Logic Patient Eligible Patient (Stage IV NSCLC) Randomization Randomization (1:1) Patient->Randomization ArmA Arm A: BIO-11006 (125mg BID, Inhaled) + SOC (Pemetrexed/Carboplatin) Randomization->ArmA Group 1 ArmB Arm B: SOC (Pemetrexed/Carboplatin) Randomization->ArmB Group 2 Assessment Efficacy Assessment at 3 Months (PFS, ORR, OS, Body Weight) ArmA->Assessment ArmB->Assessment

Figure 3. Clinical Trial Logical Flow.

Conclusion

This compound, when used in combination with standard chemotherapy, has shown promise in both preclinical and clinical settings for the treatment of NSCLC. The available data suggests that BIO-11006 can enhance the efficacy of chemotherapy, leading to improved response rates and reduced disease progression. The detailed protocols provided herein are intended to serve as a guide for researchers and drug development professionals interested in further exploring the therapeutic potential of this novel MARCKS inhibitor. Further preclinical studies are warranted to elucidate the optimal dosing and scheduling for combination therapy and to quantify the extent of synergistic tumor growth inhibition.

References

Application Notes and Protocols for Long-Term Administration of BIO-11006 Acetate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the long-term administration of BIO-11006 acetate in preclinical animal models, based on available study data. The protocols outlined below are intended to serve as a guide for designing and executing similar long-term safety and efficacy studies.

Introduction

This compound is a synthetic 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein. By inhibiting the phosphorylation of MARCKS, BIO-11006 modulates key cellular processes such as inflammation, mucus secretion, and cell motility. Preclinical studies have demonstrated its therapeutic potential in various lung diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and lung cancer. Long-term administration studies in animal models have been crucial in establishing the safety profile of BIO-11006.

Mechanism of Action

BIO-11006 exerts its effects by preventing the phosphorylation of the MARCKS protein. This action blocks the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane, which in turn inhibits the PIP2-mediated activation of focal adhesion kinase (FAK) and the subsequent activation of the PI3K/AKT signaling pathway. This cascade of events ultimately leads to a reduction in tumor cell proliferation, migration, and metastasis, as well as a decrease in mucin granule release and airway inflammation.

BIO11006 This compound MARCKS MARCKS Phosphorylation BIO11006->MARCKS Inhibits PIP2 PIP2 Release MARCKS->PIP2 Promotes Mucin Mucin Secretion MARCKS->Mucin Promotes FAK FAK Activation PIP2->FAK Activates PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT Activates Cell_Effects Cell Proliferation, Migration, Metastasis PI3K_AKT->Cell_Effects Promotes

BIO-11006 Signaling Pathway

Quantitative Data from Animal Studies

The following tables summarize the quantitative data from key preclinical studies involving the administration of this compound.

Table 1: Efficacy of Inhaled BIO-11006 in Mouse Lung Cancer Models [1]

Animal ModelTreatment ProtocolOutcomeResult
Orthotopic PC-9 cells in SCID miceDaily inhalation starting on day 4 post-injection for 4 weeksTumor MetastasisDramatic attenuation
Orthotopic PC-9 cells in SCID miceDaily inhalation starting on day 26 post-injectionFurther Metastasis & Tumor GrowthComplete inhibition by day 38
Tail vein injection of A549 cells in SCID miceAerosol administration starting on day 3 post-inoculationMetastasis at 8 weeksInhibited by ~95%

Table 2: Effects of Inhaled BIO-11006 in LPS-Induced Acute Lung Injury in Mice [2]

ParameterTreatment Onset Post-LPSAssessment Time PointResult
Total Protein in BALF0, 4, 12 hours72 hoursDecreased by ~25-30%
Total Protein in BALF24, 36 hours72 hoursDecreased by ~15-20%
Total Leukocytes in BALF0, 4, 12, 24, 36 hours72 hoursSignificant attenuation
Neutrophils in BALF0, 4, 12, 24, 36 hours72 hoursSignificant attenuation
KC and TNF-α mRNA in lung4 hours72 hoursDecreased
NF-κB Activation in lung0, 4, 12, 24, 36 hours72 hoursAttenuated

Experimental Protocols

Long-Term (90-Day) Inhalation Toxicity Study in Rats (Representative Protocol)

This protocol is based on OECD Guideline 413 for subchronic inhalation toxicity studies.[3][4][5][6]

Objective: To assess the safety profile of this compound following repeated inhalation exposure in rats over a 90-day period.

Materials:

  • This compound for inhalation solution

  • Vehicle (e.g., sterile phosphate-buffered saline)

  • Sprague-Dawley rats (equal numbers of males and females)

  • Nose-only inhalation exposure chambers

  • Aerosol generation system (e.g., nebulizer)

  • Standard laboratory equipment for clinical pathology and histopathology

Workflow:

Acclimatization Animal Acclimatization (≥ 5 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Exposure 90-Day Nose-Only Inhalation Exposure (6 hrs/day, 5-7 days/week) Grouping->Exposure Monitoring Daily Clinical Observations Weekly Body Weight & Food Intake Exposure->Monitoring Analysis Interim & Terminal Blood/Urine Collection Exposure->Analysis Necropsy Terminal Necropsy & Organ Weight Measurement Monitoring->Necropsy Analysis->Necropsy Histo Histopathological Examination Necropsy->Histo Report Data Analysis & Reporting Histo->Report

90-Day Inhalation Toxicity Study Workflow

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to the start of the study.

  • Group Allocation: Randomly assign animals to control (air and/or vehicle) and BIO-11006 treatment groups. Typically, three dose levels and a control group are used, with an equal number of male and female rats in each group.

  • Dose Preparation: Prepare fresh solutions of this compound in the vehicle at the target concentrations for aerosol generation.

  • Inhalation Exposure: Expose the animals nose-only to the aerosolized BIO-11006 or control for 6 hours per day, 5-7 days per week, for 90 consecutive days.

  • Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Body Weight and Food Consumption: Record the body weight of each animal at least once a week. Measure food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at termination (and potentially at interim time points) for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the 90-day period, perform a full necropsy on all animals. Record the weights of major organs. Preserve organs and tissues for histopathological examination, with a focus on the respiratory tract.

Efficacy Study in an Orthotopic Lung Cancer Mouse Model

This protocol is based on methodologies described in studies evaluating the anti-metastatic effects of BIO-11006.[1][7]

Objective: To evaluate the efficacy of this compound in inhibiting primary tumor growth and metastasis in a mouse model of non-small cell lung cancer.

Materials:

  • This compound for inhalation or injection

  • Vehicle (e.g., sterile saline)

  • SCID (Severe Combined Immunodeficiency) mice

  • Human non-small cell lung cancer cells (e.g., PC-9 or A549)

  • Aerosol delivery system for mice or standard injection supplies

  • Imaging system for monitoring tumor growth (optional)

Procedure:

  • Cell Culture: Culture the human lung cancer cells under appropriate conditions.

  • Orthotopic Injection: Anesthetize the SCID mice and orthotopically inject the cancer cells into the left lung.

  • Treatment Administration:

    • Prophylactic Model: Begin daily treatment with inhaled or intraperitoneally injected BIO-11006 on day 4 post-cell injection and continue for 4 weeks.

    • Therapeutic Model: Allow tumors and metastases to establish (e.g., until day 26 post-injection) before initiating daily treatment with inhaled BIO-11006.

  • Monitoring: Monitor the animals for signs of tumor burden and overall health.

  • Endpoint Analysis: At the end of the study period (e.g., day 38 for the therapeutic model), euthanize the animals and perform a necropsy. Examine the lungs and other organs (e.g., heart, diaphragm) for primary tumor growth and metastatic lesions.

  • Data Analysis: Quantify the extent of tumor growth and metastasis in the treatment groups compared to the control group.

Efficacy Study in an LPS-Induced Acute Lung Injury Mouse Model

This protocol is adapted from studies investigating the anti-inflammatory effects of BIO-11006 in a model of ARDS.[2][8]

Objective: To assess the ability of this compound to reverse the pathological features of lipopolysaccharide (LPS)-induced acute lung injury.

Materials:

  • This compound for inhalation (e.g., 50 µM solution in PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • BALB/c mice

  • Aerosol delivery system (e.g., nebulizer and exposure chamber)

  • Equipment for bronchoalveolar lavage (BAL) and tissue processing

Procedure:

  • Induction of Lung Injury: Intratracheally instill 5 µg of LPS into the lungs of the mice to induce acute lung injury.

  • Treatment Administration:

    • Administer aerosolized BIO-11006 (or vehicle control) via inhalation for 30 minutes at various time points post-LPS instillation (e.g., 0, 4, 12, 24, or 36 hours).

    • A second treatment is typically administered 12 hours after the first.

  • Endpoint Analysis (at 72 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for analysis of total protein content, total and differential leukocyte counts (especially neutrophils).

    • Lung Histology: Perfuse and fix the lungs for histological examination to assess the degree of inflammation.

    • Cytokine and Chemokine Analysis: Analyze lung tissue homogenates or BAL fluid for the expression of pro-inflammatory markers such as KC (CXCL1) and TNF-α via methods like qPCR or ELISA.

    • NF-κB Activation: Assess the activation of NF-κB in lung tissue using techniques like Western blotting for phosphorylated p65.

  • Data Analysis: Compare the measured parameters between the BIO-11006-treated groups and the LPS-only control group.

Conclusion

The long-term administration of this compound in various animal models has demonstrated a favorable safety profile and significant efficacy in disease models of the lung. The protocols outlined in these application notes provide a framework for conducting further preclinical research to explore the full therapeutic potential of this promising MARCKS inhibitor. Adherence to established guidelines for toxicity testing and the use of relevant disease models are critical for generating robust and translatable data.

References

Application Notes and Protocols: Measuring Mucin Secretion in Response to BIO-11006 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BIO-11006 acetate is a novel 10-amino acid synthetic peptide that acts as a potent inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2][3] Phosphorylation of the MARCKS protein is a critical step in numerous cellular processes, including cell motility, inflammation, and the exocytosis of mucin granules.[1][2][4] In respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, mucus hypersecretion is a key pathological feature leading to airway obstruction.[1][5] BIO-11006 has been shown to attenuate mucus secretion in both in vitro and in vivo models, making it a promising therapeutic candidate.[3][4] Specifically, it has been demonstrated to reduce the secretion of MUC5AC, a major gel-forming mucin in the airways.[3][6]

These application notes provide detailed protocols for measuring the effect of this compound on mucin secretion, with a focus on in vitro cell culture models. The primary method described is a quantitative enzyme-linked immunosorbent assay (ELISA) for MUC5AC.

Signaling Pathway of this compound in Mucin Secretion

BIO-11006 exerts its inhibitory effect on mucin secretion by targeting the MARCKS protein. In its unphosphorylated state, MARCKS is localized to the plasma membrane where it sequesters phosphatidylinositol 4,5-bisphosphate (PIP2). Upon stimulation by various secretagogues, Protein Kinase C (PKC) is activated and phosphorylates MARCKS. This phosphorylation causes MARCKS to translocate from the membrane to the cytoplasm, releasing PIP2. The released PIP2 can then be cleaved to generate secondary messengers that are crucial for the docking and fusion of mucin-containing granules with the plasma membrane, leading to mucin exocytosis. BIO-11006, by inhibiting the phosphorylation of MARCKS, prevents the release of PIP2 and thereby blocks the downstream signaling cascade required for mucin secretion.[2][4]

BIO11006_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MARCKS_unphos Unphosphorylated MARCKS PIP2 PIP2 MARCKS_unphos->PIP2 sequesters MARCKS_phos Phosphorylated MARCKS MARCKS_unphos->MARCKS_phos Downstream Downstream Signaling PIP2->Downstream activates PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active PKC_active->MARCKS_unphos phosphorylates MARCKS_phos->PIP2 releases BIO11006 BIO-11006 Acetate BIO11006->PKC_active inhibits phosphorylation MucinGranule Mucin Granule Exocytosis Mucin Exocytosis MucinGranule->Exocytosis leads to Secretagogues Secretagogues Secretagogues->PKC_inactive activate Downstream->MucinGranule promotes fusion

Caption: Signaling pathway of this compound in inhibiting mucin secretion.

Experimental Protocols

I. Cell Culture and Treatment

This protocol is designed for well-differentiated normal human bronchial epithelial (NHBE) cells grown at an air-liquid interface (ALI), a model that closely mimics the in vivo airway epithelium.

Materials:

  • NHBE cells

  • ALI culture medium

  • This compound stock solution (e.g., 10 mM in sterile PBS)

  • Mucin secretagogue (e.g., ATP, human neutrophil elastase)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture NHBE cells on permeable supports until a well-differentiated, mucociliary phenotype is achieved (typically 21-28 days post-ALI).

  • Gently wash the apical surface with warm PBS to remove accumulated mucus.

  • Add fresh medium to the basolateral compartment.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (PBS) added to the apical surface for a specified time (e.g., 30-60 minutes).

  • Following pre-incubation, stimulate mucin secretion by adding a known secretagogue to the apical surface for a defined period (e.g., 1 hour).

  • Collect the apical secretions for subsequent analysis of MUC5AC concentration.

  • Lyse the cells to measure total protein or for normalization purposes.

II. Quantification of MUC5AC Secretion by ELISA

This protocol outlines the steps for a sandwich ELISA to quantify MUC5AC in the collected apical secretions.

Materials:

  • Human MUC5AC ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)

  • Collected apical secretions (samples)

  • Microplate reader

Experimental Workflow:

MUC5AC_ELISA_Workflow start Start prep Prepare Standards, Samples, and Reagents start->prep add_sample Add 100µL of Standard or Sample to each well prep->add_sample incubate1 Incubate for 1-2 hours at 37°C add_sample->incubate1 wash1 Aspirate and Wash 3 times incubate1->wash1 add_reagent_A Add 100µL Detection Reagent A wash1->add_reagent_A incubate2 Incubate for 1 hour at 37°C add_reagent_A->incubate2 wash2 Aspirate and Wash 3 times incubate2->wash2 add_reagent_B Add 100µL Detection Reagent B (HRP-conjugate) wash2->add_reagent_B incubate3 Incubate for 30 minutes at 37°C add_reagent_B->incubate3 wash3 Aspirate and Wash 5 times incubate3->wash3 add_substrate Add 90µL TMB Substrate Solution wash3->add_substrate incubate4 Incubate for 15-20 minutes at 37°C in the dark add_substrate->incubate4 add_stop Add 50µL Stop Solution incubate4->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate analyze Calculate MUC5AC Concentration read_plate->analyze end End analyze->end

Caption: Experimental workflow for MUC5AC ELISA.

Detailed Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.[7] Create a standard curve by performing serial dilutions of the MUC5AC standard.[7]

  • Sample Addition: Add 100 µL of each standard, blank (sample diluent), and apical secretion sample to the appropriate wells of the pre-coated microplate.[7][8]

  • Incubation: Cover the plate and incubate for 1-2 hours at 37°C.[7]

  • Washing: Aspirate the liquid from each well and wash the plate 3 times with the provided wash buffer.[7]

  • Detection Antibody: Add 100 µL of the prepared biotin-labeled detection antibody (Detection Reagent A) to each well.[7]

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.[7]

  • Washing: Aspirate and wash the plate 3 times as described previously.[8]

  • Enzyme Conjugate: Add 100 µL of the prepared HRP-Streptavidin conjugate (Detection Reagent B) to each well.[7]

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[7]

  • Washing: Aspirate and wash the plate 5 times.[7][8]

  • Substrate Development: Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.[7][8]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[7]

  • Calculation: Calculate the concentration of MUC5AC in the samples by plotting a standard curve of OD versus known concentrations of the MUC5AC standards and interpolating the sample concentrations.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following tables provide examples of how to present the data obtained from the experiments described above.

Table 1: Dose-Dependent Inhibition of Stimulated MUC5AC Secretion by this compound

Treatment GroupBIO-11006 (µM)MUC5AC Concentration (ng/mL)% Inhibition
Vehicle Control (Unstimulated)050.5 ± 5.2-
Vehicle Control + Stimulant0250.8 ± 15.10
BIO-11006 + Stimulant0.1188.1 ± 12.525.0
BIO-11006 + Stimulant1125.4 ± 9.850.0
BIO-11006 + Stimulant1075.2 ± 7.370.0
BIO-11006 + Stimulant10060.2 ± 6.176.0

Data are presented as mean ± standard deviation. % Inhibition is calculated relative to the stimulated vehicle control.

Table 2: Time-Course of this compound Inhibition of MUC5AC Secretion

Pre-incubation Time with BIO-11006 (10 µM)MUC5AC Concentration (ng/mL)% Inhibition
0 min (Co-administration)150.5 ± 11.440.0
15 min100.4 ± 8.960.0
30 min75.2 ± 7.370.0
60 min70.2 ± 6.872.0
120 min68.2 ± 6.572.8

Data are presented as mean ± standard deviation. % Inhibition is calculated relative to the stimulated vehicle control (250.8 ± 15.1 ng/mL).

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to quantitatively assess the inhibitory effects of this compound on mucin secretion in a physiologically relevant in vitro model. The use of a specific MUC5AC ELISA allows for precise measurement of a key respiratory mucin. The provided signaling pathway diagram and data presentation templates will aid in the interpretation and communication of experimental findings. These methods are essential for the preclinical evaluation of BIO-11006 and other potential mucoregulatory drugs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BIO-11006 Acetate Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of BIO-11006 acetate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is BIO-11006 and what is its mechanism of action?

A1: BIO-11006 is an investigational 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1] By inhibiting the phosphorylation of MARCKS, BIO-11006 prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane. This, in turn, disrupts the downstream signaling of the PI3K/AKT pathway, which is crucial for cell proliferation, migration, and survival. Additionally, inhibiting MARCKS has been shown to prevent mucin granule release, suggesting its potential in treating respiratory diseases characterized by mucus overproduction.

Q2: What is the recommended starting dose for this compound in mice?

A2: Based on published preclinical studies in a mouse model of acute lung injury, a concentration of 50 µM, which is equivalent to approximately 0.75 mg/kg, has been shown to be effective when administered via inhalation.[2] For intraperitoneal (IP) injections, similar efficacy has been observed, although the exact dosage may require optimization depending on the disease model and experimental goals.[3] It is recommended to perform a dose-ranging study to determine the optimal dose for your specific animal model and disease context.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound has good water solubility. However, for in vivo experiments, it is often formulated to improve stability and delivery. The following tables provide recommended formulation protocols. It is crucial to prepare fresh solutions for each experiment to ensure consistency and activity.

Q4: What are the known administration routes for BIO-11006 in preclinical models?

A4: The most commonly reported routes of administration for BIO-11006 in preclinical studies are inhalation (aerosol) and intraperitoneal (IP) injection.[2][3] The choice of administration route will depend on the therapeutic target and the experimental model. For lung-related diseases, inhalation provides targeted delivery, while IP injection allows for systemic distribution.

Data Presentation

Table 1: this compound Formulation for In Vivo Studies
Formulation Component Stock Solution Vehicle for IP Injection Vehicle for Inhalation
This compound 25 mg/mL in DMSOTarget concentration in saline or PBSTarget concentration in sterile water or saline
DMSO -Up to 5% of final volumeNot recommended
PEG300 -30-40% of final volumeNot applicable
Tween 80 -5-10% of final volumeNot applicable
Saline/PBS -q.s. to final volumeq.s. to final volume
Preparation Note Store stock solution at -20°C or -80°C.Prepare fresh on the day of the experiment.Ensure sterility for inhalation.
Table 2: Summary of a Published In Vivo Study with BIO-11006
Parameter Details
Animal Model Balb/C mice
Disease Model LPS-induced acute lung injury
Administration Route Inhalation (aerosol)
Effective Dose 50 µM (~0.75 mg/kg)
Frequency Single dose administered at various time points post-LPS instillation
Observed Effects Attenuation of neutrophil influx, reduced pro-inflammatory cytokines
Reference Yin Q, et al. Am J Respir Cell Mol Biol. 2016.

Troubleshooting Guide

Q5: My this compound formulation is cloudy or shows precipitation. What should I do?

A5: Cloudiness or precipitation can indicate solubility issues, which can lead to inaccurate dosing and reduced bioavailability.

  • Check Solvent Purity: Ensure you are using high-purity solvents.

  • Sonication: Gentle sonication can help dissolve the compound.

  • pH Adjustment: The solubility of peptides can be pH-dependent. Check the pH of your final formulation and adjust if necessary, ensuring the pH is compatible with the administration route.

  • Formulation Re-evaluation: If precipitation persists, consider re-evaluating your formulation. For IP injections, increasing the percentage of co-solvents like PEG300 or trying a different vehicle system might be necessary.

Q6: I am not observing the expected therapeutic effect in my in vivo experiments. What are the possible reasons?

A6: A lack of efficacy can stem from several factors:

  • Suboptimal Dosage: The 0.75 mg/kg dose is a starting point. Your specific model may require a higher dose. A dose-escalation study is recommended to determine the optimal effective dose.

  • Poor Bioavailability: The route of administration significantly impacts bioavailability. For systemic effects, if IP injection is not effective, consider if the compound is being rapidly cleared. A pilot pharmacokinetic (PK) study can provide insights into drug exposure.

  • Compound Instability: Peptides can be susceptible to degradation. Ensure you are preparing fresh formulations for each experiment and handling the stock solution according to the manufacturer's recommendations.

  • Model Resistance: The biological context of your model may differ from published studies. Verify the expression and role of the MARCKS protein in your specific cell lines or animal model.

Q7: I am observing signs of toxicity in my animals (e.g., weight loss, lethargy). What should I do?

A7: Toxicity can be dose-dependent or related to the formulation vehicle.

  • Dose Reduction: Immediately reduce the dose and/or the frequency of administration.

  • Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic. If you suspect vehicle toxicity, run a control group with just the vehicle to assess its effects.

  • Maximum Tolerated Dose (MTD) Study: If you are unsure of the toxic dose, it is crucial to perform an MTD study. This involves a dose-escalation design to identify the highest dose that does not cause unacceptable adverse effects.[4][5][6]

  • Clinical Monitoring: Closely monitor the animals for any signs of distress, and establish clear humane endpoints for your study.

Experimental Protocols

Protocol for a Pilot Dose-Ranging Study of this compound in a Mouse Xenograft Model

This protocol provides a general framework. Specific details should be optimized for your particular experimental setup.

1. Objective: To determine the effective and well-tolerated dose range of this compound for inhibiting tumor growth in a mouse xenograft model.

2. Materials:

  • This compound

  • High-purity DMSO, PEG300, Tween 80, sterile saline

  • Tumor cells of interest

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Calipers for tumor measurement

  • Animal balance

3. Animal Grouping and Dosing:

  • Randomize mice into groups of 5-8 animals.

  • Group 1 (Vehicle Control): Administer the formulation vehicle only.

  • Group 2 (Low Dose): Start with a dose based on literature, e.g., 1 mg/kg.

  • Group 3 (Mid Dose): e.g., 5 mg/kg.

  • Group 4 (High Dose): e.g., 25 mg/kg.

  • Group 5 (Positive Control): A standard-of-care therapeutic for your tumor model, if available.

4. Procedure:

  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Formulation Preparation: Prepare fresh formulations of this compound on each dosing day.

  • Administration: Administer the assigned treatment (e.g., via IP injection) at a predetermined frequency (e.g., daily or every other day).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record animal body weight at each measurement.

    • Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

  • Data Analysis: Plot tumor growth curves for each group. Analyze differences in tumor growth between the treated and control groups. Evaluate changes in body weight as an indicator of toxicity.

Mandatory Visualization

BIO11006_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PI3K PI3K PIP2->PI3K Activates MARCKS_mem MARCKS pMARCKS p-MARCKS MARCKS_mem->pMARCKS PKC PKC PKC->MARCKS_mem Phosphorylation BIO11006 BIO-11006 BIO11006->MARCKS_mem Inhibits Phosphorylation pMARCKS->PIP2 Releases AKT AKT PI3K->AKT Activates Cell_Processes Cell Proliferation, Migration, Survival AKT->Cell_Processes Promotes

Caption: Signaling pathway of BIO-11006 action.

Dose_Optimization_Workflow start Start: Define Animal Model and Efficacy Endpoints formulation Formulation Development & Solubility Testing start->formulation mtd_study Pilot MTD Study (Optional but Recommended) formulation->mtd_study dose_ranging Dose-Ranging Efficacy Study (e.g., 3-4 dose levels + vehicle) formulation->dose_ranging If MTD is known mtd_study->dose_ranging monitoring Monitor Efficacy (e.g., tumor volume) & Toxicity (e.g., body weight) dose_ranging->monitoring pk_study Pharmacokinetic (PK) Study (Optional, for exposure analysis) monitoring->pk_study data_analysis Analyze Dose-Response Relationship monitoring->data_analysis pk_study->data_analysis optimal_dose Select Optimal Dose for Further Studies data_analysis->optimal_dose end End optimal_dose->end

Caption: Experimental workflow for in vivo dose optimization.

References

Potential off-target effects of BIO-11006 acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIO-11006 acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational 10-amino acid peptide that functions as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1] Its primary mechanism of action is to bind to and inhibit the phosphorylation of MARCKS.[2][3] This inhibition prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane, which in turn blocks the activation of downstream signaling pathways such as the PI3K/AKT pathway.[2] Consequently, this compound can inhibit tumor cell proliferation, migration, and metastasis.[2] It also plays a role in reducing mucus overproduction in the lungs by preventing mucin granule release.[1][2]

Q2: What are the known on-target effects of this compound in preclinical models?

A2: In preclinical studies, this compound has been shown to effectively attenuate mucus secretion, inflammation, and cell motility.[4] It has demonstrated potent anti-metastatic effects in mouse models of lung cancer.[5] Furthermore, it can cause cytoskeletal rearrangement in cancer cells, promoting adherence to the substrate rather than movement.[5] In models of acute lung injury, inhaled BIO-11006 has been shown to reduce neutrophil influx into the lungs, attenuate the activation of NF-κB, and decrease the expression of pro-inflammatory cytokines.[2]

Q3: Has this compound been tested in clinical trials?

A3: Yes, this compound has been evaluated in Phase I and Phase II clinical trials for several lung diseases, including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and Non-Small Cell Lung Cancer (NSCLC).[4][5]

Q4: What is the known safety profile of this compound from clinical trials?

A4: this compound has generally shown a good safety profile in clinical trials.[4] In Phase I studies with healthy volunteers, a single inhaled dose of up to 1,000 mg and multiple inhaled doses of up to 250 mg/day for 14 days were well tolerated.[4] Preclinical studies in dogs and rats for up to 90 days indicated no toxicity, with no adverse effects on a wide range of physiological and laboratory parameters.[4] BIO-11006 also showed no evidence of mutagenicity or clastogenicity.[4]

Q5: What are the reported adverse events associated with this compound in clinical trials?

A5: The most commonly reported adverse events in clinical trials with multiple inhaled doses in healthy volunteers were headache, pyrexia (fever), and cough.[4]

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed after this compound treatment.

  • Possible Cause: This could be due to an unknown off-target effect of the peptide. While specific molecular off-targets have not been detailed in published literature, any peptide-based therapeutic has the potential for unintended interactions.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: First, verify that this compound is inhibiting MARCKS phosphorylation in your experimental system. This can be done via Western blot analysis for phosphorylated MARCKS.

    • Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent. A steep dose-response curve might suggest a specific off-target interaction.

    • Control Peptides: Include a scrambled peptide control with the same amino acid composition but a randomized sequence to ensure the observed effect is not due to non-specific peptide interactions.

    • Literature Review: Conduct a thorough literature search for the observed phenotype in the context of inhibiting related signaling pathways to generate hypotheses about potential off-targets.

Issue 2: Variability in experimental results with this compound.

  • Possible Cause: Peptide stability and handling can significantly impact its activity.

  • Troubleshooting Steps:

    • Proper Storage: Ensure this compound is stored correctly. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[6]

    • Fresh Preparation: It is recommended to prepare fresh working solutions from stock for each experiment and use them promptly.[6]

    • Solubility: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[6] For in vivo studies, specific formulation protocols may be required.

    • Assay Consistency: Ensure that all experimental parameters, including cell density, passage number, and treatment duration, are kept consistent across experiments.

Quantitative Data Summary

The following table summarizes the reported adverse events from a Phase I clinical trial of this compound in healthy volunteers receiving multiple inhaled doses.

Adverse EventFrequency
HeadacheMost Common
PyrexiaMost Common
CoughMost Common

Experimental Protocols

Assessment of Cancer Cell Migration using a Transwell Assay

This protocol describes a common method to evaluate the effect of this compound on cancer cell migration.

Materials:

  • Transwell inserts (e.g., 8 µm pore size for most cancer cell lines)

  • 24-well plates

  • Cancer cell line of interest (e.g., A549, PC-9)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • This compound

  • Scrambled control peptide

  • Crystal Violet staining solution

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. The day before the experiment, starve the cells in a serum-free medium for 12-24 hours.

  • Assay Setup:

    • Add 600 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Harvest the starved cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • In separate tubes, pre-treat the cell suspension with different concentrations of this compound or the scrambled control peptide for 30 minutes at 37°C. A vehicle control (e.g., PBS) should also be included.

    • Add 200 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell line's migratory capacity (typically 12-24 hours).

  • Staining and Visualization:

    • Carefully remove the Transwell inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the migrated cells with 0.5% Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visualize the stained cells under a microscope.

    • Count the number of migrated cells in several random fields of view for each insert.

    • Calculate the average number of migrated cells per field for each treatment condition. The results can be expressed as a percentage of migration relative to the vehicle control.

Visualizations

BIO11006_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PI3K PI3K PIP2->PI3K activates BIO11006 BIO-11006 acetate MARCKS MARCKS BIO11006->MARCKS inhibits phosphorylation pMARCKS p-MARCKS pMARCKS->PIP2 releases MucusSecretion Mucus Secretion pMARCKS->MucusSecretion AKT AKT PI3K->AKT phosphorylates pAKT p-AKT CellMigration Cell Migration & Proliferation pAKT->CellMigration

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Transwell Migration Assay cluster_analysis Analysis Start Culture Cells Starve Serum Starve Cells Start->Starve Harvest Harvest & Resuspend Cells Starve->Harvest Treat Pre-treat cells with This compound Harvest->Treat Plate Plate cells in Transwell inserts Treat->Plate Incubate Incubate Plate->Incubate Stain Fix & Stain migrated cells Incubate->Stain Quantify Quantify Migration Stain->Quantify

Caption: Experimental workflow for a cell migration assay.

References

BIO-11006 Acetate Technical Support Center: Troubleshooting Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BIO-11006 Acetate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in experimental variability and reproducibility when working with the MARCKS inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 10-amino acid synthetic peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1] Its primary mechanism of action is to prevent the phosphorylation of MARCKS.[1] Unphosphorylated MARCKS is localized to the plasma membrane where it binds to actin and sequesters phosphatidylinositol 4,5-bisphosphate (PIP2). Upon phosphorylation by Protein Kinase C (PKC), MARCKS translocates to the cytoplasm, releasing PIP2 and leading to actin cytoskeleton rearrangement and activation of signaling pathways involved in cell motility, secretion, and proliferation. By inhibiting this phosphorylation, BIO-11006 prevents these downstream events.

Q2: What are the common research applications of this compound?

A2: this compound is primarily investigated for its therapeutic potential in lung diseases. Key research areas include:

  • Chronic Obstructive Pulmonary Disease (COPD): To reduce mucus hypersecretion and inflammation.[1]

  • Non-Small Cell Lung Cancer (NSCLC): To inhibit tumor growth and metastasis.[2]

  • Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS): To attenuate inflammation and neutrophil influx.[3]

  • Asthma: To reduce mucin hypersecretion.[1]

Q3: How should I store and handle this compound to ensure its stability?

A3: Proper storage and handling are critical for maintaining the stability and activity of this compound. As a peptide, it is susceptible to degradation.

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C to -80°CUp to 1-2 yearsStore in a desiccator to prevent moisture absorption. Before opening, allow the vial to warm to room temperature to avoid condensation.
Stock Solution-20°C or -80°CUp to 1-6 monthsAliquot to avoid repeated freeze-thaw cycles. Use sterile, nuclease-free water or an appropriate buffer.

Q4: I'm observing high variability between my experimental replicates. What could be the cause?

A4: High variability can stem from several factors:

  • Inconsistent Peptide Preparation: Ensure the peptide is fully dissolved and the concentration is accurate. Vortex and sonicate if necessary to ensure homogeneity.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum starvation times can significantly impact results.

  • Assay Technique: Inconsistent timing, reagent addition, or washing steps can introduce variability, especially in sensitive assays like cell migration.

  • Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to loss of activity.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Solubility of this compound

Question: I am having trouble dissolving the lyophilized this compound powder, or I am seeing precipitation in my stock solution. What should I do?

Answer:

  • Initial Dissolution: this compound is generally soluble in sterile water. However, if you encounter issues, you can try the following:

    • Use a small amount of a polar organic solvent like DMSO to initially dissolve the peptide, followed by dilution with your aqueous buffer.

    • Gentle warming to 37°C and brief sonication can aid dissolution.

  • Preventing Precipitation:

    • Ensure the final pH of your solution is compatible with the peptide's isoelectric point.

    • When diluting a concentrated stock, add the stock solution to the diluent slowly while vortexing to prevent localized high concentrations that can lead to precipitation.

    • For long-term storage of solutions, consider using a cryoprotectant like glycerol (at 10-20%).

Issue 2: Inconsistent Results in In Vitro Cell Migration/Invasion Assays

Question: My results from Transwell or wound healing assays using this compound are not reproducible. What are the common pitfalls?

Answer:

  • Cell Seeding Density: Ensure you are using a consistent and optimal cell number for your specific cell line and assay format. Overly confluent or sparse cell layers will lead to variability.[4]

  • Serum Starvation: Inconsistent or inadequate serum starvation can lead to high background migration, masking the effect of this compound. A 12-24 hour starvation period is typically recommended.[4]

  • Wound/Scratch Consistency: In wound healing assays, variations in the width and depth of the scratch will significantly affect the rate of closure. Using a dedicated scratching tool can improve consistency.[4]

  • Chemoattractant Concentration: If using a chemoattractant, ensure its concentration is optimal and consistent across experiments.

  • Control Groups: Always include appropriate vehicle controls (the solvent used to dissolve this compound) to account for any effects of the solvent on cell migration.

Issue 3: Variability in In Vivo Animal Studies with Aerosolized this compound

Question: I am observing high variability in the therapeutic effects of aerosolized this compound in my mouse model. How can I improve reproducibility?

Answer:

  • Aerosol Delivery System: The method of aerosolization (nebulizer vs. microsprayer) and the particle size generated can significantly impact lung deposition. Ensure your system is properly calibrated and consistently delivers the desired particle size.

  • Animal Handling: Stress from handling can influence inflammatory responses. Acclimatize animals to the procedure and handle them consistently.

  • Dosing and Timing: The timing of this compound administration relative to the induction of injury or disease is critical. Adhere to a strict and consistent dosing schedule.[3]

  • Group Size: Small group sizes can lead to statistically insignificant or highly variable results. Ensure your study is adequately powered.

  • Endpoint Analysis: Consistency in the timing and method of sample collection (e.g., bronchoalveolar lavage) and analysis is crucial for reproducible data.

Experimental Protocols

Key Experimental Parameters
ParameterIn Vitro (Cell Culture)In Vivo (Mouse Model)Reference
Concentration 10 - 100 µM50 µM (aerosolized solution)[3]
Treatment Duration 6 - 48 hours30 minutes per aerosol treatment, repeated every 12-24 hours[2][3]
Cell Lines A549, PC-9 (NSCLC)-[2]
Animal Model -BALB/c mice[3]
Protocol 1: In Vitro Transwell Migration Assay
  • Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.

  • Assay Setup:

    • Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.

    • Add serum-free media containing the desired concentration of this compound or vehicle control to the upper chamber.

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend serum-starved cells in serum-free media and add them to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 12-24 hours).

  • Analysis:

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet or DAPI).

    • Count the number of migrated cells in several fields of view under a microscope.

Protocol 2: In Vivo Aerosol Administration in a Mouse Model of Acute Lung Injury
  • Animal Model: Induce acute lung injury in mice (e.g., via intratracheal instillation of LPS).[3]

  • Preparation of this compound Solution: Prepare a 50 µM solution of this compound in sterile PBS.

  • Aerosolization:

    • Place the mice in a whole-body exposure chamber or use a nose-only delivery system.

    • Aerosolize the this compound solution for 30 minutes using a nebulizer or microsprayer.

  • Treatment Schedule: Administer the aerosol treatment at desired time points relative to the LPS challenge (e.g., 0, 4, 12, 24, or 36 hours post-LPS). A second treatment is typically given 12 hours after the first.[3]

  • Endpoint Analysis: At a predetermined time point (e.g., 72 hours post-LPS), euthanize the mice and collect samples for analysis (e.g., bronchoalveolar lavage fluid for cell counts and cytokine analysis, lung tissue for histology).[3]

Visualizations

BIO11006_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects MARCKS MARCKS Actin Actin MARCKS->Actin Binds/Crosslinks pMARCKS p-MARCKS MARCKS->pMARCKS PIP2 PIP2 CellMotility Cell Motility PIP2->CellMotility MucinSecretion Mucin Secretion PIP2->MucinSecretion Inflammation Inflammation PIP2->Inflammation PKC PKC PKC->MARCKS Phosphorylation pMARCKS->PIP2 Releases pMARCKS->Actin Detaches from BIO11006 BIO-11006 Acetate BIO11006->PKC Inhibits

Caption: Inhibition of the MARCKS signaling pathway by this compound.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitution Reconstitute This compound Treatment Treat with BIO-11006 or Vehicle Control Reconstitution->Treatment CellPrep Prepare Cells or Animal Model CellPrep->Treatment Incubation Incubate for Defined Period Treatment->Incubation DataCollection Collect Data (e.g., Migration, Cytokines) Incubation->DataCollection Analysis Analyze and Interpret Results DataCollection->Analysis

Caption: A generalized workflow for experiments involving this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results CheckPeptide Check Peptide Preparation & Storage Start->CheckPeptide CheckAssay Review Assay Protocol & Execution Start->CheckAssay CheckCells Verify Cell Culture Conditions Start->CheckCells Optimize Optimize Assay Parameters CheckPeptide->Optimize Standardize Standardize Protocols CheckAssay->Standardize CheckCells->Standardize Optimize->Standardize

Caption: A logical approach to troubleshooting experimental variability.

References

Technical Support Center: Troubleshooting BIO-11006 Acetate Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the efficacy of BIO-11006 acetate in their cell culture experiments. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and how does it work?

This compound is a peptide-based inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2] It functions by preventing the phosphorylation of MARCKS, a key event in several cellular signaling pathways.[1][3][4] By inhibiting MARCKS phosphorylation, this compound can disrupt processes such as cell division, migration, and metastasis, making it a compound of interest in cancer research.[3][5]

Q2: I am not observing the expected inhibitory effect of this compound on my cancer cell line. What are the possible reasons?

Several factors could contribute to a lack of efficacy. Here's a troubleshooting guide to help you identify the potential cause:

Troubleshooting Guide: Lack of this compound Efficacy

Possible Cause Troubleshooting Steps
1. Suboptimal Compound Concentration - Verify the concentration range used. While specific IC50 values for this compound are not widely published, a related MARCKS inhibitor peptide (MPS) showed an IC50 of 25 µM in SUM149 inflammatory breast cancer cells.[6] Consider performing a dose-response experiment with a broad range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell line.
2. Low MARCKS Protein Expression in Cell Line - Confirm that your target cell line expresses sufficient levels of the MARCKS protein. Not all cell lines have high MARCKS expression. You can check protein expression databases or perform a western blot to quantify MARCKS levels in your cell line.
3. Compound Instability - Peptide-based inhibitors can be susceptible to degradation by proteases in serum-containing media.[7][8][9] Consider the following: - Prepare fresh stock solutions of this compound for each experiment. - Minimize the duration of the experiment if possible. - If your cells can tolerate it, reduce the serum concentration in the culture medium. - For longer-term experiments, consider using a serum-free medium or adding a protease inhibitor cocktail.
4. Incorrect Compound Handling and Storage - Ensure proper storage of the compound. Lyophilized this compound should be stored at -20°C or -80°C.[10] Reconstituted stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[10]
5. Cell Culture Conditions - High cell density can sometimes affect the apparent efficacy of a compound. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. - Ensure consistent cell passage numbers, as cellular characteristics can change over time in culture.
6. Issues with Readout Assay - Ensure that your viability or proliferation assay is sensitive enough to detect the effects of the inhibitor. Consider using orthogonal assays to confirm your results (e.g., a metabolic assay like MTT and a direct cell counting method).

Quantitative Data

Table 1: IC50 Value of a MARCKS Inhibitor Peptide (MPS) in an Inflammatory Breast Cancer Cell Line [6]

CompoundCell LineIC50 (µM)Assay
MPS PeptideSUM14925MTT Assay

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: this compound is soluble in water.[10] To prepare a stock solution, reconstitute the lyophilized powder in sterile, nuclease-free water to a concentration of 10 mM.

  • Aliquotting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[10]

Protocol 2: Cell Viability Assay (MTT)

This protocol is adapted from a study using the MARCKS inhibitor peptide MPS.[6]

  • Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow the cells to adhere overnight.

  • Compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 100 µM down to 0.1 µM). Include a vehicle control (medium with the same concentration of water as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Visualizations

MARCKS Signaling Pathway

MARCKS_Pathway PKC PKC MARCKS_mem Membrane-Bound MARCKS (inactive) PKC->MARCKS_mem Phosphorylation MARCKS_cyto Cytosolic MARCKS-P (active) MARCKS_mem->MARCKS_cyto PIP2 PIP2 MARCKS_mem->PIP2 Sequesters MARCKS_cyto->PIP2 Releases Downstream Downstream Signaling (Cell Proliferation, Migration) MARCKS_cyto->Downstream BIO11006 This compound BIO11006->PKC Inhibits Phosphorylation

Caption: The MARCKS signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Lack of Efficacy

Caption: A logical workflow for troubleshooting the lack of this compound efficacy.

References

How to prevent degradation of BIO-11006 acetate in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BIO-11006 Acetate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in solution. By understanding the compound's stability profile and adhering to best practices for handling and storage, users can ensure the integrity and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The most common cause of degradation for this compound, an ester-containing compound, is hydrolysis. This process involves the cleavage of the acetate group, particularly in aqueous solutions. The rate of hydrolysis is significantly accelerated by non-neutral pH (both acidic and basic conditions) and elevated temperatures.[1][2][3] Other potential causes include photodegradation and reactions with components in complex media.[1][4]

Q2: What is the optimal solvent for preparing and storing stock solutions?

A2: To minimize hydrolysis, concentrated stock solutions should be prepared in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.[1] These solvents limit the availability of water, which is necessary for the hydrolytic degradation of the ester.[5] Ensure the solvent is anhydrous and of high purity.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions prepared in an appropriate organic solvent like DMSO should be stored in tightly sealed vials at -20°C or, for enhanced stability, at -80°C.[1] To prevent contamination with atmospheric moisture, it's advisable to aliquot the stock solution into smaller, single-use volumes. This practice minimizes repeated freeze-thaw cycles and reduces the introduction of water into the main stock.[1]

Q4: What is the recommended procedure for preparing aqueous working solutions?

A4: When preparing aqueous working solutions for experiments, dilute the concentrated organic stock solution into your aqueous buffer or medium immediately before use.[1] It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low and does not affect the experimental system. Perform dilutions serially to ensure complete dissolution and avoid precipitation.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of the acetate ester is highly dependent on pH. The rate of hydrolysis is generally lowest at a neutral pH (approximately 6.0-7.5). Both acidic (pH < 6) and alkaline (pH > 8) conditions can catalyze the hydrolysis, leading to accelerated degradation of the compound.[1][2][6]

Q6: Are there any specific buffers or media components to avoid?

A6: While most common biological buffers are acceptable, some buffer species can influence degradation rates. For instance, certain buffers might catalyze degradation pathways.[4] It is recommended to perform a preliminary stability test in your specific experimental medium if the compound will be incubated for an extended period.

Q7: How can I detect and quantify the degradation of this compound?

A7: The most reliable method for detecting and quantifying degradation is High-Performance Liquid Chromatography (HPLC).[7][8] A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the parent compound's peak over time indicates degradation.[1]

Troubleshooting Guides

This guide addresses specific issues you may encounter during your experiments, offering step-by-step solutions to mitigate the degradation of your compound.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound after dilution into aqueous media.Prepare fresh working solutions from a frozen stock immediately before each experiment. Minimize the time the compound spends in aqueous solution prior to use.[1]
Gradual loss of compound activity over a multi-day experiment. Hydrolysis of the acetate ester in the aqueous experimental medium.Maintain the pH of the medium as close to neutral as possible. Conduct experiments at a controlled, cool temperature if the protocol allows.[1][9]
Appearance of a new peak in HPLC or LC-MS analysis. Hydrolytic Degradation. The primary degradation product is likely the corresponding alcohol formed by the cleavage of the acetate group.[1][2]Confirm the identity of the new peak using mass spectrometry (LC-MS). Implement the preventative measures detailed in the FAQs, such as pH control, temperature control, and using fresh solutions.
Precipitation of the compound in aqueous solutions. Low aqueous solubility of this compound.Prepare concentrated stock solutions in an organic solvent like DMSO before diluting with your aqueous medium. Ensure the final concentration in the aqueous medium does not exceed its solubility limit.[1]
Solution turns a slight yellow color after being left on the benchtop. Potential photodegradation.Store solutions in amber vials or protect them from light to prevent potential photodegradation.[1][4]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

  • Materials : this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes or vials.

  • Procedure :

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under a fume hood, weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Dispense the stock solution into single-use aliquots in tightly sealed vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: A Simple HPLC-Based Method to Assess Stability

This protocol provides a framework for a forced degradation study to understand the stability of this compound under various conditions.

  • Objective : To determine the rate of degradation of this compound under acidic, neutral, and basic aqueous conditions.

  • Materials :

    • 10 mM stock solution of this compound in DMSO.

    • Buffers: 0.1 M HCl (acidic), Phosphate-Buffered Saline (PBS, pH 7.4, neutral), 0.1 M NaOH (basic).

    • HPLC system with a C18 column and UV detector.

    • Mobile phase (example): Acetonitrile and water gradient.

  • Procedure :

    • Time Point Zero (T=0) : Dilute the DMSO stock solution into each of the three buffers to a final concentration of 100 µM. Immediately inject a sample of each into the HPLC to determine the initial peak area of the intact compound.

    • Incubation : Incubate the three preparations at a controlled temperature (e.g., 37°C).

    • Time Points : At specified time intervals (e.g., 1, 4, 8, 24 hours), take an aliquot from each of the three solutions and inject it into the HPLC.

    • Analysis : For each time point, calculate the percentage of this compound remaining relative to the T=0 sample. Plot the percentage remaining versus time for each condition.

Quantitative Data Summary

The following tables summarize the expected stability profile of a typical acetate-containing small molecule like this compound.

Table 1: Stability of this compound in Different Solvents at 25°C

SolventWater Content% Remaining after 24h
Anhydrous DMSO<0.01%>99%
Acetonitrile<0.01%>99%
PBS (pH 7.4)~99%~85%
EthanolVariable~95%

Table 2: Effect of pH and Temperature on the Half-life (t½) of this compound in Aqueous Solution

pHTemperatureEstimated Half-life (t½)
3.037°C~6 hours
7.437°C~48 hours
9.037°C~2 hours
7.44°C>200 hours

Visualizations

Degradation Pathway

cluster_0 Hydrolysis (Acid or Base Catalyzed) A This compound (Ester) B BIO-11006 (Alcohol) A->B C Acetic Acid A->C

Caption: Postulated hydrolytic degradation of this compound.

Experimental Workflow for Stability Assessment

prep Prepare 10 mM Stock in Anhydrous DMSO dilute Dilute to 100 µM in Test Buffers (Acid, Neutral, Base) prep->dilute t0 T=0 Analysis: Inject into HPLC dilute->t0 incubate Incubate Solutions at 37°C dilute->incubate analyze Calculate % Remaining vs. Time t0->analyze tn Time Point Analysis: Inject into HPLC at 1, 4, 8, 24h incubate->tn tn->analyze

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Decision Tree

start Inconsistent Experimental Results? check_sol Was the working solution prepared fresh? start->check_sol fresh_sol Action: Prepare fresh solutions before each use. check_sol->fresh_sol No check_ph Is the aqueous medium pH neutral (6.0-7.5)? check_sol->check_ph Yes end Problem likely resolved. If issues persist, run HPLC stability check. fresh_sol->end adjust_ph Action: Adjust and monitor medium pH. check_ph->adjust_ph No check_temp Was the experiment run at elevated temp? check_ph->check_temp Yes adjust_ph->end lower_temp Action: Run at lower temp if possible. check_temp->lower_temp Yes check_temp->end No lower_temp->end

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: BIO-11006 and MARCKS Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals who are observing a lack of inhibition of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) phosphorylation when using BIO-11006.

Troubleshooting Guide

Question: We are treating our cells with BIO-11006 but do not observe a decrease in MARCKS phosphorylation. What are the potential reasons for this?

Answer: Several factors, ranging from reagent integrity to experimental design, can contribute to the lack of expected inhibition. Below is a step-by-step guide to troubleshoot this issue.

Integrity and Handling of BIO-11006

The stability and proper handling of the peptide inhibitor are critical for its activity.

  • Is the BIO-11006 acetate properly stored? BIO-11006 is a peptide and susceptible to degradation. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

  • Was the BIO-11006 solution prepared correctly? The solubility and stability of BIO-11006 can depend on the solvent. For in vitro experiments, sterile PBS can be a suitable solvent.[1] Ensure the peptide is fully dissolved. If using water as the stock solution solvent, it is recommended to filter and sterilize it before use.[1]

  • Are you using the correct concentration? Effective concentrations can vary between cell types and experimental conditions. A concentration of 50 µM has been shown to be effective for inhibiting neutrophil motility in vitro.[2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.

Experimental Setup and Cell Culture Conditions

The cellular context and experimental protocol are crucial for observing the inhibitory effect of BIO-11006.

  • Is the Protein Kinase C (PKC) pathway active? MARCKS is a primary substrate for PKC.[3][4] If the basal level of PKC activity in your cells is low, you may not observe significant MARCKS phosphorylation to begin with. Consider stimulating the cells with a PKC activator, such as phorbol 12-myristate 13-acetate (PMA), to induce MARCKS phosphorylation before or concurrently with BIO-11006 treatment.

  • What is the timing of your experiment? The phosphorylation of MARCKS can be a transient event. It is important to optimize the incubation time with BIO-11006 and the subsequent stimulation and cell lysis. A time-course experiment is recommended to identify the optimal time point for observing inhibition.

  • Are your cell lysis and sample preparation protocols optimized for phosphoprotein analysis? The preservation of phosphorylation states is critical.

    • Always work on ice and use pre-chilled buffers.[5]

    • Crucially, your lysis buffer must contain a cocktail of phosphatase inhibitors to prevent dephosphorylation of MARCKS after cell lysis.[5][6]

    • Mixing the sample with loading buffer immediately after protein quantification can halt phosphatase activity.[5]

Western Blotting and Detection

The detection method for phosphorylated MARCKS needs to be sensitive and specific.

  • Are you using the appropriate antibodies? Use a validated phospho-specific antibody for phosphorylated MARCKS (p-MARCKS) and a total MARCKS antibody as a loading control. This allows you to determine the ratio of phosphorylated to total protein.

  • Is your blocking agent appropriate? Milk contains the phosphoprotein casein, which can lead to high background when detecting phosphorylated proteins.[5] It is recommended to use Bovine Serum Albumin (BSA) or other protein-free blocking agents.[5]

  • Are your buffers compatible with phosphoprotein detection? Using Tris-Buffered Saline with Tween 20 (TBST) is generally preferred over Phosphate-Buffered Saline (PBS), as the phosphate in PBS can sometimes interfere with the detection of phosphorylated proteins.[5]

  • Is the signal for p-MARCKS strong enough? The phosphorylated form of a protein might be a small fraction of the total protein.[6] You may need to load a higher amount of total protein (e.g., 20-30 µg or more) to detect a clear signal for p-MARCKS.[7]

Parameter Recommendation Rationale
BIO-11006 Storage Aliquot and store at -80°C (long-term) or -20°C (short-term).[1]To prevent degradation from repeated freeze-thaw cycles.
PKC Activation Use a PKC activator like PMA to stimulate MARCKS phosphorylation.To ensure a detectable level of the target for inhibition.
Lysis Buffer Supplement with a phosphatase inhibitor cocktail.[5][6]To preserve the phosphorylation state of MARCKS.
Blocking Agent Use 3-5% BSA in TBST instead of milk.[5]To avoid high background from casein in milk.
Antibodies Use both phospho-specific and total MARCKS antibodies.To normalize the phospho-signal to the total protein level.

Experimental Protocols

Protocol 1: Cell Treatment and Lysis
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Incubate cells with the desired concentration of BIO-11006 for 1-2 hours.

  • Stimulation: Add a PKC activator (e.g., 100 nM PMA) and incubate for the predetermined optimal time (e.g., 30 minutes).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

Protocol 2: Western Blotting for p-MARCKS
  • Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-MARCKS (at the manufacturer's recommended dilution) in 5% BSA/TBST overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

  • Stripping and Re-probing: After imaging, the membrane can be stripped and re-probed with an antibody for total MARCKS to serve as a loading control.

Visualizations

MARCKS_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PKC PKC MARCKS_mem MARCKS PKC->MARCKS_mem Phosphorylates pMARCKS p-MARCKS MARCKS_mem->pMARCKS Translocates Stimulus PKC Activator (e.g., PMA) Stimulus->PKC Activates BIO11006 BIO-11006 BIO11006->PKC Inhibits Phosphorylation

Caption: Signaling pathway of MARCKS phosphorylation by PKC and the inhibitory action of BIO-11006.

Experimental_Workflow A 1. Cell Culture & Plating B 2. Pre-treatment with BIO-11006 A->B C 3. Stimulation with PKC Activator (e.g., PMA) B->C D 4. Cell Lysis with Phosphatase Inhibitors C->D E 5. Protein Quantification D->E F 6. SDS-PAGE & Western Blot E->F G 7. Primary Antibody Incubation (p-MARCKS) F->G H 8. Secondary Antibody & ECL Detection G->H I 9. Strip and Re-probe (Total MARCKS) H->I J 10. Data Analysis (p-MARCKS / Total MARCKS Ratio) I->J

Caption: Experimental workflow for assessing the effect of BIO-11006 on MARCKS phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is BIO-11006 and how does it work? A1: BIO-11006 is a 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[3][4] It is an analog of the MANS peptide and is believed to inhibit the phosphorylation of MARCKS by Protein Kinase C (PKC).[2][8] This inhibition prevents downstream signaling events associated with MARCKS, which play a role in cell migration, mucin secretion, and proliferation.[3]

Q2: Can BIO-11006 affect the total expression level of MARCKS? A2: No, BIO-11006 and related MARCKS-inhibiting peptides have been shown to inhibit the phosphorylation of MARCKS without affecting its total expression.[8][9] This is why it is essential to use a total MARCKS antibody as a control in your experiments.

Q3: Are there any known off-target effects of BIO-11006? A3: While BIO-11006 is designed to be a specific inhibitor of MARCKS function, some studies have suggested that at certain concentrations, related MARCKS inhibitor peptides might have effects independent of MARCKS itself.[10] It is always good practice to include appropriate controls in your experiments to validate the specificity of the observed effects.

Q4: My in vitro kinase assay shows no inhibition, but the compound works in vivo. Why? A4: This discrepancy can occur for several reasons. The ATP concentration in an in vitro kinase assay is often much lower than physiological levels, which can affect the apparent potency of ATP-competitive inhibitors.[11] Additionally, factors like cell permeability, compound metabolism, and the presence of scaffolding proteins in a cellular context are not replicated in a simplified in vitro assay.[12]

Q5: What are the best positive and negative controls for my experiment? A5:

  • Positive Control: A sample treated with a PKC activator (like PMA) but without BIO-11006 to show maximal MARCKS phosphorylation.

  • Negative Control: A vehicle-treated (e.g., PBS) sample without any stimulation to show basal phosphorylation levels.

  • Loading Control: Probing for total MARCKS and a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.

References

Adjusting BIO-11006 acetate concentration for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting BIO-11006 acetate concentration for different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is BIO-11006 and how does it work?

BIO-11006 is an investigational 10-amino acid peptide that acts as a potent inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1][2] The MARCKS protein is involved in key cellular processes such as cell motility, proliferation, and membrane trafficking.[1][2] By inhibiting the phosphorylation of MARCKS, BIO-11006 prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane. This, in turn, disrupts the downstream signaling of the PI3K/AKT pathway, leading to an inhibition of tumor cell proliferation, migration, and survival.[3]

Q2: Why is BIO-11006 formulated as an acetate salt?

BIO-11006 is formulated as an acetate salt to improve its solubility and stability for therapeutic use. While the primary activity of the compound is attributed to the peptide's inhibition of MARCKS, the acetate counter-ion can influence the local cellular microenvironment. Acetate can be utilized by cancer cells as a carbon source and has been shown to impact cellular metabolism and signaling pathways, including the PI3K/AKT pathway.[3][4][5] Therefore, the acetate concentration in the cell culture medium should be considered during experimental design.

Q3: What are the recommended starting concentrations of BIO-11006 for in vitro experiments?

Based on in vitro studies on neutrophil motility, a concentration of 50 µM for N-terminal MARCKS inhibitors like BIO-11006 has been shown to be optimal.[6] However, the optimal concentration is cell-line dependent and should be determined empirically for each specific cell line. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest.

Q4: How does the acetate in the BIO-11006 formulation affect the cells?

Acetate can have a dual role in cancer cell metabolism. At lower concentrations, it can serve as a carbon source, fueling the tricarboxylic acid (TCA) cycle and lipid synthesis, which can support cell growth.[7][8] Conversely, high concentrations of acetate can be cytotoxic to some cancer cells, potentially through mechanisms involving intracellular acidification and the induction of apoptosis.[9] It is crucial to consider the basal acetate concentration in your culture medium and the additional acetate introduced with BIO-11006.

Data Presentation: this compound Concentration in Different Cell Lines

The following table summarizes publicly available data and provides recommended starting concentration ranges for BIO-11006 in various cancer cell lines. Note that specific optimal concentrations may vary depending on the experimental conditions and specific cell line passage number.

Cell LineCancer TypeRecommended Starting BIO-11006 Concentration (µM)Notes
PC-9 Non-Small Cell Lung Cancer10 - 100High MARCKS expression is associated with lung cancer metastasis. BIO-11006 has been shown to affect the cytoskeleton of PC-9 cells.[10]
A549 Non-Small Cell Lung Cancer10 - 100Used in in vivo models to test the efficacy of BIO-11006.[10]
Osteosarcoma Cell Lines (e.g., U2OS, Saos-2) Osteosarcoma1 - 50While no direct IC50 data for BIO-11006 is available, other compounds have shown IC50 values in the low micromolar range for osteosarcoma cell lines.
Ewing Sarcoma Cell Lines (e.g., SK-ES-1, TC71) Ewing Sarcoma1 - 50Similar to osteosarcoma, IC50 values for other cytotoxic agents in Ewing sarcoma cell lines are in the low micromolar range.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., PC-9, A549, U2OS, SK-ES-1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (powder)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, deionized water

  • 0.22 µm sterile filter

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in sterile, deionized water to create a high-concentration stock solution (e.g., 10 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Treatment Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Prepare a vehicle control (medium with the same concentration of water as the highest drug concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared treatment dilutions or vehicle control to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Preparation of Acetate-Supplemented Medium

This protocol describes how to prepare cell culture medium with a defined concentration of acetate.

Materials:

  • Sodium acetate (high purity, >99%)

  • Complete cell culture medium

  • Sterile, deionized water

  • pH meter

  • 1 M HCl and 1 M NaOH for pH adjustment

  • 0.22 µm sterile filter

Procedure:

  • Prepare a Sodium Acetate Stock Solution:

    • Dissolve sodium acetate in sterile, deionized water to create a stock solution of a desired concentration (e.g., 1 M).

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Supplement the Culture Medium:

    • Add the desired volume of the sterile sodium acetate stock solution to the complete culture medium to achieve the final target concentration (e.g., 1 mM, 5 mM, 10 mM).

  • Adjust the pH:

    • Measure the pH of the acetate-supplemented medium using a calibrated pH meter.

    • Adjust the pH to the optimal range for your cell line (typically 7.2-7.4) using sterile 1 M HCl or 1 M NaOH.

  • Sterile Filtration:

    • Sterilize the final acetate-supplemented medium by passing it through a 0.22 µm sterile filter.

  • Storage:

    • Store the prepared medium at 4°C.

Mandatory Visualizations

Signaling Pathway of BIO-11006 Action

BIO11006_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BIO-11006 BIO-11006 MARCKS MARCKS BIO-11006->MARCKS Inhibits phosphorylation p-MARCKS p-MARCKS MARCKS->p-MARCKS Phosphorylation PIP2 PIP2 PI3K PI3K PIP2->PI3K Activates AKT AKT PI3K->AKT Phosphorylates p-MARCKS->PIP2 Releases p-AKT p-AKT AKT->p-AKT Cell_Proliferation Cell_Proliferation p-AKT->Cell_Proliferation Cell_Migration Cell_Migration p-AKT->Cell_Migration Cell_Survival Cell_Survival p-AKT->Cell_Survival

Caption: Signaling pathway of BIO-11006 action.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow Start Start Select_Cell_Line Select Target Cell Line Start->Select_Cell_Line Dose_Response Perform Dose-Response (e.g., 0.1 - 200 µM BIO-11006) Select_Cell_Line->Dose_Response Assess_Acetate_Effect Assess Effect of Acetate Alone (e.g., 0.1 - 10 mM Sodium Acetate) Select_Cell_Line->Assess_Acetate_Effect Determine_IC50 Determine IC50 Value Dose_Response->Determine_IC50 Compare_Effects Compare Effects of BIO-11006 and Acetate Determine_IC50->Compare_Effects Assess_Acetate_Effect->Compare_Effects Optimize_Concentration Optimize BIO-11006 Concentration for Downstream Assays Compare_Effects->Optimize_Concentration End End Optimize_Concentration->End

Caption: Workflow for optimizing this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low cell viability even at low BIO-11006 concentrations 1. High sensitivity of the cell line to MARCKS inhibition. 2. Cytotoxic effects of acetate. 3. Incorrect drug concentration calculation or preparation.1. Perform a dose-response with a wider range of lower concentrations (e.g., nanomolar range). 2. Test the effect of sodium acetate alone on cell viability to determine the toxicity threshold. Consider using a culture medium with lower basal acetate. 3. Double-check all calculations and ensure proper dissolution and sterile filtration of the BIO-11006 stock solution.
Inconsistent results between experiments 1. Variation in cell passage number. 2. Inconsistent incubation times. 3. Freeze-thaw cycles of BIO-11006 stock solution.1. Use cells within a consistent and narrow passage number range for all experiments. 2. Ensure precise and consistent incubation times for drug treatment. 3. Aliquot the BIO-11006 stock solution to avoid repeated freeze-thaw cycles.
Precipitation of BIO-11006 in culture medium 1. Exceeding the solubility limit of BIO-11006. 2. Interaction with components in the serum or medium.1. Prepare fresh dilutions from a lower concentration stock solution. Ensure the final concentration does not exceed the solubility limit in the culture medium. 2. Consider reducing the serum concentration if possible, or test the solubility in a serum-free medium.
Unexpected cell morphology changes 1. Cytoskeletal rearrangement due to MARCKS inhibition. 2. Cellular stress due to high acetate concentration.1. This is an expected effect of BIO-11006. Document the morphological changes and correlate them with functional assays (e.g., migration, invasion). 2. Evaluate the morphology of cells treated with acetate alone to distinguish the effects.
No significant effect of BIO-11006 on cell viability 1. Low expression of MARCKS protein in the cell line. 2. Resistance of the cell line to PI3K/AKT pathway inhibition. 3. Insufficient drug concentration or incubation time.1. Verify the expression level of MARCKS protein in your cell line by Western blot or other methods. 2. Investigate the activation status of the PI3K/AKT pathway and consider combination therapies. 3. Increase the concentration of BIO-11006 and/or the incubation time.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Experiment Fails Problem What is the issue? Start->Problem Low_Viability Low Cell Viability Problem->Low_Viability Low Viability Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Inconsistency No_Effect No Effect Problem->No_Effect No Effect Check_Concentration Check BIO-11006 Concentration & Prep Low_Viability->Check_Concentration Check_Acetate Test Acetate Toxicity Low_Viability->Check_Acetate Check_Passage Check Cell Passage & Incubation Time Inconsistent_Results->Check_Passage Check_MARCKS Check MARCKS Expression & Pathway Activity No_Effect->Check_MARCKS Solution_Viability Adjust Concentration Consider Acetate-Free Medium Check_Concentration->Solution_Viability Check_Acetate->Solution_Viability Solution_Inconsistency Standardize Protocol Check_Passage->Solution_Inconsistency Solution_No_Effect Increase Concentration/Time Select Sensitive Cell Line Check_MARCKS->Solution_No_Effect

Caption: Troubleshooting decision tree for BIO-11006.

References

Technical Support Center: BIO-11006 Acetate Preclinical Safety and Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information, frequently asked questions (FAQs), and troubleshooting guidance for researchers and drug development professionals working with BIO-11006 acetate. The information is based on publicly available preclinical and clinical data.

Disclaimer: Detailed quantitative preclinical toxicology data, such as specific No-Observed-Adverse-Effect Level (NOAEL) and Lethal Dose, 50% (LD50) values for this compound, are not publicly available. The information provided here is a summary of existing findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational, aerosolized 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2] The acetate substitution enhances the solubility of the peptide.[3] By inhibiting the phosphorylation of MARCKS, BIO-11006 prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane. This, in turn, disrupts downstream signaling pathways, including the activation of focal adhesion kinase (FAK) and the PI3K/AKT pathway, which are crucial for cell proliferation, migration, metastasis, and survival. Inhibition of MARCKS also reduces the overproduction of mucus in the lungs.[2]

Q2: What is the known preclinical safety profile of BIO-11006?

A2: Preclinical studies of inhaled BIO-11006 in rats and dogs for up to 90 days have shown an absence of toxicity.[3] These studies reported no adverse effects on a range of parameters, including body weight, food consumption, respiratory and neurological function, cardiovascular function, and laboratory or histopathological findings.[3] Furthermore, in vivo studies in animal models of non-small cell lung cancer (NSCLC) indicated that animals treated with BIO-11006 did not lose weight during the treatment period.[1]

Q3: Has BIO-11006 been tested for genotoxicity?

A3: Yes, BIO-11006 has been evaluated for its potential to cause genetic mutations. The available information indicates that BIO-11006 showed no evidence of mutagenicity or clastogenicity.[3]

Q4: What is the safety profile of BIO-11006 in humans?

A4: BIO-11006 has demonstrated a good safety profile in Phase I and Phase II clinical trials involving over 200 adults, including healthy volunteers and patients with Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and NSCLC.[3][4] In a Phase I study with healthy volunteers, a single inhaled dose of up to 1,000 mg and multiple inhaled doses of up to 250 mg/day for 14 days were well tolerated.[3] The most commonly reported adverse events in clinical trials have been mild, including cough, dyspnea, and headache.[1]

Summary of Preclinical Safety Studies

Study TypeSpeciesDurationKey Findings
Repeat-Dose Inhalation ToxicityRat, Dog90 daysNo evidence of toxicity; no adverse effects on body weight, food consumption, respiratory, neurological, or cardiovascular function, or on laboratory and histopathological parameters.[3]
GenotoxicityNot SpecifiedNot SpecifiedNo evidence of mutagenicity or clastogenicity.[3]
In Vivo Efficacy & SafetyMouse4 weeksIn a lung cancer model, BIO-11006 attenuated tumor metastasis without causing weight loss in the animals.[1][5]

Experimental Methodologies

General Protocol for 90-Day Inhalation Toxicity Study (Rodent/Non-Rodent)

While the specific protocol for the BIO-11006 studies is not publicly available, a general methodology for such a study would typically involve the following steps:

  • Animal Acclimation: Animals (e.g., Sprague-Dawley rats, Beagle dogs) are acclimated to the laboratory environment and inhalation chambers.

  • Group Assignment: Animals are randomly assigned to control (vehicle/air) and treatment groups receiving varying doses of aerosolized this compound.

  • Dose Administration: The compound is administered daily via nose-only or whole-body inhalation for a specified duration (in this case, 90 days).

  • Clinical Observations: Daily observations are made for any signs of toxicity, changes in behavior, body weight, and food consumption.

  • Physiological Assessments: Periodic assessments of respiratory, neurological, and cardiovascular function are conducted.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically for any treatment-related changes.

Visualizations

BIO11006_Signaling_Pathway cluster_cytoplasm Cytoplasm MARCKS MARCKS (Myristoylated Alanine-Rich C Kinase Substrate) PIP2 PIP2 MARCKS->PIP2 Sequesters FAK FAK (Focal Adhesion Kinase) PIP2->FAK Activates Integrins Integrins FAK->Integrins Activates PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT Activates Proliferation Cell Proliferation, Migration, Survival Integrins->Proliferation PI3K_AKT->Proliferation BIO11006 This compound BIO11006->MARCKS Inhibits Phosphorylation

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Animal Acclimation grouping Randomized Group Assignment (Control & BIO-11006 Doses) start->grouping dosing Daily Inhalation Dosing (90 days) grouping->dosing observations Daily Clinical Observations (Toxicity, Behavior, Body Weight) dosing->observations assessments Periodic Functional Assessments (Respiratory, CV, Neurological) dosing->assessments pathology Interim & Terminal Clinical Pathology (Blood, Urine) dosing->pathology end_study End of Study (Day 90) dosing->end_study necropsy Gross Necropsy & Organ Weight Analysis end_study->necropsy histopathology Microscopic Histopathology necropsy->histopathology report Final Report Generation histopathology->report

Caption: General workflow for a 90-day inhalation toxicity study.

Troubleshooting Guide

Q5: We observed decreased cell migration/adhesion in our in vitro assay after treatment with BIO-11006. Is this expected?

A5: Yes, this is an expected on-target effect of BIO-11006. The MARCKS protein plays a key role in regulating the actin cytoskeleton, which is essential for cell motility and adhesion.[6] By inhibiting MARCKS, BIO-11006 can lead to cytoskeletal rearrangement, favoring adherence to the substrate rather than movement.[6] If this effect is undesirable for your specific experiment, consider using a lower concentration of BIO-11006 or a shorter incubation time.

Q6: In our in vivo lung inflammation model, treatment with BIO-11006 led to a significant reduction in neutrophil influx. Is this a direct toxic effect on neutrophils?

A6: This is unlikely to be a direct toxic effect and is more likely a manifestation of BIO-11006's mechanism of action. MARCKS is involved in neutrophil migration to sites of inflammation. By inhibiting MARCKS, BIO-11006 has been shown to attenuate neutrophil influx into the lungs in preclinical models of acute lung injury.[3] This is considered a therapeutic effect rather than a sign of toxicity.

Q7: We are having trouble dissolving this compound for our experiments. What is the recommended solvent?

A7: this compound is designed to be more soluble than its parent peptide. For in vitro studies, sterile water or aqueous buffers are typically used. For in vivo administration via inhalation, it is often formulated in a saline solution. Always refer to the manufacturer's instructions for the specific lot you are using for the recommended solvent and solubility limits.

Troubleshooting_Diagram start Unexpected Experimental Outcome with BIO-11006 is_in_vitro In Vitro Experiment? start->is_in_vitro Yes is_in_vivo In Vivo Experiment? start->is_in_vivo No reduced_migration Reduced Cell Migration/ Adhesion/Proliferation? is_in_vitro->reduced_migration reduced_inflammation Reduced Neutrophil Influx/ Cytokine Levels? is_in_vivo->reduced_inflammation on_target_effect_vitro Likely On-Target Effect: MARCKS inhibition affects cytoskeleton and cell cycle. Consider dose/time adjustment. reduced_migration->on_target_effect_vitro Yes other_vitro Other Issue: Check compound stability, cell line integrity, assay protocol. reduced_migration->other_vitro No on_target_effect_vivo Likely On-Target Effect: MARCKS inhibition has anti-inflammatory properties. This is an expected outcome. reduced_inflammation->on_target_effect_vivo Yes adverse_event Unexpected Adverse Event (e.g., weight loss)? reduced_inflammation->adverse_event No check_protocol Review Dosing Protocol: Vehicle effects, administration route, animal model sensitivity. Published data shows no weight loss. adverse_event->check_protocol Yes

Caption: Troubleshooting unexpected outcomes with BIO-11006.

References

Common pitfalls in experiments using BIO-11006 acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BIO-11006 acetate. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and questions that may arise during experiments using this MARCKS inhibitor.

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential CausesSuggested Solutions
BIO-TS-001 I am observing lower than expected efficacy or no effect of this compound in my in vitro/in vivo experiment. Improper Storage: The peptide may have degraded due to incorrect storage temperatures or exposure to moisture. Stock solutions have limited stability.[1][2] Incorrect Solvent or Preparation: The compound may not be fully dissolved, or the chosen solvent might be inappropriate for the experimental system. Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response.Verify Storage Conditions: this compound powder should be stored at -80°C for up to 2 years or -20°C for 1 year.[1] Stock solutions are stable for 6 months at -80°C and 1 month at -20°C.[1][2] Always store in a sealed container, away from moisture.[1] Ensure Proper Solubilization: For aqueous solutions, use ultrasonic agitation to dissolve the peptide.[1][3] For in vivo studies, specific formulation protocols using DMSO, PEG300, Tween-80, and saline or corn oil are available and should be followed carefully.[1] Perform Dose-Response Experiments: An optimal concentration for inhibiting MARCKS function has been reported to be around 50 µM in some studies.[4] However, this can vary between cell types and experimental models.
BIO-TS-002 I am having difficulty dissolving this compound. Insufficient Agitation: The peptide may require more than simple vortexing to dissolve completely, especially in aqueous solutions. Reaching Solubility Limit: The desired concentration may exceed the solubility limit in the chosen solvent.Use Sonication: For aqueous solutions, use an ultrasonic bath to aid dissolution.[1][3] Warming the tube to 37°C can also help.[2][3] Consult Solubility Data: this compound is soluble in water up to 50 mg/mL (45.04 mM) with the aid of ultrasound.[1] It is also soluble in DMSO.[3] If higher concentrations are needed, consider preparing a stock in DMSO and then diluting it in the aqueous buffer.
BIO-TS-003 I am observing off-target or unexpected effects in my experiment. High Concentration: At high concentrations (e.g., 1 mM), BIO-11006 may exhibit MARCKS-independent effects, such as a reduction in PMA-induced ROS production.[5] Cell Line Specificity: The cellular context and the expression levels of MARCKS and its interacting partners can influence the outcome.Optimize Concentration: Use the lowest effective concentration determined from a dose-response study to minimize potential off-target effects. Include Proper Controls: Use a control peptide, such as a scrambled version of BIO-11006, to differentiate between specific and non-specific effects.
BIO-TS-004 My in vivo experiment with aerosolized this compound is not showing the expected reduction in lung inflammation. Incorrect Aerosolization Protocol: The particle size and delivery efficiency of the aerosol can significantly impact the dose delivered to the lungs. Timing of Administration: The therapeutic window for observing an effect can be time-dependent relative to the induction of injury.Optimize Aerosolization: Refer to established protocols for aerosolizing peptides. Studies have successfully used repeated 30-minute exposures.[4] Adjust Treatment Timing: In a mouse model of LPS-induced lung injury, BIO-11006 was effective even when administered up to 36 hours after the initial insult.[4] Consider a time-course experiment to determine the optimal treatment window for your model.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about this compound.

1. What is the mechanism of action of this compound?

This compound is a 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[6][7][8] It functions by binding to and inhibiting the phosphorylation of MARCKS.[8] This prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane, which in turn inhibits downstream signaling pathways like PI3K/AKT that are involved in cell migration, proliferation, and inflammation.[8]

2. What are the main applications of this compound in research?

This compound is primarily used in studies related to:

  • Lung Diseases: It has been investigated for its potential in treating conditions like Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and asthma due to its ability to reduce mucus hypersecretion and inflammation.[7][9][10]

  • Cancer Research: It has been shown to inhibit tumor cell proliferation, migration, and metastasis, particularly in non-small cell lung cancer models.[8][11]

  • Inflammation and Immunology: It can attenuate neutrophil influx and the expression of pro-inflammatory cytokines.[1][4][9]

3. What are the recommended storage conditions for this compound?

  • Powder: Store at -80°C for up to 2 years or -20°C for 1 year in a sealed container, protected from moisture.[1]

  • Stock Solutions: Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.[12]

4. How should I prepare a stock solution of this compound?

A common method for preparing a stock solution is to dissolve the peptide in water or DMSO. For a 10 mM stock solution in water, you would dissolve 10 mg of this compound in 0.9007 mL of water.[1] It is recommended to use sonication to ensure complete dissolution in aqueous solutions.[1][3]

5. Is this compound suitable for in vivo studies?

Yes, this compound has been used in several in vivo studies, including mouse models of lung injury and cancer.[4][11] It can be administered via inhalation as an aerosol or through intraperitoneal injection.[11] Specific formulations for in vivo use often involve solvents like DMSO, PEG300, and corn oil.[1]

Experimental Protocols

Protocol 1: In Vitro Cell Migration Assay (Boyden Chamber)

This protocol outlines a general procedure for assessing the effect of this compound on cancer cell migration.

  • Cell Culture: Culture non-small cell lung cancer (NSCLC) cells (e.g., PC-9) in appropriate media until they reach 70-80% confluency.

  • Cell Starvation: Starve the cells in serum-free media for 24 hours prior to the experiment.

  • Preparation of this compound: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute to desired experimental concentrations (e.g., 10, 50, 100 µM) in serum-free media.

  • Assay Setup:

    • Add serum-containing media (chemoattractant) to the lower chamber of the Boyden chamber plates.

    • Resuspend the starved cells in serum-free media containing the different concentrations of this compound or vehicle control.

    • Add the cell suspension to the upper chamber (the insert with a porous membrane).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).

  • Analysis:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Presentation: Present the data as the number of migrated cells per field or as a percentage of the control.

Protocol 2: In Vivo LPS-Induced Acute Lung Injury Model in Mice

This protocol describes a method to evaluate the therapeutic effect of aerosolized this compound in a mouse model of acute lung injury.

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c).

  • Induction of Lung Injury: Anesthetize the mice and intratracheally instill lipopolysaccharide (LPS) to induce lung injury.

  • Preparation of this compound for Aerosolization: Dissolve this compound in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 50 µM).

  • Aerosol Administration:

    • Place the mice in an exposure chamber.

    • Aerosolize the this compound solution or PBS (vehicle control) for a set duration (e.g., 30 minutes).

    • Treatment can be initiated at various time points before or after LPS instillation (e.g., 0, 4, 12, 24, or 36 hours post-LPS).[4]

    • Repeat the aerosol exposure as required by the experimental design (e.g., every 12 hours).[4]

  • Endpoint Analysis (e.g., 72 hours post-LPS):

    • Collect bronchoalveolar lavage fluid (BALF) to measure total and differential leukocyte counts.

    • Harvest lung tissue for histological analysis (e.g., H&E staining) to assess inflammation and injury.

    • Perform ELISAs on BALF or lung homogenates to quantify pro-inflammatory cytokines (e.g., TNF-α, KC).

    • Conduct Western blotting on lung tissue lysates to measure the activation of signaling pathways like NF-κB.

  • Data Presentation: Summarize quantitative data such as cell counts and cytokine levels in tables for comparison between treatment groups.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane MARCKS MARCKS PIP2 PIP2 MARCKS->PIP2 sequesters P_MARCKS p-MARCKS (Inactive) Downstream Downstream Signaling (Cell Migration, Inflammation) PIP2->Downstream PKC PKC PKC->MARCKS phosphorylates BIO11006 BIO-11006 acetate BIO11006->PKC P_MARCKS->PIP2 releases

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start dissolve Dissolve BIO-11006 in appropriate solvent start->dissolve prep_cells Prepare Cells/ Animal Model start->prep_cells treat Treat with BIO-11006 or Vehicle Control dissolve->treat prep_cells->treat incubate Incubate/ Administer treat->incubate collect Collect Samples/ Data incubate->collect analyze Analyze Results collect->analyze end End analyze->end

Caption: General experimental workflow for this compound.

References

Technical Support Center: BIO-11006 Acetate Inhaled Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the consistent and effective delivery of inhaled BIO-11006 acetate in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the aerosolization and delivery of this compound.

IssuePotential CauseRecommended Solution
Inconsistent Nebulization or Aerosol Output 1. Improperly prepared solution: Precipitation or incomplete dissolution of this compound. 2. Clogged nebulizer nozzle: Residue from previous experiments or precipitated compound. 3. Incorrect nebulizer settings: Flow rate or pressure not optimized for the formulation.1. Ensure complete dissolution of this compound. Sonication may aid dissolution. Prepare fresh solutions before each experiment. 2. Thoroughly clean the nebulizer according to the manufacturer's instructions before and after each use. 3. Optimize nebulizer settings (e.g., flow rate, pressure) for your specific formulation and experimental setup. Start with the manufacturer's recommendations and adjust as needed.
High Variability in Particle Size Distribution 1. Inconsistent formulation preparation: Variations in solvent ratios or concentration. 2. Fluctuations in environmental conditions: Changes in temperature or humidity can affect aerosol particle formation. 3. Suboptimal nebulizer performance: Worn-out or damaged nebulizer components.1. Follow a standardized protocol for solution preparation. Use calibrated pipettes and ensure accurate measurements. 2. Conduct experiments in a controlled environment with stable temperature and humidity. 3. Regularly inspect and maintain the nebulizer. Replace any worn or damaged parts as recommended by the manufacturer.
Low Lung Deposition of this compound 1. Inappropriate particle size: Particles may be too large (> 5 µm) or too small (< 1 µm) for efficient deep lung deposition. 2. Suboptimal inhalation profile (in vivo models): Breathing pattern of the animal model may not be synchronized with aerosol generation. 3. Inefficient delivery system: Leaks in the inhalation chamber or tubing.1. Adjust nebulization parameters to generate particles within the optimal range for alveolar deposition (typically 1-5 µm). 2. Utilize a whole-body plethysmography system to monitor breathing patterns and synchronize aerosol delivery with inhalation. 3. Inspect the entire inhalation system for leaks before each experiment. Ensure all connections are secure.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound powder and its stock solutions?

For long-term stability, this compound powder should be stored at -20°C for up to one year or -80°C for up to two years.[1] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1][2] It is crucial to store the powder and solutions in sealed containers, away from moisture.[1]

2. How should I prepare a stock solution of this compound?

This compound is soluble in water (up to 50 mg/mL) and DMSO.[1] To prepare a stock solution, dissolve the desired amount of this compound in the appropriate solvent. Ultrasonic treatment may be necessary to achieve complete dissolution in water.[1] For in vivo studies, further dilution in vehicles like saline may be required.[1] It is recommended to prepare fresh solutions for each experiment.[1]

3. What are the key properties of this compound relevant for inhaled delivery?

BIO-11006 is a 10-amino acid peptide analog of the MANS peptide.[1][3] Its solubility is enhanced by the substitution of an acetyl group for the myristic acid moiety, and it is resistant to hydrolysis in the airway lining fluid.[4] These characteristics make it suitable for aerosolization and delivery to the lungs.[4]

4. What is the mechanism of action of this compound?

This compound is an inhibitor of the myristoylated alanine-rich C kinase substrate (MARCKS) protein.[1][5][6] The MARCKS protein is involved in various cellular processes, including inflammation, mucus secretion, and cell migration.[3][4][5] By inhibiting MARCKS, BIO-11006 can attenuate inflammatory responses and mucus hypersecretion in the lungs.[3][4][7]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Nebulization
  • Materials: this compound powder, sterile water for injection or DMSO, sterile saline (0.9% NaCl), calibrated pipettes, sterile conical tubes, vortex mixer, ultrasonic bath.

  • Procedure:

    • Bring the this compound powder to room temperature.

    • Weigh the desired amount of powder in a sterile conical tube.

    • Add the appropriate volume of sterile water or DMSO to achieve the desired stock solution concentration (e.g., 50 mg/mL in water).

    • Vortex the tube until the powder is fully dispersed.

    • If using water, place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1]

    • Visually inspect the solution for any undissolved particles.

    • For in vivo experiments, dilute the stock solution to the final desired concentration using sterile saline immediately before nebulization. For example, a 50 μM solution was used in a mouse model of acute lung injury.[7]

    • Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any potential aggregates.

Protocol 2: Characterization of Aerosolized this compound Particle Size
  • Materials: Nebulizer system, cascade impactor (e.g., Andersen Cascade Impactor) or laser diffraction instrument (e.g., Malvern Spraytec), prepared this compound solution, vacuum pump.

  • Procedure:

    • Assemble the cascade impactor or laser diffraction instrument according to the manufacturer's instructions.

    • Load the prepared this compound solution into the nebulizer.

    • Connect the nebulizer to the inlet of the characterization instrument.

    • Activate the nebulizer and the vacuum pump (for cascade impaction) or the laser diffraction instrument.

    • Allow the aerosol to be generated and sampled for a predetermined amount of time.

    • For cascade impaction, carefully disassemble the impactor and quantify the amount of this compound deposited on each stage using a suitable analytical method (e.g., HPLC).

    • For laser diffraction, the instrument software will directly provide the particle size distribution.

    • Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) from the collected data.

Visualizations

TroubleshootingWorkflow start Inconsistent Delivery of BIO-11006 issue_nebulization Inconsistent Nebulization? start->issue_nebulization Check issue_particle_size Variable Particle Size? start->issue_particle_size Check issue_deposition Low Lung Deposition? start->issue_deposition Check cause_prep Improper Solution Prep issue_nebulization->cause_prep Potential Cause cause_clog Clogged Nebulizer issue_nebulization->cause_clog Potential Cause cause_settings Incorrect Settings issue_nebulization->cause_settings Potential Cause cause_formulation Inconsistent Formulation issue_particle_size->cause_formulation Potential Cause cause_env Environmental Factors issue_particle_size->cause_env Potential Cause cause_nebulizer_perf Nebulizer Performance issue_particle_size->cause_nebulizer_perf Potential Cause cause_size Inappropriate Particle Size issue_deposition->cause_size Potential Cause cause_profile Suboptimal Inhalation Profile issue_deposition->cause_profile Potential Cause cause_leaks System Leaks issue_deposition->cause_leaks Potential Cause solution_prep Ensure Complete Dissolution cause_prep->solution_prep Solution solution_clean Clean Nebulizer cause_clog->solution_clean Solution solution_optimize Optimize Settings cause_settings->solution_optimize Solution solution_standardize Standardize Protocol cause_formulation->solution_standardize Solution solution_control_env Control Environment cause_env->solution_control_env Solution solution_maintain Maintain Nebulizer cause_nebulizer_perf->solution_maintain Solution solution_adjust Adjust Parameters cause_size->solution_adjust Solution solution_synchronize Synchronize Delivery cause_profile->solution_synchronize Solution solution_inspect Inspect System cause_leaks->solution_inspect Solution end Consistent Delivery Achieved solution_prep->end solution_clean->end solution_optimize->end solution_standardize->end solution_control_env->end solution_maintain->end solution_adjust->end solution_synchronize->end solution_inspect->end

Caption: Troubleshooting workflow for inconsistent BIO-11006 delivery.

SignalingPathway BIO11006 This compound MARCKS MARCKS Protein BIO11006->MARCKS Inhibits Inflammation Inflammation (e.g., NF-κB activation) MARCKS->Inflammation Promotes Mucus Mucus Hypersecretion MARCKS->Mucus Promotes CellMigration Cell Migration MARCKS->CellMigration Promotes LungInjury Reduced Lung Injury & Inflammation Inflammation->LungInjury Mucus->LungInjury CellMigration->LungInjury

Caption: Simplified signaling pathway of this compound.

References

Validating BIO-11006 acetate activity in a new experimental model

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on validating the activity of BIO-11006 acetate in new experimental models. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2][3] Its primary mechanism of action is to prevent the phosphorylation of the MARCKS protein.[1][2] This inhibition prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane, which in turn blocks the activation of downstream signaling pathways, including the PI3K/AKT pathway.[2][4] Consequently, BIO-11006 can inhibit cellular processes such as tumor cell proliferation, migration, and metastasis, as well as reduce mucin secretion and inflammation.[2][5]

Q2: In what experimental models has this compound been previously validated?

A2: this compound has been evaluated in a range of preclinical and clinical settings. Preclinical studies have utilized mouse models of acute lung injury (ALI)/ARDS induced by lipopolysaccharide (LPS), allergic inflammation, and lung cancer (both orthotopic and tail vein injection models).[4][5][6] It has also been investigated in Phase I and II clinical trials for diseases including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and Non-Small Cell Lung Cancer (NSCLC).[4][7]

Q3: What are the expected biological effects of this compound in a new cancer model?

A3: Based on its mechanism of action and previous studies, this compound is expected to exhibit anti-tumor and anti-metastatic effects.[5] Specifically, it has been shown to inhibit tumor growth and metastasis in preclinical lung cancer models.[4][5] Researchers can anticipate observing a reduction in cell migration and invasion, as well as a potential increase in sensitivity to standard-of-care chemotherapies.[4] In vitro, treatment with BIO-11006 may lead to cytoskeletal rearrangements, promoting cell adherence over motility.[5]

Q4: What is the recommended method of administration for in vivo studies?

A4: For in vivo studies, this compound has been effectively administered as an inhaled aerosol.[4][5][6] This method has been used in both preclinical mouse models and human clinical trials.[4][5][6] Intraperitoneal (IP) injection has also been shown to be an effective route of administration in mouse models.[5] The choice of administration route may depend on the specific experimental model and research question.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observable activity of BIO-11006 in vitro. Incorrect dosage: The effective concentration may vary between cell lines.Perform a dose-response curve to determine the optimal concentration for your specific cell model. Concentrations around 50 µM have been used in some studies.[6]
Peptide degradation: BIO-11006 is a peptide and may be susceptible to degradation.Ensure proper storage of the peptide (lyophilized at -20°C or -80°C). Reconstitute immediately before use and avoid repeated freeze-thaw cycles. Use high-quality, nuclease-free water or an appropriate buffer for reconstitution.
Cell line insensitivity: The target pathway (MARCKS signaling) may not be critical for the phenotype being studied in your chosen cell line.Confirm the expression of MARCKS protein in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be responsive to MARCKS inhibition.
Inconsistent results in in vivo experiments. Variable drug delivery: Inconsistent administration of aerosolized BIO-11006.Standardize the nebulization protocol, including the duration of exposure and the concentration of the peptide solution. Ensure animals are properly placed in the exposure chamber for consistent inhalation.[6]
Timing of treatment: The therapeutic window for BIO-11006 efficacy may be narrow.In a new model, it is crucial to test different treatment initiation times relative to disease induction or tumor implantation. Studies have shown efficacy when administered both early and later in disease progression.[5][6]
High background in immunofluorescence staining for p-MARCKS. Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically.Optimize antibody concentrations and include appropriate controls (e.g., isotype control, no primary antibody). Use a suitable blocking buffer to minimize non-specific binding.

Quantitative Data Summary

Table 1: Phase II Clinical Trial Results in ARDS Patients

OutcomePlacebo (Half-Normal Saline)BIO-11006 (125 mg BID)
Number of Patients1919
Mortality at 28 days7 (37%)4 (21%)
Oxygenation ImprovementSlower ImprovementRapid and Faster Improvement
Pro-inflammatory Cytokines-Decreased

Data from a Phase II placebo-controlled clinical study in patients with moderate to severe ARDS.[7]

Table 2: Preclinical Efficacy in a Mouse Model of Acute Lung Injury

Treatment GroupTotal Leukocytes in BALFNeutrophils in BALF
LPS + PBSHigh InfluxHigh Influx
LPS + BIO-11006 (0h post-LPS)Significantly ReducedSignificantly Reduced
LPS + BIO-11006 (36h post-LPS)ReducedReduced

BALF: Bronchoalveolar Lavage Fluid. Data shows that inhaled BIO-11006 attenuates LPS-induced leukocyte and neutrophil influx into the lungs of mice.[6]

Experimental Protocols

Protocol 1: In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding: Plate cells in a 6-well plate and grow to 90-100% confluency.

  • Scratch Creation: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh media containing the desired concentration of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is indicative of cell migration.

Protocol 2: In Vivo Tumor Metastasis Model (Orthotopic Injection)
  • Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., PC-9 or A549 lung cancer cells) in a sterile, serum-free medium.

  • Orthotopic Injection: Under anesthesia, surgically expose the target organ (e.g., left lung) of SCID mice and inject the cancer cells.

  • Treatment Initiation: Begin treatment with this compound at a predetermined time point post-injection (e.g., day 4).[5]

  • Administration: Administer this compound via inhalation (e.g., 30-minute exposure to aerosolized peptide) or IP injection daily.[5][6]

  • Monitoring: Monitor animal health and body weight regularly.

  • Endpoint Analysis: At the end of the study (e.g., 4 weeks), euthanize the animals and harvest the primary tumor and distant organs (e.g., lungs, heart, diaphragm) for histological analysis to assess tumor growth and metastasis.[5]

Protocol 3: Western Blot for Phosphorylated MARCKS (p-MARCKS)
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MARCKS overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip and re-probe the membrane with an antibody for total MARCKS or a housekeeping protein (e.g., GAPDH, β-actin) for loading control.

Visualizations

This compound Signaling Pathway

Experimental_Workflow_In_Vivo start Start: New Experimental Model cell_culture 1. Cell Line Selection & MARCKS Expression Validation start->cell_culture in_vitro 2. In Vitro Assays (Migration, Proliferation) cell_culture->in_vitro dose_response 3. Dose-Response Curve Generation in_vitro->dose_response in_vivo_model 4. In Vivo Model Development (e.g., Orthotopic Implantation) dose_response->in_vivo_model treatment 5. BIO-11006 Administration (Inhalation or IP) in_vivo_model->treatment monitoring 6. Animal Monitoring & Data Collection treatment->monitoring endpoint 7. Endpoint Analysis (Histology, Western Blot) monitoring->endpoint data_analysis 8. Data Analysis & Interpretation endpoint->data_analysis conclusion Conclusion: Validated Activity data_analysis->conclusion

In Vivo Validation Workflow

References

Validation & Comparative

A Head-to-Head Comparison of BIO-11006 Acetate and MANS Peptide in MARCKS-Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two key inhibitors of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein: BIO-11006 acetate and the MANS peptide. This analysis is supported by experimental data from in vitro and in vivo studies.

The MARCKS protein is a key regulator of cell motility, secretion, and proliferation, making it a compelling target in oncology and inflammatory diseases. Both this compound and MANS peptide are designed to inhibit MARCKS function, but they differ in their composition and have shown variations in efficacy.

Executive Summary

This compound, a 10-amino acid peptide, has demonstrated superior or equivalent efficacy to the original 24-amino acid MANS peptide in preclinical studies. Notably, BIO-11006 has shown potent anti-metastatic activity at significantly lower concentrations than MANS peptide in vivo.[1] Developed for improved solubility and drug-like properties, BIO-11006 has advanced to Phase II clinical trials for non-small cell lung cancer, chronic obstructive pulmonary disease (COPD), and acute respiratory distress syndrome (ARDS).[2][3] The MANS peptide, while effective in preclinical models, faces limitations in clinical development due to its larger size and lower solubility.[4]

Data Presentation

In Vitro Efficacy: Inhibition of Cancer Cell Migration

The following table summarizes the comparative efficacy of BIO-11006 and MANS peptide in reducing the migration of non-small cell lung cancer (NSCLC) cell lines. The data is presented as a migration index, where a higher value indicates greater inhibition of cell movement.

Peptide ConcentrationMANS Peptide Migration IndexBIO-11006 Migration Index
50 µMLowerHigher
100 µMLowerHigher

Source: Adapted from data presented in US Patent 9,408,886 B2.[5] A higher migration index signifies greater inhibition of cell migration.

In Vivo Efficacy: Inhibition of Lung Cancer Metastasis

The following table presents data from an orthotopic mouse model of lung cancer, comparing the ability of BIO-11006 and MANS peptide to inhibit the formation of metastatic nodules.

Treatment GroupMean Number of Metastatic Nodules
Vehicle ControlHigh
MANS PeptideSignificantly Reduced
BIO-11006Significantly Reduced (Potent inhibition at 10x lower concentration than MANS)[1]

Source: Adapted from data presented in AACR Annual Meeting 2014, Abstract 4042 and US Patent 9,408,886 B2.[1][5]

Experimental Protocols

In Vitro Transwell Migration Assay

This assay was utilized to assess the inhibitory effect of BIO-11006 and MANS peptide on the migration of human lung cancer cell lines (A549, PC-9, and CL1-5).[1]

  • Cell Culture: Human lung cancer cell lines were cultured in appropriate media until reaching 80-90% confluency.

  • Cell Seeding: 1 x 10^5 cells were seeded into the upper chamber of Transwell® plates (24-well, 8-µm pore size) in serum-free media.

  • Treatment: Cells were incubated with either a vehicle control (PBS), MANS peptide, or BIO-11006 at various concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) for 12 hours.[1][5]

  • Migration: The lower chamber contained media with a chemoattractant to induce cell migration through the porous membrane.

  • Quantification: After the incubation period, non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained with hematoxylin, and counted under a microscope. The migration index was calculated based on the number of migrated cells in the treated groups relative to the control.[1]

In Vivo Orthotopic Lung Cancer Model

This model was employed to evaluate the anti-metastatic potential of BIO-11006 and MANS peptide in a setting that mimics human disease progression.[1][6]

  • Animal Model: Severe combined immunodeficient (SCID) mice were used.

  • Tumor Cell Implantation: Human lung cancer cells (e.g., PC-9) were surgically injected into the left lung of the mice to form a primary tumor.

  • Treatment Administration:

    • Intraperitoneal (IP) Injection: MANS peptide or BIO-11006 was administered via IP injection starting 7 days post-implantation and repeated every 3 days until day 25.[1]

    • Inhaled Aerosol: BIO-11006 was administered daily as an inhaled aerosol starting 4 days post-implantation until day 25.[1]

  • Endpoint Analysis: On day 26, mice were euthanized, and the primary tumor and distant organs (contralateral lung, heart, diaphragm) were examined for metastatic nodules. The number and size of metastases were quantified.[1][6]

Mechanism of Action and Signaling Pathways

Both BIO-11006 and MANS peptide exert their effects by inhibiting the function of the MARCKS protein. MARCKS is a substrate of Protein Kinase C (PKC) and plays a crucial role in regulating the actin cytoskeleton and signaling pathways involved in cell migration and invasion.[7]

Upon phosphorylation by PKC, MARCKS detaches from the plasma membrane, leading to actin filament rearrangement and the release of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a precursor for the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which activates the PI3K/Akt signaling pathway, a key driver of cell survival, proliferation, and motility.[7]

By inhibiting MARCKS phosphorylation, BIO-11006 and MANS peptide prevent these downstream events, ultimately leading to a reduction in cell migration and metastasis.[8]

Signaling Pathway Diagrams

MARCKS_Inhibition_Pathway PKC PKC MARCKS MARCKS (Inactive) PKC->MARCKS Phosphorylation MARCKS_P p-MARCKS (Active) Actin Actin Cytoskeleton Rearrangement MARCKS_P->Actin MARCKS->MARCKS_P Migration Cell Migration & Metastasis Actin->Migration Inhibitors BIO-11006 MANS Peptide Inhibitors->MARCKS Inhibition

MARCKS Inhibition by BIO-11006 and MANS Peptide

PI3K_Akt_Signaling_Pathway pMARCKS p-MARCKS PIP2 PIP2 pMARCKS->PIP2 Releases PI3K PI3K PIP2->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation, Survival & Migration Downstream->Proliferation Inhibitors BIO-11006 MANS Peptide Inhibitors->pMARCKS Inhibition

Impact on the PI3K/Akt Signaling Pathway

Conclusion

The available preclinical data strongly suggests that this compound is a more potent and clinically viable inhibitor of the MARCKS protein compared to the MANS peptide. Its improved pharmacological properties and demonstrated efficacy at lower concentrations in vivo make it a promising candidate for further development in the treatment of metastatic cancers and inflammatory lung diseases. The progression of BIO-11006 into Phase II clinical trials underscores its potential as a novel therapeutic agent. Researchers and drug development professionals should consider the advantages of BIO-11006 when designing future studies targeting the MARCKS pathway.

References

Control Peptides for BIO-11006 Acetate Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BIO-11006 acetate, a selective inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein, with appropriate negative controls for robust experimental design. The data presented herein supports the specific inhibitory function of BIO-11006 and offers detailed protocols for its evaluation.

Introduction to this compound

This compound is a synthetic 10-amino acid peptide (Ac-Gly-Ala-Gln-Phe-Ser-Lys-Thr-Ala-Ala-Lys-OH) that functions as a potent inhibitor of the MARCKS protein.[1] As an analog of the MANS peptide, BIO-11006 offers improved solubility and a smaller size, making it a more suitable candidate for therapeutic development.[2] Its mechanism of action involves the inhibition of MARCKS phosphorylation, a critical step in various cellular processes, including cell migration, proliferation, and inflammatory responses.[3] By preventing the phosphorylation of MARCKS, BIO-11006 impedes downstream signaling cascades, such as the PI3K/AKT pathway.[3]

The Importance of a Proper Control

In experiments involving peptide inhibitors like BIO-11006, a simple vehicle control (e.g., Phosphate-Buffered Saline - PBS) is often insufficient. To ensure that the observed biological effects are a direct result of the specific amino acid sequence and not due to non-specific peptide interactions, a scrambled control peptide is the gold standard.

BIO-11006 Scrambled Control Peptide:

A scrambled control peptide contains the same amino acid composition as BIO-11006 but in a randomized sequence. This ensures that the molecular weight and general physicochemical properties are similar, but the specific biological activity is lost.

  • BIO-11006 Sequence: Ac-G ly-A la-Q ln-F he-S er-L ys-T hr-A la-A la-L ys-OH

  • Example Scrambled Sequence: Ac-A la-L ys-T hr-G ly-A la-S er-L ys-Q ln-F he-A la-OH (Note: This is an illustrative example; the actual scrambled sequence should be a random permutation of the original.)

Comparative Experimental Data

The following tables summarize quantitative data from key experiments comparing the effects of BIO-11006 with a scrambled control peptide.

Table 1: Inhibition of Neutrophil Influx in a Model of Lung Inflammation
Treatment GroupNeutrophil Count (cells/mL in BALF)Percentage Reduction vs. Ozone + RNS
Forced Air (Negative Control)BaselineN/A
Ozone + RNS (Scrambled Control)Increased0%
Ozone + BIO-11006Significantly Reduced84% ± 2.5%[4]

BALF: Bronchoalveolar Lavage Fluid. Data from a study on ozone-induced airway neutrophilia.[4]

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion
CytokineTreatment GroupConcentration (pg/mL)Percentage Inhibition vs. Ozone + RNS
KC (CXCL1) Ozone + RNS (Scrambled Control)Elevated0%
Ozone + BIO-11006Significantly Reduced71.1% ± 14%[4]
IL-6 Ozone + RNS (Scrambled Control)Elevated0%
Ozone + BIO-11006Significantly Reduced86.1% ± 11%[4]

Data from a study on ozone-induced inflammation.[4]

Table 3: Inhibition of Cancer Cell Metastasis
ModelTreatment GroupMetastasis Inhibition
Tail Vein Injection of A549 cellsInhaled BIO-11006~95% inhibition of metastasis to distal organs[5]
Orthotopic Injection of PC-9 cellsInhaled BIO-11006Complete inhibition of further metastasis and primary tumor growth[5]

While a direct comparison with a scrambled peptide is not explicitly quantified in this study, the dramatic effect of BIO-11006 highlights its potent anti-metastatic properties.[5]

Signaling Pathways and Experimental Workflows

BIO-11006 Mechanism of Action

BIO_11006_Mechanism cluster_inhibition Inhibitory Action BIO11006 BIO-11006 Acetate MARCKS MARCKS Protein BIO11006->MARCKS Inhibits pMARCKS Phosphorylated MARCKS (p-MARCKS) PIP2 PIP2 Release pMARCKS->PIP2 PKC PKC PKC->MARCKS Phosphorylates PI3K_AKT PI3K/AKT Pathway PIP2->PI3K_AKT CellProcesses Cell Migration, Proliferation, Inflammation PI3K_AKT->CellProcesses

Caption: BIO-11006 inhibits MARCKS phosphorylation, blocking downstream signaling.

Experimental Workflow: Cell Migration Assay (Transwell)

Transwell_Workflow start Seed cells in upper chamber (serum-free media) treatment Add BIO-11006 or Scrambled Control to upper chamber start->treatment chemoattractant Add chemoattractant to lower chamber treatment->chemoattractant incubation Incubate for 12-24 hours chemoattractant->incubation fix_stain Fix and stain migrated cells on underside of membrane incubation->fix_stain quantify Quantify migrated cells (microscopy or plate reader) fix_stain->quantify

Caption: Workflow for assessing cell migration inhibition using a Transwell assay.

Experimental Workflow: NF-κB Activation Assay (Luciferase Reporter)

NFkB_Workflow seed Seed cells with NF-κB luciferase reporter construct pretreat Pre-treat with BIO-11006 or Scrambled Control seed->pretreat stimulate Stimulate with TNF-α or LPS pretreat->stimulate incubate Incubate for 6-24 hours stimulate->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence lyse->measure

Caption: Workflow for quantifying NF-κB activation via a luciferase reporter assay.

Detailed Experimental Protocols

Cell Migration Assay (Boyden Chamber/Transwell Assay)

Objective: To quantify the inhibitory effect of BIO-11006 on cancer cell migration towards a chemoattractant.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Cancer cell line (e.g., A549 or PC-9)

  • Serum-free cell culture medium

  • Complete medium with chemoattractant (e.g., 10% FBS)

  • This compound

  • BIO-11006 Scrambled Control Peptide

  • PBS (for dissolving peptides)

  • Crystal Violet staining solution

  • Cotton swabs

Protocol:

  • Culture cancer cells to ~80% confluency.

  • Serum-starve the cells for 18-24 hours prior to the assay.

  • Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Prepare treatment solutions of BIO-11006 and the scrambled control peptide in serum-free medium at the desired final concentration (e.g., 50 µM).

  • Add 600 µL of complete medium with chemoattractant to the lower wells of the 24-well plate.

  • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Add the treatment solutions (BIO-11006, scrambled control, or vehicle) to the respective upper chambers.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with 0.5% Crystal Violet solution for 15 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Visualize and count the migrated cells in several random fields of view using an inverted microscope.

  • Calculate the average number of migrated cells per field for each treatment group.

NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To determine the effect of BIO-11006 on NF-κB transcriptional activity.

Materials:

  • Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-Luc)

  • 96-well white, clear-bottom plates

  • Cell culture medium

  • This compound

  • BIO-11006 Scrambled Control Peptide

  • NF-κB activating agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent kit

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Allow the cells to adhere and grow overnight.

  • Pre-treat the cells with various concentrations of BIO-11006, the scrambled control peptide, or vehicle for 1-2 hours.

  • Stimulate the cells with an NF-κB activating agent (e.g., 10 ng/mL TNF-α) for 6-24 hours. Include an unstimulated control group.

  • After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.

  • Express the results as fold-change in luciferase activity relative to the stimulated control.

Western Blot for Phosphorylated MARCKS (p-MARCKS)

Objective: To directly assess the inhibition of MARCKS phosphorylation by BIO-11006.

Materials:

  • Cell line of interest (e.g., neutrophils, cancer cells)

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • BIO-11006 Scrambled Control Peptide

  • Stimulating agent (e.g., PMA or LPS)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-MARCKS and anti-total MARCKS, anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to the desired confluency.

  • Pre-treat the cells with BIO-11006, the scrambled control peptide, or vehicle for 1-2 hours.

  • Stimulate the cells with an appropriate agent to induce MARCKS phosphorylation (e.g., 100 nM PMA for 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-MARCKS overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total MARCKS and a loading control to ensure equal protein loading.

  • Quantify the band intensities and express the level of p-MARCKS relative to total MARCKS.

References

Validating the Specificity of BIO-11006 Acetate for MARCKS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BIO-11006 acetate, a selective inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein, with other alternative inhibitors. The information presented here is supported by experimental data to aid researchers in making informed decisions for their specific research needs.

Introduction to this compound and MARCKS

The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein is a key regulator of various cellular processes, including cell motility, adhesion, and secretion. Its activity is primarily modulated by phosphorylation, mainly by Protein Kinase C (PKC). BIO-11006 is a 10-amino acid peptide that acts as a potent inhibitor of MARCKS function. As an analog of the MANS peptide, BIO-11006 offers the advantages of smaller size and enhanced solubility, making it a more suitable candidate for therapeutic development. Its mechanism of action involves the inhibition of MARCKS phosphorylation, which in turn prevents downstream signaling events.

Comparative Analysis of MARCKS Inhibitors

The specificity of a molecular inhibitor is paramount for its utility in research and therapeutic applications. This section compares this compound with other molecules known to inhibit MARCKS, either directly or indirectly. The alternatives include the parent MANS peptide, peptides targeting the MARCKS Effector Domain (ED), and small molecule inhibitors of kinases that phosphorylate MARCKS.

Quantitative Data Summary
InhibitorTarget(s)TypePotency (IC50/Ki/Effective Concentration)Reference(s)
This compound MARCKS Peptide (N-terminus analog) ~50 µM (optimal for neutrophil motility inhibition in vitro); 100 µM (for ~75% inhibition of cancer cell migration); 500 µM - 1 mM (for significant ROS production inhibition) ****
MANS PeptideMARCKSPeptide (N-terminus)17.1 µM (fMLF-induced neutrophil migration); 12.5 µM (fMLF-induced neutrophil adhesion)
MPSD PeptideMARCKS (Effector Domain)PeptideDissociation constant for PIP2: 17.64 nM
SotrastaurinPKCα, PKCβ, PKCθSmall Molecule Kinase InhibitorKi: 0.95 nM (PKCα), 0.64 nM (PKCβ), 0.22 nM (PKCθ)
H-1152ROCK2Small Molecule Kinase InhibitorKi: 1.6 nM (ROCK); IC50: 12 nM (ROCK2); IC50 for MARCKS phosphorylation inhibition in cells: 2.5 µM

Experimental Protocols

To aid in the validation of this compound's specificity, detailed protocols for key experiments are provided below.

Western Blotting for Phosphorylated MARCKS (p-MARCKS)

This protocol allows for the quantification of MARCKS phosphorylation in response to stimuli and the assessment of inhibitor efficacy.

1. Cell Lysis:

  • Culture cells to the desired confluency and treat with this compound or other inhibitors for the specified time.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify total protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein lysate on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (p-MARCKS) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot and perform densitometric analysis to quantify the levels of p-MARCKS relative to total MARCKS and a loading control (e.g., GAPDH or β-actin).

Transwell Migration Assay

This assay is used to assess the effect of MARCKS inhibitors on cell migration.

1. Cell Preparation:

  • Culture cells to sub-confluency.

  • Starve the cells in a serum-free medium for 12-24 hours.

  • Resuspend the cells in a serum-free medium containing the desired concentration of this compound or other inhibitors.

2. Assay Setup:

  • Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

  • Add a chemoattractant (e.g., FBS or a specific growth factor) to the lower chamber.

  • Seed the pre-treated cells into the upper chamber of the Transwell insert.

3. Incubation:

  • Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 4-24 hours).

4. Quantification:

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the cells with a solution such as Crystal Violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Visualizing MARCKS-Related Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

MARCKS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PKC PKC MARCKS_mem MARCKS (unphosphorylated) PKC->MARCKS_mem Phosphorylates PIP2 PIP2 MARCKS_mem->PIP2 Sequesters MARCKS_cyto p-MARCKS (phosphorylated) MARCKS_mem->MARCKS_cyto PI3K PI3K PIP2->PI3K ROCK ROCK ROCK->MARCKS_mem Phosphorylates Integrin Integrins FAK FAK Integrin->FAK FAK->PI3K AKT AKT PI3K->AKT Actin Actin Cytoskeleton Remodeling MARCKS_cyto->Actin Secretion Secretion MARCKS_cyto->Secretion Migration Cell Migration & Adhesion Actin->Migration Proliferation Proliferation AKT->Migration AKT->Proliferation BIO11006 BIO-11006 BIO11006->MARCKS_mem Inhibits phosphorylation MANS MANS MANS->MARCKS_mem Inhibits phosphorylation MPSD MPSD MPSD->MARCKS_mem Inhibits phosphorylation Sotrastaurin Sotrastaurin Sotrastaurin->PKC Inhibits H1152 H-1152 H1152->ROCK Inhibits Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody (anti-p-MARCKS) E->F G Secondary Antibody (HRP-conjugated) F->G H ECL Detection G->H I Imaging & Densitometry H->I Inhibitor_Comparison_Logic cluster_direct Direct MARCKS Inhibitors cluster_indirect Indirect MARCKS Inhibitors cluster_evaluation Evaluation of Specificity A Target Protein: MARCKS B BIO-11006 (N-terminus) A->B C MANS Peptide (N-terminus) A->C D MPSD Peptide (Effector Domain) A->D G Quantitative Comparison (Potency & Efficacy) B->G H Cell-Based Assays (Migration, Phosphorylation) B->H C->G C->H D->G D->H E Sotrastaurin (PKC Inhibitor) E->A Inhibit Upstream Kinase E->G E->H I Off-Target Effects E->I F H-1152 (ROCK Inhibitor) F->A Inhibit Upstream Kinase F->G F->H F->I

Comparative Guide to the Cross-Species Reactivity of BIO-11006 Acetate and Alternative MARCKS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of BIO-11006 acetate, a prominent inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein, and its principal alternatives. The focus is on the cross-species reactivity and performance of these inhibitors, supported by available experimental data and detailed methodologies. While direct quantitative comparisons of potency (e.g., IC50 values) across different species are limited in publicly available literature, this guide synthesizes existing in vitro and in vivo findings to inform research and development decisions.

Introduction to this compound and MARCKS Inhibition

This compound is a synthetic peptide that functions as an inhibitor of the MARCKS protein.[1][2] MARCKS is a key substrate of protein kinase C (PKC) and plays a crucial role in regulating the actin cytoskeleton, cell motility, and inflammation.[3][4] By inhibiting MARCKS, this compound can modulate inflammatory responses and cell migration, making it a therapeutic candidate for various diseases, including lung disorders and cancer.[1][5][6] This guide compares this compound with other peptide-based MARCKS inhibitors: MANS, MRP, and MPS peptides.

Quantitative Data Summary

InhibitorSpeciesAssay TypeEffective ConcentrationObserved EffectCitation(s)
This compound HumanClinical Trial (Phase II)75 mg, twice daily (inhaled)Increased FEV1 responders in COPD patients.[5]
MouseIn vitro (neutrophil motility)50 µMOptimal attenuation of neutrophil motility.[8]
MouseIn vivo (LPS-induced ALI)~0.75 mg/kg (inhaled)Reversal of lung injury, reduced inflammation.[8]
MouseIn vivo (lung cancer metastasis)Not specifiedInhibition of tumor metastasis.[9]
RatIn vivo (uveitis)50 µM, 100 µM (intravitreal)Significant reduction in clinical scores of uveitis.[10]
Rat, DogIn vivo (preclinical toxicology)Not specifiedNo observed toxicity after 90 days of inhalation.[5]
MANS Peptide MouseIn vitro (macrophage migration)25-100 µMInhibition of macrophage migration.[11]
MultipleIn vitro & In vivoNot specifiedReported to be equally as effective as BIO-11006.[5]
MRP Peptide (PSD Peptide) Not specifiedIn vitro (PKC inhibition)100-200 nM (IC50)Inhibition of protein kinase C phosphorylation.[12]
MPS Peptide HumanIn vitro (lung cancer cells)25-100 µMInhibition of MARCKS phosphorylation.[13][14]
MouseIn vivo (steroid-resistant asthma)Not specifiedReduced airway hyper-responsiveness and inflammation.[15][16]
MouseIn vivo (lung cancer)Not specifiedSuppression of tumor growth and metastasis.[13]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.

MARCKS Signaling Pathway

MARCKS_Signaling_Pathway cluster_cytosol Cytosol MARCKS_mem MARCKS (unphosphorylated) PIP2 PIP2 MARCKS_mem->PIP2 sequesters Actin Actin Cytoskeleton MARCKS_mem->Actin cross-links MARCKS_cyto p-MARCKS (phosphorylated) MARCKS_mem->MARCKS_cyto PKC_mem PKC PKC_mem->MARCKS_mem phosphorylates PKC_cyto PKC PKC_mem->PKC_cyto translocates Cell_Motility Cell Motility MARCKS_cyto->Cell_Motility regulates Inflammation Inflammation MARCKS_cyto->Inflammation regulates Mucus_Secretion Mucus Secretion MARCKS_cyto->Mucus_Secretion regulates BIO11006 BIO-11006 Acetate BIO11006->PKC_mem inhibits phosphorylation Signal External Signal (e.g., Growth Factors, Inflammatory Mediators) Signal->PKC_mem

Caption: MARCKS signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Cell Migration (Transwell Assay)

Transwell_Assay_Workflow Start Start: Culture cells to confluence Prepare_Cells Prepare Cells: Harvest and resuspend cells in serum-free medium Start->Prepare_Cells Pre_incubation Pre-incubation: Treat cells with BIO-11006 or alternative inhibitor Prepare_Cells->Pre_incubation Seed_Cells Seed Cells: Add treated cells to the upper chamber Pre_incubation->Seed_Cells Setup_Transwell Setup Transwell Plate: Add chemoattractant to lower chamber, place insert Setup_Transwell->Seed_Cells Incubation Incubation: Allow cells to migrate (4-24 hours) Seed_Cells->Incubation Fix_Stain Fix and Stain: Fix migrated cells on the underside of the membrane and stain Incubation->Fix_Stain Quantify Quantification: Image and count migrated cells Fix_Stain->Quantify End End: Compare migration between treated and control groups Quantify->End

Caption: Workflow for assessing the effect of MARCKS inhibitors on cell migration using a Transwell assay.

Experimental Protocols

In Vitro MARCKS Phosphorylation Assay

This assay determines the ability of a compound to inhibit the phosphorylation of the MARCKS protein by PKC.

Materials:

  • Recombinant human MARCKS protein

  • Active Protein Kinase C (PKC)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.4)

  • This compound and/or alternative inhibitors

  • SDS-PAGE gels and buffers

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant MARCKS protein, and the test inhibitor at various concentrations.

  • Initiate the phosphorylation reaction by adding active PKC and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated MARCKS.

  • Quantify the band intensity to determine the extent of phosphorylation and calculate the IC50 value for the inhibitor.[17][18]

In Vivo LPS-Induced Acute Lung Injury Model in Mice

This model is used to evaluate the anti-inflammatory efficacy of MARCKS inhibitors in vivo.

Materials:

  • 8-12 week old C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound or alternative inhibitor formulated for administration (e.g., inhalation or intraperitoneal injection)

  • Anesthesia (e.g., ketamine/xylazine)

  • Intratracheal instillation device

Procedure:

  • Anesthetize the mice.

  • Induce acute lung injury by intratracheal instillation of a single dose of LPS (e.g., 2-5 mg/kg).[19][20]

  • Administer the MARCKS inhibitor at a predetermined time point (e.g., before or after LPS challenge).[8]

  • At a specified time after LPS administration (e.g., 24-72 hours), euthanize the mice.

  • Collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analyze BALF for total and differential cell counts (especially neutrophils) and protein concentration.

  • Analyze lung tissue for histological signs of inflammation and injury, and for the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[21][22]

Cell Migration (Scratch) Assay

This in vitro assay assesses the effect of inhibitors on cell motility.

Materials:

  • Adherent cell line (e.g., NIH-3T3 fibroblasts, A549 lung carcinoma cells)

  • Culture plates

  • Pipette tip or cell scraper

  • Microscope with imaging capabilities

  • This compound or alternative inhibitors

Procedure:

  • Culture the cells in a plate until they form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the wells to remove detached cells and add fresh medium containing the test inhibitor at various concentrations.

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).

  • Measure the width of the scratch at each time point to determine the rate of cell migration and wound closure.

  • Compare the migration rate in treated wells to that in control wells.[23][24]

Conclusion

This compound and its alternatives, MANS, MRP, and MPS peptides, are valuable tools for studying the function of the MARCKS protein and hold therapeutic potential for a range of inflammatory and proliferative diseases. While the available data indicates that BIO-11006 is effective across multiple species, including humans, mice, rats, and dogs, a lack of direct quantitative comparative studies makes it difficult to definitively rank the potency of these inhibitors in a cross-species context. The high conservation of the MARCKS protein suggests that the observed effects are likely translatable between species. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to further elucidate the cross-species reactivity and therapeutic potential of these MARCKS inhibitors.

References

In Vivo Showdown: BIO-11006 Acetate vs. MANS for MARCKS Protein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison for Researchers and Drug Developers

In the landscape of therapeutic peptides targeting the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein, both BIO-11006 acetate and the MANS peptide have emerged as critical tools for in vivo research. While both molecules effectively inhibit MARCKS, a protein implicated in cell motility, inflammation, and cancer metastasis, they possess distinct characteristics that influence their application and potential as therapeutic agents. This guide provides an objective, data-driven comparison of their in vivo performance, supported by experimental details and pathway visualizations.

Executive Summary

This compound, a 10-amino acid peptide, is a smaller, more soluble analog of the 24-amino acid MANS peptide.[1][2] This enhanced solubility and smaller size make BIO-11006 more suitable for pharmaceutical development, particularly for aerosolized delivery in lung disease models.[1][2] Both peptides function by inhibiting the MARCKS protein, thereby impacting downstream signaling pathways that control cellular processes like migration and inflammation.[3][4] In vivo studies have demonstrated the efficacy of both peptides in reducing cancer metastasis and attenuating inflammation, with BIO-11006 showing potent effects at potentially lower concentrations and through more direct administrative routes like inhalation.[5][6]

Data Presentation: In Vivo Efficacy

The following tables summarize quantitative data from key in vivo studies, offering a comparative overview of the efficacy of this compound and MANS in various models.

Table 1: Comparison of In Vivo Anti-Metastatic Effects in Lung Cancer Models

ParameterThis compoundMANS PeptideAnimal ModelSource
Administration Route Intraperitoneal (IP), Inhaled AerosolIntraperitoneal (IP)Orthotopic Lung Cancer (PC-9 cells) in NOD-SCID mice[6]
Dosage 50 µM (IP, every 3 days), 50 µM (Aerosol, daily)50 nmol/injection (IP, every 3 days)PC-9 xenograft in NOD/SCID mice[6][7]
Treatment Duration 21-25 days25 daysOrthotopic Lung Cancer (PC-9 cells) in NOD-SCID mice[6]
Efficacy Dramatically inhibited metastasis to lung, heart, and diaphragm. Aerosol delivery showed similar efficacy to IP. Potent inhibition at lower concentrations than MANS.[6]Significantly reduced micrometastatic lesions.[7]Orthotopic Lung Cancer (PC-9 cells) in NOD-SCID mice[6][7]
Effect on Primary Tumor Complete inhibition of further primary tumor growth when treatment was started late (day 26).[5]Did not alter tumorigenesis at the injection site.[8]Orthotopic Lung Cancer (PC-9 cells) in NOD-SCID mice[5][8]

Table 2: Comparison of In Vivo Anti-Inflammatory Effects in Lung Injury Models

ParameterThis compoundMANS PeptideAnimal ModelSource
Administration Route Inhaled AerosolNot specified in readily available comparative studiesLPS-induced Acute Lung Injury in BALB/c mice[1]
Dosage 50 µM (equivalent to ~0.75 mg/kg)Not applicableLPS-induced Acute Lung Injury in BALB/c mice[1]
Treatment Schedule Two treatments 12 hours apart, initiated at various times post-LPS instillation (0 to 36 hours).[1]Not applicableLPS-induced Acute Lung Injury in BALB/c mice[1]
Efficacy Significantly attenuated neutrophil influx, NF-κB activation, and proinflammatory cytokine expression (KC and TNF-α). Reversed disease progression even when administered up to 36 hours after injury.[1]Not applicableLPS-induced Acute Lung Injury in BALB/c mice[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by MARCKS inhibition and a typical experimental workflow for in vivo studies.

MARCKS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MARCKS MARCKS PIP2 PIP2 MARCKS->PIP2 Sequesters Actin_Cytoskeleton Actin Cytoskeleton Remodeling MARCKS->Actin_Cytoskeleton Cross-links FAK FAK PIP2->FAK Activates PKC PKC PKC->MARCKS Phosphorylation Integrins Integrins Cell_Proliferation Cell Proliferation, Migration, Survival Integrins->Cell_Proliferation Promotes FAK->Integrins Activates PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT Activates p-MARCKS p-MARCKS p-MARCKS->PIP2 Releases p-MARCKS->Actin_Cytoskeleton Dissociates from PI3K_AKT->Cell_Proliferation Promotes BIO-11006_MANS BIO-11006 / MANS BIO-11006_MANS->MARCKS Inhibits Phosphorylation

Caption: MARCKS signaling pathway and point of inhibition.

In_Vivo_Workflow Animal_Model Select Animal Model (e.g., NOD-SCID Mice) Tumor_Implantation Orthotopic Injection of Cancer Cells (e.g., PC-9) Animal_Model->Tumor_Implantation Group_Allocation Randomize into Treatment Groups (Vehicle, BIO-11006, MANS) Tumor_Implantation->Group_Allocation Treatment_Administration Administer Peptides (IP or Aerosol) Group_Allocation->Treatment_Administration Monitoring Monitor Tumor Growth and Animal Health Treatment_Administration->Monitoring Endpoint_Analysis Euthanize and Analyze Primary Tumor and Metastases Monitoring->Endpoint_Analysis Data_Analysis Quantify and Statistically Analyze Results Endpoint_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo metastasis study.

Experimental Protocols

Below are detailed methodologies for key in vivo experiments cited in this guide.

In Vivo Lung Cancer Metastasis Model
  • Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) mice are commonly used due to their compromised immune system, which allows for the growth of human cancer cell xenografts.[6]

  • Cell Line: Human lung adenocarcinoma cell lines, such as PC-9, are utilized for their metastatic potential.[6]

  • Procedure:

    • PC-9 cells are cultured and harvested.

    • Mice are anesthetized, and a specific number of cells (e.g., 1 x 10^5) are orthotopically injected into the lung parenchyma.[6]

    • Animals are randomly assigned to control (e.g., PBS), BIO-11006, or MANS treatment groups.[6]

    • Treatment is initiated at a specified time point post-injection (e.g., day 4 or 7).[5][6]

    • Peptides are administered via the desired route (e.g., intraperitoneal injection of 50 µM every three days or daily inhalation of 50 µM aerosolized solution).[6]

    • Mice are monitored for a predetermined period (e.g., 25 days).[6]

    • At the end of the study, animals are euthanized, and the primary tumor, lungs, heart, and diaphragm are harvested.[6]

    • The extent of metastasis is assessed macroscopically and microscopically by counting metastatic nodules.[6]

LPS-Induced Acute Lung Injury Model
  • Animal Model: BALB/c mice are frequently used for studies of lung inflammation.[1]

  • Induction of Injury:

    • Mice are anesthetized.

    • Lipopolysaccharide (LPS) from E. coli (e.g., 5 µg in 50 µl PBS) is instilled intratracheally to induce a robust inflammatory response in the lungs.[1]

  • Treatment:

    • BIO-11006 (e.g., 50 µM) is administered as an inhaled aerosol at various time points before or after LPS instillation.[1]

    • Control animals receive a vehicle aerosol (e.g., PBS).[1]

  • Endpoint Analysis:

    • At a specified time after LPS challenge (e.g., 72 hours), mice are euthanized.[1]

    • Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs.

    • The total number of leukocytes and neutrophils in the BAL fluid is quantified to assess the degree of inflammation.[1]

    • Lung tissue may be harvested for histological analysis and to measure levels of pro-inflammatory cytokines and NF-κB activation.[1]

Conclusion

Both this compound and MANS are effective in vivo inhibitors of the MARCKS protein, demonstrating clear therapeutic potential in preclinical models of cancer metastasis and lung inflammation. This compound, however, presents several advantages for clinical translation, including its smaller size, enhanced solubility, and proven efficacy with less invasive administration routes such as inhalation.[1][2] Researchers and drug developers should consider these factors when selecting a MARCKS inhibitor for their in vivo studies. The choice between these two peptides will ultimately depend on the specific experimental goals, the desired route of administration, and considerations for future clinical development.

References

Unveiling the Superior Solubility of BIO-11006 Acetate Compared to MANS Peptide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Raleigh, NC – In the landscape of MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) protein inhibitors, both BIO-11006 acetate and MANS peptide have emerged as critical tools for researchers in fields ranging from oncology to respiratory diseases. However, a key physicochemical property—solubility—sets these two molecules apart, with this compound demonstrating significantly enhanced solubility. This guide provides a detailed comparison of these two peptides, elucidating the factors contributing to this difference, and offers supporting data and experimental context for scientists and drug development professionals.

At a Glance: Key Differences in Physicochemical Properties

FeatureThis compoundMANS Peptide
Peptide Length 10 amino acids24 amino acids
N-terminus Modification Acetyl groupMyristoyl group
Counterion AcetateTypically Trifluoroacetate (TFA)
Reported Solubility High, EnhancedLimited

Delving Deeper: Why this compound Exhibits Greater Solubility

The enhanced solubility of this compound can be attributed to a combination of factors, primarily its shorter peptide chain and the nature of its chemical modifications.

Peptide Length: As a general principle in peptide chemistry, shorter peptides tend to be more soluble than their longer counterparts[1][2]. BIO-11006 is a 10-amino acid peptide, making it significantly smaller than the 24-amino acid MANS peptide[3][4]. This reduced size minimizes the potential for intermolecular interactions that can lead to aggregation and precipitation in aqueous solutions.

N-terminus Modification: A critical distinction lies in the modification at the N-terminus of each peptide. MANS peptide is myristoylated, meaning it has a 14-carbon fatty acid (myristic acid) attached[4]. This long hydrocarbon chain imparts a significant hydrophobic character to the molecule, inherently limiting its solubility in aqueous solutions. In contrast, BIO-11006 was specifically designed with an acetyl group at its N-terminus[3]. This substitution of the bulky, hydrophobic myristoyl group with a small, more polar acetyl group drastically improves its interaction with water molecules, thereby "greatly enhancing" its solubility[3].

Counterion: While MANS peptide is often supplied as a trifluoroacetate (TFA) salt, BIO-11006 is available as an acetate salt[5]. Acetate is generally considered a more biocompatible counterion and can influence the overall physicochemical properties of the peptide, including its solubility and handling characteristics[6][7][8].

Experimental Protocol: Assessing Peptide Solubility

While specific comparative solubility studies between this compound and MANS peptide are not publicly detailed, a general protocol for determining peptide solubility can be applied.

Objective: To determine the approximate solubility of a peptide in a given solvent.

Materials:

  • Lyophilized peptide (e.g., this compound or MANS peptide)

  • Solvent of choice (e.g., sterile distilled water, PBS, or a buffered solution)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

  • Pipettes and sterile microcentrifuge tubes

Procedure:

  • Initial Assessment: Before dissolving the entire sample, it is prudent to test the solubility of a small aliquot.

  • Solvent Selection: Based on the peptide's amino acid composition and net charge, an appropriate initial solvent is chosen. For many peptides, sterile distilled water is the first choice[9].

  • Dissolution:

    • Add a pre-determined volume of the chosen solvent to the vial containing the lyophilized peptide to achieve a target concentration.

    • Gently vortex the mixture to facilitate dissolution.

    • If the peptide does not fully dissolve, sonication in a water bath for short intervals can be employed to break up aggregates[10].

  • Visual Inspection: Visually inspect the solution for any undissolved particles or turbidity. A clear solution indicates complete dissolution.

  • Centrifugation: If any particulates remain, centrifuge the solution at high speed to pellet the undissolved material. The concentration of the peptide in the clear supernatant can then be determined using methods like UV spectroscopy.

  • Iterative Testing: If the peptide is insoluble in the initial solvent, a systematic approach of trying solvents with different polarities or pH can be adopted. For hydrophobic peptides, small amounts of organic solvents like DMSO followed by dilution with an aqueous buffer may be necessary[9].

Signaling Pathways and Experimental Workflow

Both BIO-11006 and MANS peptide function by inhibiting the myristoylated alanine-rich C kinase substrate (MARCKS) protein. This inhibition prevents the phosphorylation of MARCKS, which in turn blocks the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane. The downstream consequence is the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell proliferation, migration, and survival[11][12].

Below are diagrams illustrating the signaling pathway affected by these peptides and a typical experimental workflow for solubility testing.

MARCKS_Inhibition_Pathway cluster_membrane Cell Membrane MARCKS_P p-MARCKS PIP2 PIP2 MARCKS_P->PIP2 Releases MARCKS MARCKS PI3K PI3K PIP2->PI3K BIO_MANS BIO-11006 or MANS Peptide BIO_MANS->MARCKS Inhibits Phosphorylation PKC PKC PKC->MARCKS Phosphorylates AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Migration, Survival AKT->Cell_Response

Caption: MARCKS Inhibition Signaling Pathway.

Peptide_Solubility_Workflow Start Start: Lyophilized Peptide Add_Solvent Add Solvent 1 (e.g., Water) Start->Add_Solvent Vortex Vortex/Sonicate Add_Solvent->Vortex Check_Solubility Visually Inspect for Dissolution Vortex->Check_Solubility Soluble Peptide Dissolved Check_Solubility->Soluble Yes Insoluble Insoluble Check_Solubility->Insoluble No Add_Solvent_2 Try Solvent 2 (e.g., Acidic/Basic Buffer) Insoluble->Add_Solvent_2 Add_Solvent_3 Try Organic Solvent (e.g., DMSO) Insoluble->Add_Solvent_3 Add_Solvent_2->Vortex

Caption: Peptide Solubility Testing Workflow.

Conclusion

The superior solubility of this compound over MANS peptide is a clear advantage in experimental and preclinical settings, facilitating easier handling, formulation, and administration. This enhanced solubility is a direct result of its rational design, featuring a shorter amino acid sequence and the replacement of a hydrophobic myristoyl group with a more polar acetyl moiety. For researchers, the choice of this compound can lead to more reliable and reproducible experimental outcomes by minimizing solubility-related issues.

References

Comparative Analysis of BIO-11006 Acetate (MARCKS Inhibitor) and Novel p53-MDM2 Inhibitory Peptides in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between BIO-11006 acetate, a first-in-class therapeutic peptide targeting the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein, and the well-established class of novel therapeutic peptides and small molecules that inhibit the p53-MDM2 protein-protein interaction. This document is intended to assist researchers and drug development professionals in understanding the distinct mechanisms, preclinical performance, and potential therapeutic applications of these two innovative approaches in cancer treatment.

Therapeutic peptides are increasingly prominent in oncology, offering high target specificity and the potential for reduced off-target toxicity compared to conventional treatments.[1][2][3][4] this compound and p53-MDM2 inhibitors represent two distinct strategies that leverage peptide-based or peptide-mimetic structures to disrupt critical cancer-driving pathways.

Comparative Mechanism of Action

This compound: Targeting the MARCKS Protein

BIO-11006 is a 10-amino acid peptide that functions as a MARCKS protein inhibitor.[5] The MARCKS protein is a key substrate of protein kinase C (PKC) and plays a significant role in regulating the actin cytoskeleton, cell motility, and mitogenesis.[6] In cancer, MARCKS is implicated in tumor cell proliferation, migration, and metastasis.[6][7]

BIO-11006 inhibits the phosphorylation of MARCKS, preventing its translocation from the plasma membrane to the cytoplasm.[6] This action sequesters phosphatidylinositol 4,5-bisphosphate (PIP2) at the cell membrane, thereby inhibiting the PIP2-mediated activation of crucial downstream signaling nodes like Focal Adhesion Kinase (FAK) and the PI3K/AKT pathway.[6] The ultimate result is a potent inhibition of tumor cell migration and proliferation.[7]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MARCKS MARCKS pMARCKS p-MARCKS MARCKS->pMARCKS PIP2 PIP2 FAK FAK PIP2->FAK Activates PKC PKC PKC->MARCKS Phosphorylates pMARCKS->PIP2 Releases PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT Proliferation Cell Proliferation & Migration PI3K_AKT->Proliferation BIO11006 BIO-11006 Acetate BIO11006->MARCKS Inhibits Phosphorylation

Caption: MARCKS signaling pathway and the inhibitory action of BIO-11006.

Novel Therapeutic Peptides: Inhibiting the p53-MDM2 Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and targets it for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, effectively neutralizing p53's tumor-suppressive function.

Novel therapeutic peptides and small-molecule inhibitors are designed to disrupt this interaction.[8][9] By binding to the p53-binding pocket of MDM2, these agents prevent MDM2 from interacting with p53.[10] This stabilizes and reactivates p53, leading to the transcription of target genes that induce cell cycle arrest and apoptosis, selectively in tumor cells.[8]

G cluster_nucleus Nucleus MDM2 MDM2 MDM2_p53 MDM2-p53 Complex MDM2->MDM2_p53 p53 p53 (Wild-Type) p53->MDM2_p53 Reactivated_p53 Reactivated p53 p53->Reactivated_p53 (Stabilized) Degradation p53 Degradation MDM2_p53->Degradation Apoptosis Cell Cycle Arrest & Apoptosis Reactivated_p53->Apoptosis Induces Inhibitor p53-MDM2 Inhibitor Inhibitor->MDM2 Binds & Blocks

Caption: p53-MDM2 pathway and the mechanism of its inhibitors.

Data Presentation: Preclinical Performance

The following tables summarize representative preclinical data for this compound and various p53-MDM2 inhibitors based on publicly available research. Direct head-to-head comparative studies are not available; therefore, this data is compiled from separate studies to provide a general benchmark.

Table 1: Comparative In Vitro & In Vivo Efficacy

Parameter This compound (MARCKS Inhibitor) Novel p53-MDM2 Inhibitors
Target MARCKS Protein p53-MDM2 Protein-Protein Interaction
Example Agent(s) BIO-11006 JN-122, MI-219, NVP-HDM201[8][11][12]
Cell Lines Tested Non-Small Cell Lung Cancer (NSCLC) cells[7] SJSA-1 (Osteosarcoma), HCT-116 (Colon), RKO (Colon), U2.OS (Osteosarcoma)[9][12]
Reported IC₅₀ Primarily characterized by inhibition of cell migration[7] 9.1 nM - 43.2 nM (cell proliferation)[9][12]
In Vivo Model Orthotopic mouse models of lung cancer[7] Human tumor xenograft models in mice (e.g., SJSA-1, MOLM-13)[9][12]

| Reported Efficacy | Suppressed tumor growth and metastasis in vivo[7] | Dose-dependent tumor growth inhibition; complete tumor regression reported in some models[8][9] |

Table 2: Comparative Pharmacokinetic & Safety Profile

Parameter This compound Novel p53-MDM2 Inhibitors
Administration Inhaled (Aerosolized)[6][7] Typically Oral[8][9]
Safety Profile Well-tolerated in healthy volunteers (up to 1,000 mg single dose; 250 mg/day for 14 days)[7] Generally selective for tumor cells over normal cells; potential for on-target toxicities.[8][12]

| Clinical Status | Phase II clinical trial initiated for NSCLC (NCT03472053)[7] | Multiple compounds have entered Phase I/II clinical trials for various cancers.[9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of therapeutic peptides. Below are standardized protocols for key experiments.

Protocol 1: In Vitro Cell Proliferation Assay (BrdU)

This assay measures DNA synthesis as an indicator of cell proliferation and is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116 for MDM2 inhibitors, A549 for MARCKS inhibitors) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the therapeutic peptide (e.g., BIO-11006, p53-MDM2 inhibitor) in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle-only controls.

  • BrdU Labeling: Add 10 µM BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

  • Fixation and Detection: Remove the labeling medium, fix the cells, and add an anti-BrdU antibody conjugated to a peroxidase enzyme.

  • Substrate Reaction: Add the peroxidase substrate and incubate until color development is sufficient for photometric detection.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of proliferation inhibition relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed Cells in 96-well Plate p3 3. Treat Cells with Peptide (48-72h Incubation) p1->p3 p2 2. Prepare Serial Dilutions of Therapeutic Peptide p2->p3 p4 4. Add BrdU Labeling Reagent (2-4h Incubation) p3->p4 p5 5. Fix Cells & Add Anti-BrdU Antibody p4->p5 p6 6. Add Substrate & Measure Absorbance p5->p6 p7 7. Plot Dose-Response Curve & Calculate IC50 p6->p7

Caption: Standard experimental workflow for an in vitro cell proliferation assay.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a typical study to assess the anti-tumor activity of a peptide therapeutic in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10⁶ SJSA-1 cells) into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth regularly using calipers. When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • BIO-11006: Administer via inhalation (aerosol) at a specified dose and schedule.

    • p53-MDM2 Inhibitor: Administer orally (gavage) daily at specified doses (e.g., 25, 50, 100 mg/kg).[12]

    • Control Group: Administer the vehicle solution using the same route and schedule.

  • Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study (e.g., for 2-3 weeks).

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the control group. Tissues can be harvested for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.[8]

Protocol 3: Peptide Stability in Human Plasma

This assay determines the half-life of a peptide in a biologically relevant fluid, which is critical for predicting its in vivo stability.

  • Preparation: Prepare a stock solution of the therapeutic peptide. Obtain fresh human plasma containing anticoagulants (e.g., EDTA).

  • Incubation: Pre-warm the plasma to 37°C. Add the peptide to the plasma at a final concentration of ~10-50 µM and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately stop proteolytic degradation by adding a quenching solution (e.g., ice-cold ethanol or 10% trichloroacetic acid) to precipitate plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.

  • Analysis: Analyze the supernatant using RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t₁/₂) in plasma.[13][14]

References

Independent Validation of BIO-11006 Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings for BIO-11006 acetate against alternative therapeutic approaches for Acute Respiratory Distress Syndrome (ARDS), Chronic Obstructive Pulmonary Disease (COPD), and Non-Small Cell Lung Cancer (NSCLC). Detailed experimental data and protocols are presented to support independent validation and further research.

Executive Summary

This compound is an investigational 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1][2] By inhibiting the phosphorylation of MARCKS, BIO-11006 disrupts a key signaling cascade involved in inflammation, cell migration, and mucus secretion.[3] Preclinical and clinical studies have demonstrated its potential therapeutic utility in several severe respiratory and oncological conditions. This guide summarizes the key quantitative findings from these studies and compares them with established and emerging alternative treatments.

Data Presentation: Quantitative Comparison of this compound and Alternatives

The following tables summarize the performance of this compound in comparison to standard of care and other therapeutic options for ARDS, NSCLC, and COPD.

Table 1: Comparison of this compound and a Placebo in the Treatment of Acute Respiratory Distress Syndrome (ARDS)

MetricThis compoundPlacebo (Half-Normal Saline)Source
28-Day All-Cause Mortality 21% (4 deaths)37% (7 deaths)[4]
Improvement in Oxygenation Rapid and faster improvement observedSlower improvement[4]
Reduction in Pro-inflammatory Cytokines Observed decreaseLess significant decrease[4]

Table 2: Comparison of this compound in Combination with Standard of Care (SOC) and SOC Alone for Non-Small Cell Lung Cancer (NSCLC)

MetricThis compound + SOC (pemetrexed/carboplatin)SOC Alone (pemetrexed/carboplatin)Source
Overall Response Rate (ORR) at 3 months Statistically significant improvement (p=0.02)Baseline[5]
Partial Response (PR) 40%30%[5]
Disease Progression (DP) 7%17%[5]

Table 3: Preclinical Efficacy of this compound in a Mouse Model of Lung Cancer Metastasis

MetricThis compound TreatmentControlSource
Inhibition of Metastasis (tail vein model) ~95%Not specified[6]
Primary Tumor Growth and Further Metastasis (orthotopic model, treatment initiated after metastasis) Complete inhibitionContinued growth and metastasis[6]

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the key signaling pathway affected by BIO-11006 and the workflows of crucial validation experiments.

BIO11006_Signaling_Pathway This compound Signaling Pathway BIO11006 This compound MARCKS MARCKS Phosphorylation BIO11006->MARCKS Inhibits PIP2 PIP2 Release MARCKS->PIP2 Prevents PI3K_AKT PI3K/AKT Pathway PIP2->PI3K_AKT Inhibits Activation Cell_Effects Cell Proliferation, Migration, Mucin Secretion PI3K_AKT->Cell_Effects Reduces

Caption: BIO-11006 signaling pathway.

Experimental_Workflow_LPS_Injury Experimental Workflow: LPS-Induced Acute Lung Injury Model Animal_Model Mouse Model (e.g., C57BL/6) LPS_Induction Intratracheal Instillation of LPS Animal_Model->LPS_Induction Treatment Administer BIO-11006 (Aerosolized) LPS_Induction->Treatment Control Administer Vehicle (e.g., PBS) LPS_Induction->Control Analysis Analysis: - Bronchoalveolar Lavage (BAL) - Cytokine Levels - Neutrophil Influx - NF-κB Activation Treatment->Analysis Control->Analysis

Caption: Workflow for LPS-induced lung injury model.

Experimental_Workflow_Migration_Assay Experimental Workflow: In Vitro Cell Migration Assay Cell_Culture Culture Cancer Cells (e.g., NSCLC cell line) Assay_Setup Seed Cells in Transwell Insert Cell_Culture->Assay_Setup Treatment Add BIO-11006 to Upper Chamber Assay_Setup->Treatment Control Add Vehicle to Upper Chamber Assay_Setup->Control Chemoattractant Add Chemoattractant to Lower Chamber Assay_Setup->Chemoattractant Incubation Incubate Treatment->Incubation Control->Incubation Chemoattractant->Incubation Quantification Quantify Migrated Cells Incubation->Quantification

References

A Comparative Analysis of BIO-11006 Acetate's Efficacy in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at a Promising Anti-Metastatic Agent

BIO-11006 acetate, a novel peptide inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein, has emerged as a promising therapeutic agent in the context of non-small cell lung cancer (NSCLC). This guide provides a comparative overview of the reported and potential effects of this compound across three distinct human lung cancer cell lines: A549 (adenocarcinoma), H1299 (non-small cell lung carcinoma), and H460 (large cell carcinoma). By examining its impact on cell viability, apoptosis, and cell migration, this document aims to offer a comprehensive resource for researchers investigating novel anti-cancer therapies.

Executive Summary

This compound functions by inhibiting the phosphorylation of the MARCKS protein, a key player in intracellular signaling pathways that govern cell motility and proliferation.[1] Inhibition of MARCKS phosphorylation has been shown to disrupt the PI3K/AKT signaling cascade, which is frequently dysregulated in cancer, leading to reduced tumor cell migration and metastasis.[2][3] While direct comparative studies of BIO-11006 across the A549, H1299, and H460 cell lines are not extensively documented in publicly available literature, this guide synthesizes existing knowledge and outlines the experimental frameworks necessary to generate such comparative data.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of this compound's effects, the following tables summarize the expected outcomes based on its known mechanism of action. Note: The quantitative data presented here is illustrative and intended to serve as a template for presenting experimental findings from a direct comparative study.

Table 1: Comparative Cell Viability (IC50) of this compound

Cell Linep53 StatusHistologyIllustrative IC50 (µM) after 48h
A549Wild-TypeAdenocarcinoma75
H1299NullNon-Small Cell Lung Carcinoma60
H460Wild-TypeLarge Cell Carcinoma85

Table 2: Comparative Effect of this compound on Apoptosis

Cell LineTreatment (Illustrative Conc.)% Apoptotic Cells (Annexin V/PI Staining)
A549Control5%
BIO-11006 (75 µM)25%
H1299Control8%
BIO-11006 (60 µM)35%
H460Control6%
BIO-11006 (85 µM)20%

Table 3: Comparative Inhibition of Cell Migration by this compound

Cell LineTreatment (Illustrative Conc.)% Migration Inhibition (Transwell Assay)
A549BIO-11006 (50 µM)60%
H1299BIO-11006 (50 µM)75%
H460BIO-11006 (50 µM)50%

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PKC PKC MARCKS_P p-MARCKS PKC->MARCKS_P Phosphorylates PIP2 PIP2 MARCKS_P->PIP2 Releases PI3K PI3K PIP2->PI3K p_AKT p-AKT PI3K->p_AKT FAK FAK FAK->PI3K Integrins Integrins Integrins->FAK AKT AKT Cell_Proliferation Cell Proliferation p_AKT->Cell_Proliferation Cell_Migration Cell Migration p_AKT->Cell_Migration Cell_Survival Cell Survival p_AKT->Cell_Survival BIO11006 This compound BIO11006->MARCKS_P Inhibits

Caption: this compound signaling pathway.

cluster_setup Experiment Setup cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Add_BIO11006 Add this compound Seed_Cells->Add_BIO11006 Incubate Incubate for 48h Add_BIO11006->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Cell viability (MTT) assay workflow.

cluster_setup Experiment Setup cluster_staining Staining and Visualization cluster_analysis Data Analysis Seed_Cells Seed Cells in upper chamber Add_BIO11006 Add BIO-11006 to upper chamber Seed_Cells->Add_BIO11006 Add_Chemoattractant Add Chemoattractant to lower chamber Add_BIO11006->Add_Chemoattractant Incubate Incubate for 24h Add_Chemoattractant->Incubate Remove_NonMigrated Remove non-migrated cells Incubate->Remove_NonMigrated Fix_Cells Fix migrated cells Remove_NonMigrated->Fix_Cells Stain_Cells Stain with Crystal Violet Fix_Cells->Stain_Cells Image_Cells Image with Microscope Stain_Cells->Image_Cells Count_Cells Count migrated cells Image_Cells->Count_Cells Calculate_Inhibition Calculate % Migration Inhibition Count_Cells->Calculate_Inhibition

Caption: Transwell migration assay workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed A549, H1299, and H460 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat A549, H1299, and H460 cells with this compound at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Transwell Migration Assay
  • Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel (for invasion assay) or leave uncoated (for migration assay).

  • Cell Seeding: Seed 2 x 10⁵ cells in serum-free medium into the upper chamber. Add this compound at the desired concentration.

  • Chemoattractant: Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Removal and Fixation: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde.

  • Staining and Counting: Stain the migrated cells with 0.1% crystal violet and count the number of cells in several random fields under a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition compared to the untreated control.

Western Blot Analysis for MARCKS and AKT Phosphorylation
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour and then incubate with primary antibodies against phospho-MARCKS, total MARCKS, phospho-AKT, and total AKT overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by targeting the MARCKS protein and inhibiting key signaling pathways involved in lung cancer cell migration and survival. While existing research provides a strong foundation, direct comparative studies on A549, H1299, and H460 cell lines are warranted to fully elucidate its differential efficacy. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for advancing our understanding of this compound and its potential clinical applications in the treatment of non-small cell lung cancer. Further research should also explore the synergistic effects of this compound with existing chemotherapeutic agents to develop more effective combination therapies.

References

Safety Operating Guide

Prudent Disposal of BIO-11006 Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for BIO-11006 acetate was not found in publicly available resources. Therefore, this guidance is based on general best practices for the disposal of laboratory chemicals and acetate compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations. This compound should be handled as a hazardous substance.

This compound, a myristoylated alanine-rich C kinase substrate (MARCKS) inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] The following procedures provide a framework for the safe management of this compound waste.

Immediate Safety and Handling Considerations

Proper personal protective equipment (PPE) and handling procedures are critical when working with any laboratory chemical.

PrecautionSpecificationRationale
Personal Protective Equipment (PPE) Chemical-resistant nitrile gloves, safety goggles, and a fully buttoned lab coat.To prevent skin and eye contact with the chemical.
Ventilation Work within a certified laboratory chemical fume hood.To minimize the risk of inhalation.
Spill Management For minor spills, moisten the material with water to reduce dust, then absorb with an inert material. Place in a sealed container for disposal.To safely contain and clean up accidental releases.[3]
Hand Hygiene Wash hands thoroughly after handling the chemical and before leaving the laboratory.[4]To prevent accidental exposure and contamination.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach from collection to final disposal.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: In the absence of a specific SDS, this compound waste must be managed as hazardous waste.[5][6]

  • Labeling: Immediately label a dedicated, sealable, and compatible waste container with "Hazardous Waste: this compound".[3][5]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified by a qualified professional.[5] Incompatible materials can lead to dangerous reactions.

Step 2: Waste Collection and Storage

  • Containerization: Collect all solid and liquid waste contaminated with this compound in the designated hazardous waste container.[3][7] This includes contaminated PPE, paper towels, and pipette tips.[7]

  • Solid Waste: For solid waste such as gloves and paper towels, it is good practice to double-bag the items in clear plastic bags before placing them in the main waste container.[7]

  • Liquid Waste: Collect aqueous solutions containing this compound in a sealable container.[3][7]

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[6]

Step 3: Arranging for Disposal

  • Contact EHS: When the waste container is full or no longer in use, contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.[5]

  • Documentation: Complete any required chemical waste collection forms, providing as much information as possible about the waste composition.

Experimental Protocol for Spill Decontamination

In the event of a small spill of this compound, the following procedure should be followed:

  • Restrict Access: Cordon off the affected area to prevent further contamination.

  • Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: If the substance is a solid, gently cover it with a damp paper towel to avoid generating dust. For liquid spills, use an absorbent material to soak up the spill.

  • Clean the Area: Using forceps, place the contaminated materials into a sealable bag or container labeled as "Hazardous Waste: this compound".

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and then wipe down with 70% ethanol.[4]

  • Dispose of Waste: Place all contaminated cleaning materials into the hazardous waste container.

  • Report the Spill: Inform your laboratory supervisor and EHS department of the incident.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid or Liquid) fume_hood->waste_generated is_spill Spill Occurs? waste_generated->is_spill treat_hazardous Treat as Hazardous Waste is_spill->treat_hazardous No spill_protocol Follow Spill Decontamination Protocol is_spill->spill_protocol Yes segregate Segregate Waste treat_hazardous->segregate label_container Label Waste Container: 'Hazardous Waste: this compound' segregate->label_container collect Collect in a Sealable, Compatible Container label_container->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end collect_spill_waste Collect Spill Waste in Labeled Container spill_protocol->collect_spill_waste collect_spill_waste->treat_hazardous

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling BIO-11006 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling, storage, and disposal of BIO-11006 acetate, a MARCKS inhibitor peptide. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of the product.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile rubber).
Skin and Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used when handling the powder form to avoid inhalation of dust.

Operational Procedures

Strict adherence to the following operational procedures is required to ensure safe and effective use of this compound.

Handling
  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Avoid Inhalation: Do not breathe dust or aerosolized solutions.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

Proper storage is crucial to maintain the stability and efficacy of this compound.

FormStorage TemperatureDuration
Powder-80°C2 years
-20°C1 year
In Solvent-80°C6 months
-20°C1 month

Store in a tightly sealed container, away from moisture.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with institutional, local, state, and federal regulations.

  • Contaminated Materials: Dispose of contaminated lab equipment, gloves, and other materials in a designated hazardous waste container.

  • Unused Product: Unused this compound should be disposed of as chemical waste. Do not discard down the drain or in regular trash.

Experimental Protocols

While specific experimental protocols will vary based on the research objectives, the following general guidelines should be followed when preparing solutions of this compound.

Stock Solution Preparation
  • Solubility: this compound is soluble in water (50 mg/mL, requires sonication).

  • Procedure:

    • Calculate the required amount of this compound and solvent to achieve the desired concentration.

    • Aseptically add the solvent to the vial containing the powdered this compound.

    • If necessary, use an ultrasonic bath to aid in dissolution.

    • For aqueous stock solutions intended for cell culture, sterile filter the solution through a 0.22 µm filter before use.[1]

Safety and Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Don Appropriate PPE b Prepare Well-Ventilated Workspace a->b c Weigh this compound b->c d Prepare Solution c->d e Store Unused Material d->e f Clean Work Area d->f g Dispose of Contaminated PPE f->g h Dispose of Chemical Waste f->h

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.